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  • Product: 2-Fluoro-4-(2-methylphenyl)phenol
  • CAS: 1261890-19-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-4-(2-methylphenyl)phenol and its Analogue 2-Fluoro-4-methylphenol

This guide will provide a comprehensive overview of the closely related and well-documented compound, 2-Fluoro-4-methylphenol (CAS: 452-81-3) . Furthermore, this document will present a scientifically grounded, hypotheti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide will provide a comprehensive overview of the closely related and well-documented compound, 2-Fluoro-4-methylphenol (CAS: 452-81-3) . Furthermore, this document will present a scientifically grounded, hypothetical profile of 2-Fluoro-4-(2-methylphenyl)phenol, including its potential synthesis and anticipated properties, based on established principles of organic chemistry and data from analogous structures.

Part 1: A Technical Guide to 2-Fluoro-4-methylphenol

Introduction and CAS Number

2-Fluoro-4-methylphenol, also known as 2-fluoro-p-cresol, is a fluorinated aromatic organic compound.[1][2] It is a derivative of phenol and a structural isomer of other fluoromethylphenols. Its unique substitution pattern makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

  • CAS Number: 452-81-3[1][2][3]

Physicochemical Properties

The physicochemical properties of 2-Fluoro-4-methylphenol are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C7H7FO[1][2][3]
Molecular Weight 126.13 g/mol [1][2][3]
Appearance Clear, colorless liquid[1]
Boiling Point 173.0 ± 20.0 °C (Predicted)[1]
Density 1.164 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.01 ± 0.18 (Predicted)[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]
Synthesis Protocol (Hypothetical)

While specific industrial synthesis routes are often proprietary, a plausible laboratory-scale synthesis of 2-Fluoro-4-methylphenol can be envisioned starting from 4-methylphenol (p-cresol) via electrophilic fluorination.

Reaction: Electrophilic fluorination of 4-methylphenol.

Reagents and Materials:

  • 4-methylphenol (p-cresol)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-methylphenol in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® portion-wise at room temperature. The reaction is typically exothermic, so cooling with a water bath may be necessary to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Fluoro-4-methylphenol.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-methylphenol 4-methylphenol Dissolve 4-methylphenol in Acetonitrile Dissolve 4-methylphenol in Acetonitrile 4-methylphenol->Dissolve 4-methylphenol in Acetonitrile Selectfluor® Selectfluor® Add Selectfluor® Add Selectfluor® Selectfluor®->Add Selectfluor® Acetonitrile Acetonitrile Acetonitrile->Dissolve 4-methylphenol in Acetonitrile Dissolve 4-methylphenol in Acetonitrile->Add Selectfluor® Stir at room temperature Stir at room temperature Add Selectfluor®->Stir at room temperature Monitor by TLC Monitor by TLC Stir at room temperature->Monitor by TLC Quench with water Quench with water Monitor by TLC->Quench with water Extract with ethyl acetate Extract with ethyl acetate Quench with water->Extract with ethyl acetate Dry and concentrate Dry and concentrate Extract with ethyl acetate->Dry and concentrate Column chromatography Column chromatography Dry and concentrate->Column chromatography Pure 2-Fluoro-4-methylphenol Pure 2-Fluoro-4-methylphenol Column chromatography->Pure 2-Fluoro-4-methylphenol

Caption: Hypothetical synthesis workflow for 2-Fluoro-4-methylphenol.

Spectroscopic Data (Anticipated)
  • ¹H NMR: Expected signals would include a singlet for the methyl protons, aromatic protons with splitting patterns influenced by the fluorine and hydroxyl groups, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Aromatic carbons will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch, and C-F stretching vibrations typically observed in the 1000-1400 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126.13.

Applications in Drug Development

Fluorinated phenolic compounds are significant in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoro-4-methylphenol serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, its isomer, 4-fluoro-2-methylphenol, is used in the synthesis of compounds that show selective inhibition of receptor tyrosine kinases.

Safety and Handling

2-Fluoro-4-methylphenol is classified as a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood.

Part 2: A Hypothetical Technical Profile of 2-Fluoro-4-(2-methylphenyl)phenol

Molecular Structure

The structure of 2-Fluoro-4-(2-methylphenyl)phenol would consist of a 2-fluoro-phenol core with a 2-methylphenyl (o-tolyl) group attached at the 4-position of the phenol ring.

Anticipated Physicochemical Properties

Based on its structure, we can predict the following properties relative to 2-Fluoro-4-methylphenol:

PropertyAnticipated Value/CharacteristicRationale
Molecular Formula C13H11FOAddition of a C6H4 group to C7H7FO
Molecular Weight ~218.23 g/mol Increased molecular complexity
Appearance Likely a solid at room temperatureIncreased molecular weight and intermolecular forces
Boiling Point Significantly higher than 173°CIncreased van der Waals forces
Solubility Low in water, soluble in organic solventsIncreased hydrophobicity due to the additional phenyl ring
pKa Similar to 2-Fluoro-4-methylphenolThe electronic effect of the distant 2-methylphenyl group on the phenolic proton is likely to be minimal.
Potential Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A robust and widely used method for the formation of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. A plausible synthesis for 2-Fluoro-4-(2-methylphenyl)phenol could involve the coupling of a protected 4-bromo-2-fluorophenol with 2-methylphenylboronic acid.

Reaction: Suzuki-Miyaura cross-coupling.

Reagents and Materials:

  • 4-Bromo-2-fluorophenol

  • A suitable protecting group for the phenol (e.g., methoxymethyl ether (MOM))

  • 2-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., dioxane/water or toluene/ethanol/water)

  • Deprotection reagents (e.g., HCl)

Step-by-Step Methodology:

  • Protection of Phenol: Protect the hydroxyl group of 4-bromo-2-fluorophenol to prevent side reactions.

  • Coupling Reaction: In a reaction vessel under an inert atmosphere, combine the protected 4-bromo-2-fluorophenol, 2-methylphenylboronic acid, palladium catalyst, and base in the chosen solvent system.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction, and perform an aqueous workup. Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: Remove the protecting group from the hydroxyl function to yield the final product, 2-Fluoro-4-(2-methylphenyl)phenol.

  • Final Purification: Purify the final product by recrystallization or column chromatography.

Synthesis Workflow Diagram:

G cluster_protection Protection cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection & Purification 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Protection of hydroxyl group Protection of hydroxyl group 4-Bromo-2-fluorophenol->Protection of hydroxyl group Protected 4-bromo-2-fluorophenol Protected 4-bromo-2-fluorophenol Protection of hydroxyl group->Protected 4-bromo-2-fluorophenol Coupling Reaction Coupling Reaction Protected 4-bromo-2-fluorophenol->Coupling Reaction 2-Methylphenylboronic acid 2-Methylphenylboronic acid 2-Methylphenylboronic acid->Coupling Reaction Pd catalyst & Base Pd catalyst & Base Pd catalyst & Base->Coupling Reaction Coupled Product Coupled Product Coupling Reaction->Coupled Product Deprotection Deprotection Coupled Product->Deprotection Purification Purification Deprotection->Purification Final Product Final Product Purification->Final Product

Caption: Plausible synthesis of 2-Fluoro-4-(2-methylphenyl)phenol.

Potential Applications in Drug Development

The 2-fluoro-biphenyl moiety is a recognized pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[4][5] The presence of the fluorine atom can enhance the potency and pharmacokinetic profile of a drug candidate. The hypothetical 2-Fluoro-4-(2-methylphenyl)phenol could serve as a valuable scaffold for the development of novel therapeutics, potentially in the areas of:

  • Anti-inflammatory agents: Building upon the structural similarities to known NSAIDs.

  • Anticancer agents: Many biphenyl derivatives exhibit cytotoxic activity against various cancer cell lines.

  • Enzyme inhibitors: The specific substitution pattern and conformational flexibility could allow for targeted binding to enzyme active sites.

The strategic incorporation of fluorine and the biaryl structure are well-established strategies in medicinal chemistry to enhance pharmacological properties.

References

  • 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem. (n.d.). Retrieved March 8, 2024, from [Link]

  • 452-72-2 4-Fluoro-2-Methylphenol 4-氟-2-甲基苯酚 - Win-Win Chemical. (n.d.). Retrieved March 8, 2024, from [Link]

  • New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC. (n.d.). Retrieved March 8, 2024, from [Link]

  • 4-Fluoro-2-Methylphenol: A Versatile Building Block for Advanced Applications. (n.d.). Retrieved March 8, 2024, from [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. (n.d.). Retrieved March 8, 2024, from [Link]

  • [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed. (n.d.). Retrieved March 8, 2024, from [Link]

  • The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed. (n.d.). Retrieved March 8, 2024, from [Link]

Sources

Exploratory

Synthesis Routes to 2-Fluoro-4-methylphenol: A Technical Whitepaper

Executive Summary The selective installation of fluorine into aromatic systems remains a cornerstone of modern medicinal chemistry and materials science. 2-Fluoro-4-methylphenol (also known as 2-fluoro-p-cresol) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective installation of fluorine into aromatic systems remains a cornerstone of modern medicinal chemistry and materials science. 2-Fluoro-4-methylphenol (also known as 2-fluoro-p-cresol) is a highly valued intermediate, utilized both as a building block for complex active pharmaceutical ingredients (APIs)[1] and as a unique volatile organic compound (VOC) biomarker in diagnostic microbiology[2]. Due to the high electronegativity of fluorine and the strength of the C–F bond, synthesizing fluorinated phenols requires precise control over regioselectivity and oxidation states.

This whitepaper evaluates three distinct synthetic methodologies for producing 2-fluoro-4-methylphenol, detailing the mechanistic causality, step-by-step protocols, and comparative analytics of each route.

Strategic Retrosynthetic Analysis

The synthesis of 2-fluoro-4-methylphenol can be approached through three primary disconnections, each balancing scalability with regiochemical control.

  • Direct Electrophilic Aromatic Substitution (SEAr): Utilizes the electron-donating nature of the hydroxyl group on p-cresol to direct electrophilic fluorine sources to the ortho position[3].

  • Balz-Schiemann Reaction: Relies on the diazotization of 2-amino-4-methylphenol, offering absolute regiocontrol but introducing thermal hazards.

  • Directed C–H Activation: A state-of-the-art transition-metal-catalyzed approach that utilizes a removable directing group (e.g., 2-pyridyl) to achieve exclusive mono-fluorination without over-oxidation[4].

Retrosynthesis Target 2-Fluoro-4-methylphenol R1 Direct Fluorination (SEAr) Target->R1 R2 Balz-Schiemann Reaction Target->R2 R3 Directed C-H Fluorination Target->R3 SM1 p-Cresol R1->SM1 SM2 2-Amino-4-methylphenol R2->SM2 SM3 2-(4-Methylphenoxy)pyridine R3->SM3

Retrosynthetic strategies for 2-Fluoro-4-methylphenol highlighting three distinct chemical pathways.

Methodology 1: Direct Electrophilic Fluorination

Mechanistic Causality

Phenols are highly electron-rich aromatic systems. Attempting direct fluorination with F2 gas typically results in violent exothermic reactions, tarring, and the formation of quinones. To control this, mild electrophilic fluorinating agents such as N-fluorobis(sulfonyl)amines (e.g., NFSI) or Selectfluor are employed[3]. The hydroxyl group of p-cresol is strongly activating and ortho/para-directing. Because the para position is sterically and electronically blocked by the methyl group, the SEAr attack occurs exclusively at the ortho position. The primary challenge is preventing over-fluorination to 2,6-difluoro-4-methylphenol.

Self-Validating Protocol
  • Preparation: In a flame-dried 100 mL round-bottom flask under argon, dissolve p-cresol (10.0 mmol) in anhydrous acetonitrile (30 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-fluorobenzenesulfonimide (NFSI) (10.5 mmol, 1.05 eq) in portions over 15 minutes to control the exothermic SEAr process.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 8:2); the disappearance of the p-cresol spot indicates completion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate 2-fluoro-4-methylphenol.

Methodology 2: Classical Balz-Schiemann Reaction

Mechanistic Causality

The Balz-Schiemann reaction provides absolute regiochemical control by utilizing an amine pre-installed at the target position. By treating 2-amino-4-methylphenol with nitrous acid and fluoroboric acid, a diazonium tetrafluoroborate salt is formed. Thermal decomposition of this dried salt expels nitrogen gas, generating a highly reactive aryl cation that immediately abstracts a fluoride ion from the BF4- counterion.

Self-Validating Protocol
  • Diazotization: Suspend 2-amino-4-methylphenol (10.0 mmol) in 48% aqueous fluoroboric acid (HBF4) (5 mL) and cool to 0 °C.

  • Nitrosation: Slowly add a chilled solution of NaNO2 (10.5 mmol) in water (3 mL) dropwise, maintaining the internal temperature below 5 °C.

  • Isolation of Salt: Stir for 30 minutes. Filter the precipitated diazonium tetrafluoroborate salt, wash with cold ethanol and diethyl ether, and dry thoroughly under a vacuum. Validation Check: The salt must be completely dry to prevent phenol formation (hydrolysis) during the next step.

  • Thermal Decomposition: Transfer the dry salt to a flask equipped with a distillation apparatus. Gently heat the flask using a sand bath until spontaneous decomposition begins (noted by the evolution of N2 and BF3 gas).

  • Collection: The resulting 2-fluoro-4-methylphenol is isolated via steam distillation and subsequent extraction with diethyl ether.

Methodology 3: Palladium-Catalyzed Directed C–H Fluorination

Mechanistic Causality

Free phenols are notoriously poor substrates for transition-metal-catalyzed C–H activation due to competitive oxygen coordination and susceptibility to oxidation. Patent literature (CN104844399B) demonstrates an elegant workaround: converting the phenol into a 2-pyridyl ether[4]. The pyridine nitrogen acts as a bidentate directing group, coordinating to the Palladium(II) center and bringing it into precise proximity to the ortho C–H bond. Following oxidative addition of the fluorinating agent to form a Pd(IV)-F intermediate, reductive elimination yields the C–F bond. The ether is then cleaved using methyl triflate and sodium ethoxide to release the target phenol[4].

Workflow Step1 Step 1: Ullmann Coupling p-Cresol + 2-Bromopyridine Int1 2-(4-Methylphenoxy)pyridine Step1->Int1 Step2 Step 2: Pd-Catalyzed C-H Fluorination Pd Catalyst + Electrophilic F Int1->Step2 Int2 2-(2-Fluoro-4-methylphenoxy)pyridine Step2->Int2 Step3 Step 3: Deprotection 1. MeOTf  2. NaOEt Int2->Step3 Product 2-Fluoro-4-methylphenol Step3->Product

Step-by-step workflow of Palladium-catalyzed directed C-H fluorination and subsequent deprotection.

Self-Validating Protocol
  • Directing Group Installation: In a 100 mL flask, combine 2-bromopyridine (10.0 mmol), CuI (0.5 mmol), pyridine-2-carboxylic acid (0.1 mmol), K3PO4 (20.0 mmol), and 4-methylphenol (12.0 mmol) in 20 mL DMSO. Heat at 80 °C under N2 for 24 hours. Purify via column chromatography to yield 2-(4-methylphenoxy)pyridine[4].

  • Directed Fluorination: React the intermediate (1.0 eq) with a Pd catalyst (0.05–0.15 eq) and a fluorinating reagent (e.g., NFSI, 1.0–3.0 eq) in a pressure-resistant reactor at 80–120 °C for 5–10 hours[4]. Validation Check: Track conversion via GC/MS to ensure no unreacted starting material remains.

  • Deprotection: Dissolve 2-(2-fluoro-4-methylphenoxy)pyridine (1.0 mmol) in 30 mL toluene. Add methyl trifluoromethanesulfonate (1.75 mmol) under argon and stir at 100 °C for 2 hours. Remove toluene under reduced pressure. Add freshly prepared sodium ethoxide solution (30.0 mmol Na in 18 mL absolute ethanol) and reflux for 1 hour. Extract with ethyl acetate and purify via column chromatography (Petroleum Ether:EtOAc 20:1) to yield 2-fluoro-4-methylphenol (approx. 82% yield)[4].

Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on the scale of production, safety constraints, and purity requirements. The table below summarizes the core metrics of the three methodologies.

Synthesis RouteRegioselectivityTypical YieldScalabilityKey ReagentsEnvironmental / Safety Impact
Direct Electrophilic Fluorination Moderate (Risk of ortho,ortho-difluorination)40–60%Highp-Cresol, NFSI / SelectfluorModerate (Poor atom economy with bulky F-sources)
Balz-Schiemann Reaction Excellent50–70%Moderate2-Amino-4-methylphenol, NaNO2, HBF4High (Generates toxic BF3 gas; thermal explosion hazards)
Pd-Catalyzed Directed C–H Fluorination Excellent (Exclusive mono-fluorination)>80% (Over 3 steps)Low-Moderatep-Cresol, 2-Bromopyridine, Pd cat., MeOTfModerate (Requires transition metals and multi-step workup)

Diagnostic Applications in Clinical Research

Beyond its role as a synthetic intermediate, 2-fluoro-4-methylphenol has profound applications in clinical diagnostics. In health-related research, it serves as a highly specific volatile organic compound (VOC) biomarker. Researchers utilize designer enzyme substrates, such as 3-fluoro-4-hydroxyphenylacetic acid, which undergo specific decarboxylation exclusively in the presence of the pathogen Clostridium difficile[2]. This enzymatic cleavage liberates 2-fluoro-4-methylphenol, which is subsequently extracted and quantified using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)[2]. This methodology allows for rapid, 100% specific confirmation of C. difficile infections, showcasing the critical intersection of synthetic organic chemistry and clinical microbiology[2].

Conclusion

The synthesis of 2-fluoro-4-methylphenol exemplifies the evolution of organofluorine chemistry. While direct electrophilic fluorination offers operational simplicity, and the Balz-Schiemann reaction provides classical reliability, the Palladium-catalyzed directed C–H fluorination represents the pinnacle of modern regiocontrol. By leveraging removable directing groups, chemists can bypass the inherent electronic liabilities of the phenol core, achieving exceptional yields and purity suitable for both advanced pharmaceutical synthesis and sensitive diagnostic applications.

References

  • Google Patents (CN104844399B). A kind of method synthesizing 2-fluorophenol compound.
  • Chromatography Today . Volatile Organic Compound Determination in Health-related Research: A Review. Retrieved from:[Link]

Sources

Foundational

The Fluorine Advantage: Advanced Applications of Fluorinated Phenols in Modern Research

Executive Summary The strategic incorporation of fluorine into phenolic scaffolds represents a transformative paradigm in modern chemical research. As a Senior Application Scientist, I have observed firsthand how the uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into phenolic scaffolds represents a transformative paradigm in modern chemical research. As a Senior Application Scientist, I have observed firsthand how the unique physicochemical properties of the carbon-fluorine (C-F) bond—specifically its high electronegativity, low polarizability, and exceptional bond strength—can rescue failing drug candidates, stabilize reactive probes, and enable complex bioconjugations.

This whitepaper provides an in-depth, mechanistic exploration of fluorinated phenols. We will dissect the causality behind their altered physicochemical properties, explore their applications in drug discovery and bioconjugation, and provide field-proven, self-validating protocols for their synthesis and analytical characterization.

The Physicochemical Paradigm: Causality of Property Shifts

To effectively utilize fluorinated phenols, one must first understand the fundamental electronic and steric consequences of fluorination.

When fluorine is introduced to a phenol ring, its high electronegativity exerts a profound inductive electron-withdrawing effect (-I). This effect stabilizes the negative charge of the conjugate base (phenoxide anion), thereby significantly lowering the pKa of the hydroxyl group 1. Concurrently, the low polarizability of the C-F bond reduces intermolecular hydrogen bonding capabilities with water, driving an increase in the molecule's overall lipophilicity (logD) 2.

This dual modulation—increasing acidity while simultaneously increasing lipophilicity—is a rare and highly prized molecular maneuver in rational drug design.

Table 1: Quantitative Impact of Fluorination on Phenolic Properties

Data summarized from structure-property relationship (SPR) studies and liposomal partitioning assays.

CompoundSubstitutionpKa (Aqueous)logD (pH 7.4)Primary Research Application
Phenol None9.951.46Baseline reference
5-Fluoro-2-methylphenol 5-F, 2-CH₃~9.002.10Pharmaceutical intermediate / API synthesis
2,4,6-Trifluorophenol (3FP) 2,4,6-F7.152.25pH-sensitive ¹⁹F-NMR liposomal probe
Pentafluorophenol (5FP) 2,3,4,5,6-F5.302.80Reactive ester synthesis for bioconjugation

Strategic Applications in Drug Discovery

In medicinal chemistry, fluorinated phenols are frequently employed as bioisosteres. The C-F bond is often utilized as a surrogate for a C-H bond due to their steric similarity (van der Waals radii: 1.47 Å for F vs. 1.20 Å for H), yet the C-F bond dissociation energy is vastly superior (485 kJ/mol vs. 414 kJ/mol) 3.

Metabolic Shielding against Cytochrome P450

A primary cause of late-stage drug failure is rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, which frequently target electron-rich phenolic rings for hydroxylation. By substituting vulnerable hydrogen atoms with fluorine, the electron density of the aromatic ring is depleted, and the strong C-F bond resists oxidative cleavage. This "metabolic shielding" dramatically prolongs the in vivo half-life of the therapeutic agent.

CYP450_Shielding N1 Drug Candidate (Unfluorinated Phenol) N2 CYP450 Enzyme Active Site N1->N2 Binds N3 Rapid Oxidative Degradation N2->N3 Hydroxylation N4 Fluorinated Phenol Bioisostere N4->N2 Binds N5 Steric & Electronic Shielding (C-F Bond) N4->N5 Inductive Effect N5->N2 Blocks Oxidation N6 Prolonged in vivo Half-Life N5->N6 Enhanced Stability

Fig 1: CYP450 metabolic shielding via targeted phenol fluorination.

Advanced Chemical Biology: Bioconjugation and Probes

Beyond acting as active pharmaceutical ingredients, fluorinated phenols are indispensable tools in the chemical biologist's toolkit.

Pentafluorophenyl (PFP) Esters in Bioconjugation

For decades, N-hydroxysuccinimide (NHS) esters were the gold standard for amine-reactive crosslinking. However, NHS esters suffer from rapid, spontaneous hydrolysis in the aqueous buffers required for protein conjugation.

By converting carboxylic acids into Pentafluorophenyl (PFP) or Tetrafluorophenyl (TFP) esters, we leverage the extreme hydrophobicity and electron-withdrawing nature of the fluorinated phenol leaving group 4. The causality is straightforward: the hydrophobic PFP moiety repels water, drastically slowing competitive hydrolysis, while the highly stabilized pentafluorophenoxide anion remains an exceptional leaving group for nucleophilic attack by primary amines.

Bioconjugation S1 Carboxylic Acid Activation S2 Pentafluorophenol (5FP) Addition S1->S2 S3 PFP Ester Intermediate S2->S3 Esterification S4 Aqueous Buffer (Hydrolytic Resistance) S3->S4 High Stability S5 Target Protein (Primary Amine) S3->S5 Nucleophilic Attack S6 Stable Amide Linkage S5->S6 Displacement of 5FP

Fig 2: Bioconjugation workflow utilizing hydrolytically stable PFP esters.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems. Every critical step includes an internal check to verify causality and success before proceeding.

Protocol A: Synthesis of Highly Fluorinated 2,2′-Biphenols via Ullmann-Type Coupling

Causality Note: Direct oxidative coupling of fluorophenols typically fails due to the severe deactivating properties of the fluoro moieties. Therefore, an Ullmann-type coupling of protected, fluorinated iodo-anisoles is required to force the C-C bond formation 5.

  • Iodination & Protection: React the starting fluorinated phenol with an I₂/I⁻ mixture under alkaline conditions, followed by O-methylation using methyl iodide to yield the fluorinated iodo-anisole.

  • Ullmann Coupling: Suspend the fluorinated iodo-anisole in dimethylformamide (DMF) with activated copper powder. Heat the sealed reaction vessel to 120°C for 24 hours.

  • Self-Validation Check (IPC): Pull a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Do not proceed to step 4 until the iodo-anisole starting material peak is <1% AUC. If unreacted material remains, the copper was insufficiently activated; add fresh Cu and heat for an additional 12 hours.

  • Deprotection: Treat the resulting fluorinated bisanisole with boron tribromide (BBr₃) in dichloromethane at -78°C, warming to room temperature to cleave the methyl ethers.

  • Purification: Quench with methanol, evaporate, and purify via silica gel chromatography to isolate the highly fluorinated 2,2′-biphenol.

Protocol B: ¹⁹F-NMR Determination of pKa in Liposomal Dispersions

Causality Note: Fluorinated phenols partition into lipid bilayers, which shifts their apparent pKa. ¹⁹F-NMR is chosen over UV-Vis spectroscopy because it is entirely impervious to the optical scattering/turbidity inherent to liposomal suspensions 6.

  • Liposome Preparation: Extrude a 10 mM solution of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Probe Integration: Add 2,4,6-trifluorophenol (3FP) to the liposomal dispersion at a final concentration of 1 mM.

  • System Suitability Test (Self-Validation): Prior to analyzing the liposome matrix, titrate a standard aqueous solution of 3FP from pH 3 to 11 and record the ¹⁹F-NMR spectra. Plot the chemical shift (δ) vs. pH. The calculated inflection point (pKa) must be 7.15 ± 0.05. This validates the pH electrode calibration and NMR referencing.

  • Titration Assay: Adjust the pH of the 3FP-liposome dispersion incrementally from pH 3.0 to 11.0 using micro-additions of HCl or NaOH.

  • Data Acquisition: Record the ¹⁹F-NMR spectrum at each pH point. The observed chemical shift will be a population-weighted average of the protonated and deprotonated states.

  • Analysis: Fit the chemical shift vs. pH curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the fluorinated phenol within the liposomal microenvironment.

Conclusion

The application of fluorinated phenols extends far beyond simple structural substitution. By rationally manipulating the pKa and lipophilicity of target molecules, researchers can engineer therapeutics that evade metabolic degradation, design highly stable bioconjugation reagents, and develop sophisticated analytical probes. Mastering the synthesis and characterization of these compounds is a critical competency for any modern drug discovery or chemical biology program.

References

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres N
  • The Significance of Fluorinated Phenols in Chemical Innov
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthesis of Highly Fluorinated 2,2′-Biphenols and 2,2′-Bisanisoles Organic Letters (American Chemical Society)
  • Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems RSC Advances (Royal Society of Chemistry)
  • The Aldrichimica Acta's (Esters derived

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Exploratory

The Strategic deployment of 2-Fluoro-4-methylphenol in Modern Organic Synthesis: A Technical Guide

Abstract This technical guide provides an in-depth exploration of 2-Fluoro-4-methylphenol, a versatile fluorinated building block in organic synthesis. The document elucidates its physicochemical properties, outlines a r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-4-methylphenol, a versatile fluorinated building block in organic synthesis. The document elucidates its physicochemical properties, outlines a robust synthetic protocol, and delves into its reactivity, with a focus on its applications in the development of complex organic molecules. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, agrochemicals, and materials science who are interested in leveraging the unique characteristics of this compound in their synthetic endeavors.

Introduction: The Significance of Fluorinated Phenols in Synthesis

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the physicochemical and biological properties of a molecule.[2] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, all of which are critical parameters in drug design.[3]

Among the various classes of fluorinated compounds, fluorophenols are particularly valuable intermediates.[4] The interplay of the hydroxyl and fluoro substituents on the aromatic ring provides a rich platform for a diverse range of chemical transformations. This guide focuses specifically on 2-Fluoro-4-methylphenol, a less-explored yet highly promising building block. Its unique substitution pattern offers distinct reactivity and steric properties compared to its more commonly cited isomer, 4-fluoro-2-methylphenol.

This document will serve as a comprehensive resource, providing not only the fundamental properties of 2-Fluoro-4-methylphenol but also practical, field-proven insights into its synthesis and synthetic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its effective utilization in synthesis. This section details the key physicochemical and spectroscopic data for 2-Fluoro-4-methylphenol.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 452-81-3[5]
Molecular Formula C₇H₇FO
Molecular Weight 126.13 g/mol [5]
Appearance Solid or liquid, colorless to light-yellow
Synonyms 3-Fluoro-4-hydroxytoluene, 2-Fluoro-p-cresol
Boiling Point 173 °C at 760 mmHg
Flash Point 66.4 °C
Storage Temperature 4°C, stored under nitrogen
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-Fluoro-4-methylphenol is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.

  • Aromatic Protons (δ 6.7-7.0 ppm): Three signals are expected in this region, corresponding to the protons at positions 3, 5, and 6 of the aromatic ring. The proton ortho to the fluorine (at C3) will likely appear as a doublet of doublets due to coupling with the neighboring proton and the fluorine atom. The other two aromatic protons will also exhibit splitting due to proton-proton and proton-fluorine coupling.

  • Methyl Protons (δ ~2.2 ppm): A singlet corresponding to the three protons of the methyl group.

  • Hydroxyl Proton (δ ~5.0-6.0 ppm): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the influence of the electron-withdrawing fluorine atom, which will cause a significant downfield shift for the carbon to which it is attached (C2) and will also introduce C-F coupling.

  • C-F Carbon (δ ~150-155 ppm): A large doublet due to one-bond carbon-fluorine coupling (¹JCF).

  • C-OH Carbon (δ ~145-150 ppm): A singlet or a small doublet due to two-bond C-F coupling (²JCF).

  • Other Aromatic Carbons (δ ~115-135 ppm): These carbons will appear as singlets or doublets with smaller C-F coupling constants.

  • Methyl Carbon (δ ~20 ppm): A singlet.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-F Stretch: A strong absorption band in the region of 1100-1250 cm⁻¹.

  • C-O Stretch: A band in the region of 1200-1300 cm⁻¹.

2.2.4. Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 126. Fragmentation patterns would likely involve the loss of CO, CHO, and methyl radicals.

Synthesis of 2-Fluoro-4-methylphenol: A Validated Protocol

The most reliable and scalable method for the synthesis of 2-Fluoro-4-methylphenol is through the diazotization of the corresponding aniline, 2-fluoro-4-methylaniline, followed by hydrolysis of the resulting diazonium salt.[6][7] This is a classic and well-established transformation in aromatic chemistry.

Synthesis of the Precursor: 2-Fluoro-4-methylaniline

The starting material, 2-fluoro-4-methylaniline, can be prepared from 3-fluoro-4-nitrotoluene via catalytic hydrogenation.[3]

Diazotization and Hydrolysis Workflow

This protocol is a self-validating system, with clear checkpoints to ensure the successful formation of the desired product.

Figure 1: Synthetic workflow for 2-Fluoro-4-methylphenol.
Detailed Experimental Protocol

Materials:

  • 2-Fluoro-4-methylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-fluoro-4-methylaniline to a solution of concentrated sulfuric acid in water. Stir until the aniline is completely dissolved.

  • Diazotization: Cool the solution to 0-5 °C using an ice-salt bath. In a separate beaker, prepare a solution of sodium nitrite in cold water. Slowly add the sodium nitrite solution dropwise to the cold, stirred amine salt solution, ensuring the temperature is maintained between 0-5 °C.

  • Monitoring the Reaction: The completion of the diazotization can be monitored using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.

  • Hydrolysis: Gently warm the diazonium salt solution. The evolution of nitrogen gas will be observed as the diazonium group is replaced by a hydroxyl group.

  • Work-up: After the evolution of nitrogen has ceased, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

The reactivity of 2-Fluoro-4-methylphenol is governed by the interplay of its three functional groups: the hydroxyl group, the fluorine atom, and the methyl group.

Reactivity of the Phenolic Hydroxyl Group: O-Alkylation

The hydroxyl group can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for a variety of O-alkylation reactions to form aryl ethers. A general protocol for O-alkylation is the Williamson ether synthesis.[8]

O_Alkylation phenol 2-Fluoro-4-methylphenol phenoxide Phenoxide Intermediate phenol->phenoxide + Base base Base (e.g., K₂CO₃, NaH) ether Aryl Ether Product phenoxide->ether + R-X - X⁻ alkyl_halide Alkyl Halide (R-X)

Figure 2: General scheme for O-alkylation.

Experimental Protocol for O-Methylation:

  • Setup: To a solution of 2-Fluoro-4-methylphenol in a suitable solvent (e.g., acetone, DMF), add an excess of a weak base such as potassium carbonate.

  • Reaction: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the stirred suspension.

  • Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue can be purified by column chromatography.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[9] The fluorine atom is deactivating but also ortho, para-directing. The methyl group is weakly activating and ortho, para-directing. In 2-Fluoro-4-methylphenol, the positions ortho and para to the hydroxyl group are C6, and C4 (which is occupied by the methyl group). The position para to the fluorine is C5, and the position para to the methyl group is C1 (occupied by the hydroxyl group).

The directing effects of the substituents are as follows:

  • -OH (strong activator): Directs to positions 2 (occupied by -F) and 6, and 4 (occupied by -CH₃).

  • -F (weak deactivator): Directs to positions 1 (occupied by -OH) and 3, and 5.

  • -CH₃ (weak activator): Directs to positions 3 and 5, and 1 (occupied by -OH).

Considering the combined effects, the most activated positions for electrophilic substitution are likely to be C6 and C5. The steric hindrance from the adjacent fluorine atom might disfavor substitution at C3. Therefore, electrophilic substitution reactions on 2-Fluoro-4-methylphenol are expected to yield a mixture of products, with substitution at the C6 and C5 positions being the most probable outcomes.

Figure 3: Analysis of directing effects for electrophilic aromatic substitution.

Example Application: Bromination

The bromination of 2-Fluoro-4-methylphenol is expected to proceed readily, even without a Lewis acid catalyst, due to the activating effect of the hydroxyl group.

Experimental Protocol for Bromination:

  • Setup: Dissolve 2-Fluoro-4-methylphenol in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Reaction: Cool the solution in an ice bath and add a solution of bromine in the same solvent dropwise with stirring.

  • Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. The product can be purified by recrystallization or column chromatography.

Safety and Handling

2-Fluoro-4-methylphenol is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.[10]

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

2-Fluoro-4-methylphenol is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a platform for a range of chemical transformations, including O-alkylation and electrophilic aromatic substitution. While its full potential is yet to be explored as extensively as its isomers, the synthetic accessibility and predictable reactivity of 2-Fluoro-4-methylphenol make it an attractive candidate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a solid foundation for researchers to confidently incorporate this promising building block into their synthetic strategies.

References

  • 4-Fluoro-2-Methylphenol: A Versatile Building Block for Advanced Applications. (URL: [Link])

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  • US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils.
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  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. (URL: [Link])

  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. PMC. (URL: [Link])

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Foundational

A Technical Guide to the Antimicrobial Potential of Fluorinated Phenols: From Mechanistic Insights to Experimental Design

Introduction: The Imperative for Novel Antimicrobials and the Fluorine Advantage The escalating crisis of antimicrobial resistance necessitates a departure from conventional therapeutic scaffolds. Nature has long provide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobials and the Fluorine Advantage

The escalating crisis of antimicrobial resistance necessitates a departure from conventional therapeutic scaffolds. Nature has long provided a blueprint for antimicrobial agents, with phenolic compounds representing a vast and historically significant class of disinfectants and preservatives.[1][2] Their activity, however, can be broad and often lacks the specificity required for therapeutic applications. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, known to profoundly modulate a compound's pharmacological profile, including its metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] This guide explores the intersection of these two domains, providing an in-depth technical overview of fluorinated phenols as a promising frontier in the development of next-generation antimicrobial agents. We will dissect their mechanisms of action, explore critical structure-activity relationships, and provide validated experimental protocols for their evaluation.

The Strategic Role of Fluorine in Antimicrobial Drug Design

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, imparts unique properties to a parent molecule. Understanding these effects is crucial to appreciating the potential of fluorinated phenols.

  • Enhanced Lipophilicity and Membrane Permeability: Fluorine is highly lipophilic. Its incorporation into a phenolic scaffold can increase the molecule's ability to partition into and traverse the lipid bilayer of bacterial cell membranes.[3][5] This is often a critical first step in reaching intracellular targets and is a primary mechanism for membrane disruption.[6]

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. This can alter hydrogen bonding capabilities, which are crucial for interactions with protein targets and for the compound's overall solubility and transport properties.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] This "metabolic shielding" can increase the half-life of a drug, a desirable pharmacokinetic property.

  • Target Binding Interactions: Fluorine can participate in unique, non-covalent interactions within an enzyme's active site, including dipole-dipole, ion-dipole, and halogen bonds, potentially leading to enhanced binding affinity and inhibitory potency.[4]

Mechanisms of Antimicrobial Action

Fluorinated phenols exert their antimicrobial effects through a multi-pronged attack on microbial physiology. While a single compound may have a dominant mode of action, activity often results from a cascade of disruptive events.[8]

Disruption of Cell Membrane Integrity

The primary and most common mechanism for phenolic compounds is the disruption of the cytoplasmic membrane.[8][9] Fluorination can potentiate this effect. The process involves:

  • Partitioning: The lipophilic fluorinated phenol intercalates into the bacterial membrane's lipid bilayer.[8]

  • Destabilization: This disrupts the ordered structure of the membrane, increasing its fluidity.

  • Permeabilization: The compromised membrane becomes leaky, resulting in the uncontrolled efflux of essential intracellular components such as ions (e.g., K+), ATP, nucleic acids, and proteins.[6][8] This dissipation of ion gradients collapses the proton motive force, halting cellular energy production and ultimately leading to cell death.

Enzyme Inhibition

Many essential metabolic and regulatory pathways in bacteria rely on specific enzymes, which represent prime targets for antimicrobial agents. Fluorinated compounds are particularly adept at enzyme inhibition.[4][10]

  • Competitive Inhibition: The fluorinated phenol may mimic the natural substrate, binding to the enzyme's active site and preventing the substrate from binding. For example, 2-fluorophenol acts as a competitive inhibitor of the enzyme tyrosinase.[11]

  • Irreversible Inhibition ("Suicide Substrates"): In some cases, a fluorinated molecule is processed by the target enzyme, which then transforms it into a highly reactive species that covalently binds to the active site, permanently inactivating the enzyme.[12] α-fluorinated ketones, for instance, are known to form stable adducts with serine proteases.[12]

Inhibition of Nucleic Acid Synthesis

While direct membrane damage is common, some fluorinated compounds can interfere with the machinery of DNA replication and transcription. This mechanism is the hallmark of the highly successful fluoroquinolone antibiotics, which are not phenols but serve as a powerful proof-of-concept.[3] They stabilize the complex between DNA and essential enzymes like DNA gyrase and topoisomerase IV, leading to lethal double-strand breaks in the bacterial chromosome.[3] It is plausible that novel fluorinated phenolic hybrids could be designed to incorporate this powerful mechanism of action.[13]

Antimicrobial_Mechanisms FP Fluorinated Phenol Membrane Cell Membrane Disruption FP->Membrane Intercalation Enzyme Enzyme Inhibition FP->Enzyme Active Site Binding DNA DNA Synthesis Inhibition FP->DNA Indirect/Hybrid Action Leakage Leakage of Cellular Contents Membrane->Leakage Metabolism Metabolic Pathway Disruption Enzyme->Metabolism Replication Replication Failure DNA->Replication Death Bacterial Cell Death Leakage->Death Metabolism->Death Replication->Death

Caption: Key antimicrobial mechanisms of fluorinated phenols.

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of a fluorinated phenol is not solely dependent on the presence of fluorine but is intricately linked to the number and position of fluorine atoms, as well as other substituents on the aromatic ring. Understanding these SARs is paramount for rationally designing more potent and selective compounds.

  • Position of Fluorine: The location of the fluorine atom(s) significantly impacts activity. For related compounds like arylfluoroquinolones, a para-fluorophenyl substituent was found to confer the greatest antibacterial potency.[14] This is often due to optimal electronic and spatial properties for target binding.[14]

  • Degree of Fluorination: Increasing the number of fluorine atoms does not always lead to increased activity. While it can enhance lipophilicity, it can also introduce steric hindrance or alter electronic properties in a way that is detrimental to target interaction.

  • Influence of Other Substituents: The presence of other functional groups (e.g., alkyl, chloro, nitro groups) in conjunction with fluorine can dramatically alter the antimicrobial profile. Electron-withdrawing groups, in general, have been shown to enhance the antimicrobial effects of various heterocyclic compounds containing fluorine.[15]

  • Lipophilicity as a Driving Factor: Across various classes of phenolic and alcoholic antimicrobials, a strong correlation exists between lipophilicity (often measured as the partition coefficient, log P) and antimicrobial activity.[5] The ability to disrupt the cell membrane is directly related to the compound's hydrophobicity.[8]

SAR_Diagram Phenol Fluorinated Phenol Core R1 R2 R3 R4 OH Lipophilicity Increased Lipophilicity (Membrane Permeability) Phenol:f1->Lipophilicity Fluorine (F) Alkyl groups Sterics Steric Hindrance (Binding Interference) Phenol:f2->Sterics Bulky groups Electronics Electron-Withdrawing Effects (Target Interaction) Phenol:f3->Electronics Fluorine (F) Nitro (NO2) Activity Antimicrobial Activity Lipophilicity->Activity Sterics->Activity decreases Electronics->Activity

Caption: Key factors influencing the SAR of fluorinated phenols.

The following table summarizes SAR data gleaned from studies on fluorinated compounds and related phenols.

Compound Class/ModificationKey FindingImplication for Antimicrobial ActivityReference
Arylfluoroquinolonesp-fluorophenyl at 1-positionPotency is greatest with this substitution.[14]
Fluorinated PyrimidinonesPresence of electron-withdrawing groupsCrucial for enhancing antimicrobial effects.[15]
General PhenolsIncreased alkyl chain length (lipophilicity)Increases activity up to a point (solubility limit).[5][16]
Stilbenes (Polyphenols)Addition of fluorine substituentsIncreases permeability into the bacterial membrane.[6]

Synthesis and Derivatization Strategies

The creation of novel fluorinated phenols for screening relies on robust and versatile synthetic chemistry.

  • Condensation and Cyclization: A common route involves the Claisen-Schmidt condensation of a substituted o-hydroxy acetophenone with a fluorinated benzaldehyde to form a chalcone intermediate.[17] These chalcones can then be oxidatively cyclized using reagents like DMSO/I₂ or DMSO/CuCl₂ to yield fluorinated chromones and other heterocyclic structures.[17][18]

  • Direct Deoxyfluorination of Phenols: Modern methods allow for the direct conversion of a phenol's hydroxyl group to a fluorine atom. This ipso-substitution can be achieved using specialized fluorinating reagents, providing a straightforward route to fluorinated arenes from readily available phenol precursors.[19]

  • Electrophilic Fluorination: Treatment of phenols with electrophilic fluorinating agents can introduce fluorine atoms onto the aromatic ring, typically at the ortho position relative to the hydroxyl group.[20]

Experimental Evaluation: A Step-by-Step Guide

Rigorous and standardized testing is essential to accurately determine the antimicrobial potential and mechanism of action of newly synthesized compounds.

Experimental Workflow Overview

Experimental_Workflow Synth Synthesis & Purification of Fluorinated Phenols MIC Primary Screening: MIC/MBC Determination Synth->MIC Mech Mechanism of Action Studies (e.g., Membrane Permeability) MIC->Mech Active Compounds Tox Selectivity & Toxicity: Cytotoxicity Assays (e.g., MTT) MIC->Tox Active Compounds Synergy Synergy Testing with Known Antibiotics Mech->Synergy Tox->Synergy Vivo In Vivo Efficacy Studies (Animal Models) Synergy->Vivo Promising Candidates

Caption: A comprehensive workflow for evaluating antimicrobial candidates.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. It is the gold standard for primary antimicrobial screening.[21]

A. Rationale & Causality: This method is chosen for its high-throughput capability, allowing for the simultaneous testing of multiple compounds against various microbial strains. The use of sterile 96-well plates minimizes reagent volume and standardizes conditions. A resazurin-based indicator can be used for a colorimetric endpoint, which is more objective than visual turbidity assessment. Including positive (no drug), negative (no bacteria), and solvent controls is critical to validate that any observed inhibition is due to the compound itself and not the solvent or spontaneous cell death.

B. Materials:

  • Test Compounds (Fluorinated Phenols)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Spectrophotometer

  • Multichannel pipette

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Causality: DMSO is used to solubilize hydrophobic compounds, but its final concentration in the well should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of sterile broth.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute this culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Causality: Using a standardized inoculum density is crucial for reproducibility, as the final MIC value can be affected by the starting number of bacteria.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • In the first column of wells, add 100 µL of the compound stock solution (or a working dilution) to the 100 µL of broth, mixing well. This creates the highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then 100 µL from the second to the third, and so on, discarding 100 µL from the last column of the dilution series. This creates a concentration gradient.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control/sterility wells). The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: Wells containing broth and bacteria only (no compound).

    • Negative Control: Wells containing broth only (no bacteria, no compound) to check for sterility.

    • Solvent Control: Wells containing broth, bacteria, and the highest concentration of DMSO used in the assay.

    • Drug Control: Wells containing a serial dilution of a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: Assessment of Cell Membrane Permeability via Leakage of UV-Absorbing Material

This protocol provides evidence for a membrane-disruptive mechanism of action by measuring the release of intracellular components like nucleic acids and proteins.[6]

A. Rationale & Causality: Intact bacterial membranes are impermeable to large molecules like DNA, RNA, and proteins. When a compound damages the membrane, these molecules leak into the surrounding medium. Since nucleic acids and proteins absorb light at 260 nm, an increase in the A₂₆₀ of the supernatant is a direct indicator of membrane damage. A time-course experiment is used to understand the kinetics of the disruption.

B. Materials:

  • Log-phase bacterial culture

  • Phosphate-buffered saline (PBS, sterile)

  • Test compound at a concentration of 2x MIC

  • Centrifuge and microcentrifuge tubes

  • UV-Vis Spectrophotometer and quartz cuvettes

C. Step-by-Step Methodology:

  • Cell Preparation:

    • Grow a bacterial culture to mid-log phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile PBS to remove any residual growth medium.

    • Resuspend the final pellet in sterile PBS to an OD₆₀₀ of ~0.5.

  • Treatment:

    • Divide the cell suspension into tubes.

    • To the "test" tube, add the fluorinated phenol to a final concentration of 2x MIC.

    • To the "control" tube, add an equivalent volume of the solvent (e.g., PBS with DMSO).

    • Incubate both tubes at 37°C.

  • Sample Collection:

    • At specified time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 1 mL) from both the test and control suspensions.

  • Measurement:

    • Immediately centrifuge the aliquots at high speed (e.g., 13,000 x g for 2 minutes) to pellet the bacterial cells.

    • Carefully transfer the supernatant to a quartz cuvette.

    • Measure the absorbance of the supernatant at 260 nm (A₂₆₀).

  • Data Analysis: Plot the A₂₆₀ values against time for both the treated and control samples. A significant, time-dependent increase in A₂₆₀ for the treated sample compared to the control indicates membrane permeabilization.

Challenges and Future Directions

While promising, the development of fluorinated phenols is not without challenges. A primary concern is the potential for host cell toxicity .[7][22] Many simple phenols are broadly cytotoxic, and therefore, future research must focus on designing derivatives with high selectivity for microbial cells over mammalian cells. This can be assessed using standard in vitro cytotoxicity assays (e.g., MTT or LDH release assays) on human cell lines.[23]

The future of this field lies in intelligent drug design:

  • Synergistic Combinations: Fluorinated phenols can be used in combination with conventional antibiotics to restore their efficacy against resistant strains.[21][24] Phenolic compounds can act as adjuvants by permeabilizing the bacterial membrane, allowing easier entry for the antibiotic.[25]

  • Hybrid Molecules: Designing hybrid molecules that combine a fluorinated phenol moiety (for membrane activity) with another pharmacophore (e.g., a fluoroquinolone core for DNA gyrase inhibition) could lead to multi-target drugs that are less prone to resistance development.[3]

  • Targeted Delivery: Encapsulating these compounds in nanoparticle-based delivery systems could help target the infection site, increasing local concentration and reducing systemic toxicity.

Conclusion

Fluorinated phenols represent a fertile ground for the discovery of novel antimicrobial agents. By leveraging the unique physicochemical properties of fluorine, it is possible to enhance the inherent antimicrobial activity of the phenolic scaffold. Their capacity to disrupt microbial membranes, inhibit essential enzymes, and potentially interfere with other core processes makes them versatile candidates in the fight against drug-resistant pathogens. A systematic approach, combining rational synthesis, robust SAR analysis, and detailed mechanistic and toxicological evaluation, as outlined in this guide, will be critical to unlocking their full therapeutic potential.

References

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  • Li, Z., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(8), 2105-2111. Retrieved from [Link]

  • Glumac, M., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 24(11), 9308. Retrieved from [Link]

  • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. Retrieved from [Link]

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  • Al-Salahi, R., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(1), 169. Retrieved from [Link]

  • D'Arrigo, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2232. Retrieved from [Link]

  • Lee, S. (2002). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC. Retrieved from [Link]

  • Glumac, M., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 24(11), 9308. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Fluorination of Phenolsulfonphthalein: A Method for Synthesis of Positron-Emitting Indicators for In Vivo pH Measurement. Retrieved from [Link]

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Sources

Exploratory

photophysical properties of 2-Fluoro-4-methylphenol analogs

Abstract Fluorinated phenolic compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine atom, such as altered acidity, metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated phenolic compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine atom, such as altered acidity, metabolic stability, and intermolecular interactions. Understanding their photophysical properties—how they absorb and emit light—is critical for their application as fluorescent probes, photosensitizers, and photoactive drugs. This guide provides a comprehensive technical overview of the photophysical characteristics of 2-Fluoro-4-methylphenol and its structural analogs. We delve into the theoretical underpinnings of their electronic transitions, present detailed experimental protocols for their characterization, and analyze the structure-property relationships that govern their behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photophysics of these compounds.

Introduction: The Significance of Fluorinated Phenols

Phenol is the fundamental chromophore for the amino acid tyrosine, making its photophysics vital to understanding protein fluorescence and photosynthetic processes.[1] The strategic introduction of fluorine atoms onto the aromatic ring can profoundly alter the electronic landscape of the phenol molecule. Fluorine's high electronegativity and small size lead to significant, yet predictable, changes in a molecule's excited-state dynamics, stability, and spectral properties.[2] These modifications are particularly relevant in drug development, where fluorinated analogs are often explored to enhance binding affinity, membrane permeability, and metabolic resistance. The photophysical properties of these analogs are crucial for developing fluorescent assays, imaging agents, and light-activated therapeutics. This guide focuses on 2-Fluoro-4-methylphenol and its close analogs to provide a framework for understanding and predicting their behavior in various applications.

Theoretical Framework: Principles of Light-Matter Interaction

The interaction of a molecule like a fluorophenol with UV or visible light is governed by the principles of quantum mechanics. An absorbed photon promotes the molecule from its electronic ground state (S₀) to an excited singlet state (typically S₁ or S₂). The molecule can then return to the ground state through several competing pathways, as illustrated by the Jablonski diagram below.

  • Absorption (Excitation): The process where a molecule absorbs a photon, transitioning to a higher electronic state. This is a very fast process (femtoseconds).

  • Vibrational Relaxation & Internal Conversion (VR/IC): The excited molecule rapidly loses excess vibrational energy as heat to its surroundings (solvent) and can transition between excited states non-radiatively (e.g., S₂ → S₁). This occurs on the picosecond timescale.

  • Fluorescence: The emission of a photon as the molecule relaxes from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀). This typically occurs on the nanosecond timescale. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift .[1]

  • Intersystem Crossing (ISC): A non-radiative transition from a singlet state (S₁) to a triplet state (T₁).

  • Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground state (S₀). This is a much slower process than fluorescence.

  • Non-Radiative Decay: The molecule returns to the ground state without emitting a photon, dissipating the energy as heat.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , defined as the ratio of photons emitted to photons absorbed.[3]

Jablonski cluster_singlet Singlet States S0 S₀ (Ground State) S2 S₂ S0->S2 S1 S₁ S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ S1->T1 ISC S2->S1 IC / VR T1->S0

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Experimental Characterization Protocols

Accurate characterization of photophysical properties requires meticulous experimental technique. Below are protocols for fundamental measurements.

Steady-State UV-Visible Absorption Spectroscopy

This technique measures the amount of light absorbed by a sample at different wavelengths.

Protocol:

  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the wavelength range of interest. Common choices include cyclohexane (nonpolar), acetonitrile (polar aprotic), and ethanol (polar protic).

  • Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

  • Spectrum Acquisition: Record the absorption spectrum of the sample solution over the desired range (e.g., 220-400 nm for phenols).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). If the concentration is known, calculate the molar absorption coefficient (ε) using the Beer-Lambert Law (A = εcl).

Steady-State Fluorescence Spectroscopy

This technique measures the light emitted by a sample after excitation at a specific wavelength.

Protocol:

  • Sample Preparation: Prepare a very dilute solution, ensuring the absorbance at the excitation wavelength is below 0.1 in a 1 cm cuvette.[3][4] This critical step minimizes inner filter effects where emitted light is re-absorbed by other analyte molecules.

  • Instrument Setup: In a spectrofluorometer, set the excitation wavelength (typically λ_abs).

  • Emission Scan: Scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The resulting spectrum will show the emission maximum (λ_em).

  • Excitation Scan: Set the emission monochromator to λ_em and scan the excitation monochromator. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the emitting species.[5]

Relative Fluorescence Quantum Yield (Φf) Determination

The most common method for determining Φf involves comparing the sample's fluorescence to a well-characterized standard with a known quantum yield.[4]

Causality: By using solutions of a standard and a sample with nearly identical absorbance at the same excitation wavelength, we ensure that both solutions absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[4]

Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For UV-excitable phenols, quinine sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54) is a common choice.

  • Prepare Solutions: Prepare a series of at least five dilutions for both the test sample and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should range from ~0.01 to 0.1.[3]

  • Measure Absorbance: Record the UV-Vis absorbance spectrum for each solution.

  • Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_x) and the standard (Grad_st).

    • Calculate the quantum yield of the sample (Φ_x) using the following equation[3][4]:

      Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

      Where Φ_st is the quantum yield of the standard, and η_x and η_st are the refractive indices of the sample and standard solvents, respectively.[3] If the same solvent is used, the refractive index term cancels out.

Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis P1 Select Standard & Solvent P2 Prepare Dilution Series (Sample & Standard) Abs < 0.1 P1->P2 M1 Record UV-Vis Absorbance for each solution P2->M1 M2 Record Fluorescence Spectra (Corrected, Same λ_ex) M1->M2 A1 Integrate Fluorescence Intensity M2->A1 A2 Plot Intensity vs. Absorbance A1->A2 A3 Calculate Gradients (Grad_x, Grad_st) A2->A3 A4 Calculate Quantum Yield (Φ_x) A3->A4

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Photophysical Properties of Fluorophenol Analogs

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Relative Fluorescence Yield
Phenol277.6291.914.3~3.5x
2-Fluorophenol (2-FP)273.8295.621.8~2.5x
3-Fluorophenol (3-FP)274.4292.017.61x (reference)
4-Fluorophenol (4-FP)287.6303.215.6~6x
2-Fluoro-4-methylphenol ~275-280 (Est.) ~298-305 (Est.) ~23-25 (Est.) N/A
Data for Phenol, 2-FP, 3-FP, and 4-FP adapted from experimental results in methylcyclohexane (MCH) solution.[1][2]

Structure-Property Relationships and Environmental Effects

The position of the fluorine substituent dramatically influences the photophysical properties.

  • Substitution Position: The absorption and emission wavelengths follow the order 2-FP < 3-FP < Phenol < 4-FP.[1][2] This is because the fluorine atom is electron-withdrawing via the inductive effect but electron-donating through resonance. The interplay of these effects alters the energy gap between the S₀ and S₁ states. In 4-FP, the resonance effect dominates, lowering the energy gap and red-shifting the spectrum. In 2-FP and 3-FP, the strong inductive effect raises the energy gap, leading to a blue-shift relative to phenol.[1]

  • Fluorescence Yield: The fluorescence yield of 4-FP is significantly higher than the other isomers, while 3-FP is a very poor emitter.[2] This is dictated by the efficiency of non-radiative decay pathways. Computational studies suggest that for 3-FP, there is a more accessible pathway to a conical intersection (a point where S₁ and S₀ surfaces cross), which promotes rapid, non-radiative decay back to the ground state.[2]

  • Intramolecular Hydrogen Bonding: In 2-fluorophenol, a weak intramolecular hydrogen bond can form between the hydroxyl proton and the adjacent fluorine atom. This interaction contributes to the larger Stokes shift observed for 2-FP, as the geometry of the excited state is more significantly altered relative to the ground state.[1][2]

SPR Structure Molecular Structure 2-FP 3-FP 4-FP Properties Photophysical Outcome λ_abs / λ_em Φf (Yield) Stokes Shift Structure:p2->Properties:l -I > +R (Blue Shift) Structure:p2->Properties:s Intramol. H-Bond (Large Shift) Structure:p3->Properties:q Efficient Non-radiative Path (Low Yield) Structure:p4->Properties:l +R > -I (Red Shift) Structure:p4->Properties:q Blocked Non-radiative Path (High Yield) Explanation Electronic Rationale S₀-S₁ Energy Gap Non-radiative Decay Rate Excited State Geometry Properties:l->Explanation:e Properties:q->Explanation:nr Properties:s->Explanation:g

Caption: Structure-property relationships in monofluorophenol isomers.

Solvatochromism and pH Effects
  • Solvatochromism: The term for the change in absorption or emission color with solvent polarity. Phenolic compounds often exhibit positive solvatochromism (a red-shift in more polar solvents).[6][7] This is because the excited state (S₁) is typically more polar than the ground state (S₀). Polar solvents will stabilize the S₁ state more than the S₀ state, reducing the energy gap and shifting the emission to longer wavelengths.[8]

  • pH Effects: The hydroxyl group of phenols is acidic. Upon deprotonation to form the phenolate anion, the electronic structure changes dramatically. The phenolate is a much stronger electron-donating group, leading to a significant red-shift in both absorption and emission spectra.[9] This property can be exploited for pH sensing applications. The pKa of the phenol can also be altered upon electronic excitation.

The Role of Computational Modeling

In silico methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for complementing experimental work.[2][10] These computational tools can:

  • Predict absorption and emission energies, aiding in spectral assignment.[1]

  • Visualize the molecular orbitals (e.g., HOMO and LUMO) involved in electronic transitions.

  • Map out excited-state potential energy surfaces to identify pathways for non-radiative decay, helping to explain why some analogs are highly fluorescent while others are not.[2]

Conclusion

The photophysical properties of 2-Fluoro-4-methylphenol and its analogs are governed by a subtle interplay of inductive and resonance effects, intramolecular interactions, and environmental factors. While 4-substituted fluorophenols tend to be strong emitters with red-shifted spectra, ortho- and meta-substitution can lead to blue-shifted absorption and, in some cases, significantly quenched fluorescence. A thorough characterization, combining steady-state and time-resolved spectroscopy with robust protocols for quantum yield determination, is essential for their effective application. Supported by computational modeling, researchers can gain a predictive understanding of these versatile molecules, paving the way for their rational design as advanced fluorescent tools in drug discovery and beyond.

References

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  • Rezende, M. C., et al. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry. [Link]

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  • Bonancía, M. V., et al. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry. [Link]

  • El Seoud, O. A., et al. (2018). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. Journal of Physical Organic Chemistry. [Link]

  • King, G. A., et al. (2020). Effects of Ring Fluorination on the Ultraviolet Photodissociation Dynamics of Phenol. The Journal of Physical Chemistry A. [Link]

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  • Patra, S., & Jana, D. S. (2019). Identification of an Emitting Metastable State of p-Fluorophenol-Ammonia 1:2 Complex by Laser-Induced Fluorescence Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Biswal, B., & Chakraborty, T. (2016). LIF Spectroscopy of p-Fluorophenol···Water Complex: Hydrogen Bond Vibrations, Fermi Resonance, and Vibrational Relaxation in the Excited State. The Journal of Physical Chemistry A. [Link]

  • Bonancía, M. V., et al. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. PubMed. [Link]

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  • Raza, M. A., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances. [Link]

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Foundational

Strategic Utilization of 2-Fluoro-4-methylphenol in Modern Agrochemical Synthesis: A Technical Blueprint

Executive Summary The modern agrochemical landscape is increasingly dominated by fluorinated active ingredients (AIs). Over the past two decades, fluorinated molecules have accounted for nearly 70% of newly approved agro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern agrochemical landscape is increasingly dominated by fluorinated active ingredients (AIs). Over the past two decades, fluorinated molecules have accounted for nearly 70% of newly approved agrochemicals[1]. The strategic incorporation of fluorine modulates lipophilicity, enhances metabolic stability, and increases target binding affinity. Among the critical building blocks enabling this chemical revolution is 2-Fluoro-4-methylphenol (CAS: 452-81-3) .

This whitepaper provides an in-depth technical analysis of 2-Fluoro-4-methylphenol. We will explore the mechanistic rationale for its use in crop protection, profile its physicochemical properties, and provide field-proven, self-validating experimental protocols for its downstream derivatization into high-value agrochemical intermediates.

Part I: The Mechanistic Rationale of Fluorination in Crop Protection

As an application scientist, I frequently encounter the question: Why incur the added synthetic cost of fluorination? The answer lies in the unique physicochemical perturbations introduced by the fluorine atom.

Fluorine possesses the highest electronegativity of all elements and forms an exceptionally strong carbon-fluorine (C-F) bond. Furthermore, its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[2]. When 2-Fluoro-4-methylphenol is integrated into an agrochemical scaffold (such as an aryloxyphenoxypropionate herbicide or an SDHI fungicide), it imparts three critical advantages:

  • Metabolic Shielding: The strong C-F bond resists oxidative cleavage by plant and insect Cytochrome P450 enzymes, significantly extending the half-life of the active ingredient in the field[3].

  • pKa Modulation: The highly electronegative ortho-fluorine withdraws electron density from the phenolic oxygen. This inductive effect lowers the pKa of the phenol, making it a superior leaving group in specific metabolic pathways or altering the electronic profile of downstream ether derivatives to optimize receptor binding[3].

  • Enhanced Lipophilicity: Fluorination increases the partition coefficient (LogP) of the molecule, facilitating superior penetration through waxy plant cuticles and insect exoskeletons[2].

G F_Atom Fluorine Substitution (e.g., 2-Fluoro-4-methylphenol) Prop1 High Electronegativity & Strong C-F Bond F_Atom->Prop1 Prop2 Small Atomic Radius (van der Waals 1.47 Å) F_Atom->Prop2 Effect1 Enhanced Metabolic Stability (Blocks Cytochrome P450) Prop1->Effect1 Effect2 Modulated Lipophilicity (Improved Membrane Permeation) Prop1->Effect2 Prop2->Effect2 Effect3 Increased Target Affinity (Electrostatic Interactions) Prop2->Effect3 Outcome Next-Gen Agrochemicals (Herbicides, Fungicides, Insecticides) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Mechanistic pathways illustrating how fluorination drives agrochemical efficacy.

Part II: Chemical Profiling of 2-Fluoro-4-methylphenol

Before deploying this building block in complex syntheses, it is critical to understand its baseline properties. 2-Fluoro-4-methylphenol is a combustible solid that requires careful handling due to its irritant properties[4].

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-Fluoro-4-methylphenol
CAS Registry Number 452-81-3[4]
Molecular Formula C₇H₇FO[4]
Molecular Weight 126.13 g/mol [4]
Appearance Solid (at standard temperature and pressure)[4]
SMILES String Cc1ccc(O)c(F)c1[4]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[4]

Part III: Synthetic Pathways & Downstream Applications

Upstream Access: Direct C-H Fluorination

Historically, accessing ortho-fluorinated phenols required multi-step diazotization of corresponding anilines (Balz-Schiemann reaction). However, modern process chemistry has shifted toward direct, highly selective ortho-fluorination of aryl carbon-hydrogen bonds. Recent patent literature demonstrates that 4-methylphenol can undergo direct fluorination using palladium catalysis in the presence of specific fluorinating reagents and additives, yielding 2-Fluoro-4-methylphenol with high atom economy and >80% yields[5].

Downstream Agrochemical Derivatization

Once obtained, 2-Fluoro-4-methylphenol serves as a versatile nucleophile. Its primary application in agrochemical synthesis is the formation of complex diaryl ethers or alkyl aryl ethers via:

  • Cross-Coupling Reactions: The phenolic hydroxyl can be converted to a triflate for use in Suzuki/Ullmann couplings to construct biaryl scaffolds[5].

  • O-Alkylation (Williamson Ether Synthesis): This is the most prevalent industrial pathway. Reacting the phenol with functionalized alkyl halides generates etherified intermediates (e.g., 1-fluoro-4-isopropoxy-2-methylbenzene) that form the core of highly selective systemic herbicides and SDHI fungicides[6].

Part IV: Standardized Experimental Protocol: O-Alkylation

To ensure scientific integrity and reproducibility, I have detailed an optimized Williamson Ether Synthesis protocol for the O-alkylation of 2-Fluoro-4-methylphenol.

Causality & Experimental Choices: In the alkylation of phenols with secondary halides (like 2-bromopropane), the primary failure mode is competitive E2 elimination, which drastically reduces yield. To suppress this, we avoid strong, non-nucleophilic bases like Sodium Hydride (NaH). Instead, we utilize anhydrous Potassium Carbonate (K₂CO₃). Because the ortho-fluorine atom inductively lowers the pKa of the phenol, K₂CO₃ is sufficiently basic to quantitatively generate the phenoxide nucleophile. We conduct the reaction in 2-butanone; its moderate polarity stabilizes the Sₙ2 transition state, while its boiling point (~80°C) provides the perfect thermal window to drive substitution over elimination[6],[7].

Step-by-Step Methodology: Synthesis of an Etherified Agrochemical Intermediate

Reagents Required:

  • 2-Fluoro-4-methylphenol (1.0 equivalent, e.g., 34 mmol)[7]

  • Alkyl Halide (e.g., Ethyl 4-bromobutyrate or 2-Bromopropane) (1.1 equivalents, e.g., 37 mmol)[7]

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.2 equivalents, e.g., 41 mmol)[7]

  • 2-Butanone (Solvent, 130 mL)[7]

Procedure:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.

  • Deprotonation: Add 2-Fluoro-4-methylphenol and anhydrous K₂CO₃ to the flask, followed by the 2-butanone solvent. Stir at room temperature for 15 minutes to initiate the formation of the potassium 2-fluoro-4-methylphenoxide salt.

  • Electrophile Addition: Introduce the alkyl halide dropwise via a syringe to prevent localized thermal spikes.

  • Reflux: Heat the reaction mixture to reflux (~80°C) and maintain vigorous stirring for 20 hours[7]. The progress should be monitored via TLC (Hexanes/Ethyl Acetate 8:2).

  • Workup: Cool the mixture to 25°C. Dilute with 100 mL of Ethyl Acetate and quench with 100 mL of distilled water. Transfer to a separatory funnel and separate the layers[7].

  • Extraction: Extract the aqueous layer twice with 50 mL portions of Ethyl Acetate. Combine the organic layers and wash with brine, then dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration & Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure fluorinated ether intermediate.

Workflow Step1 1. Deprotonation 2-Fluoro-4-methylphenol + K2CO3 Step2 2. Nucleophilic Attack Alkyl Halide Addition Step1->Step2 Step3 3. Reflux 2-butanone, 80°C Step2->Step3 Step4 4. Workup EtOAc / H2O Extraction Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5 Step6 6. Validation GC-MS & NMR Step5->Step6

Figure 2: Optimized Williamson Ether Synthesis workflow for 2-Fluoro-4-methylphenol derivatization.

Part V: Analytical Validation & Safety Protocols

A self-validating protocol requires rigorous post-synthesis analytical confirmation.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Utilized to confirm the molecular weight of the product and ensure the absence of unreacted 2-Fluoro-4-methylphenol. The C-F bond often results in distinct fragmentation patterns that can be mapped against theoretical models.

  • ¹H and ¹⁹F NMR: ¹⁹F NMR is particularly diagnostic. The disappearance of the characteristic phenolic proton in ¹H NMR, coupled with the chemical shift of the fluorine atom in ¹⁹F NMR (influenced by the newly formed ether linkage), definitively validates the success of the O-alkylation.

Safety Considerations: 2-Fluoro-4-methylphenol is a known respiratory and skin irritant[4]. All handling must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). The use of K₂CO₃ over NaH significantly mitigates the risk of hydrogen gas evolution and potential fire hazards during the deprotonation phase, making this protocol inherently safer for scale-up operations.

References

  • "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • "Current Trends in the Design of Fluorine-Containing Agrochemicals" - researchg
  • "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields" - nih.gov -
  • "2-fluoro-4-methylphenol AldrichCPR | Sigma-Aldrich" - sigmaaldrich.com -
  • "1-Fluoro-4-isopropoxy-2-methylbenzene" - benchchem.com -
  • "US P
  • "CN104844399B - A kind of method synthesizing 2-fluorophenol compound" - google.com -

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-4-methylphenol

Introduction: Navigating the Synthesis of Aryl Amines The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Aryl Amines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized drug discovery and materials science by enabling the construction of aryl amines—a motif ubiquitous in pharmaceuticals—under conditions that sidestep the harsh reagents and limited substrate scope of classical methods like nucleophilic aromatic substitution or the Goldberg reaction.[1][3]

This guide focuses on a substrate of specific interest: 2-Fluoro-4-methylphenol . The presence of a phenolic hydroxyl group, an ortho-fluoro substituent, and a para-methyl group presents a unique set of challenges and considerations. Phenols are not direct partners in this reaction; their hydroxyl group must first be converted into a more suitable leaving group. The electronic and steric properties of the substituents demand a carefully optimized catalytic system to achieve high efficiency.

Herein, we provide a comprehensive, two-part protocol that first addresses the necessary activation of the phenol and then details the subsequent C-N cross-coupling. This document moves beyond a simple recitation of steps to explain the fundamental principles and rationale behind each choice of reagent and condition, empowering researchers to not only replicate the procedure but also to adapt it with confidence.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. The process is initiated by the oxidative addition of an aryl electrophile to a Pd(0) complex, which is generated in situ from a palladium precatalyst. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido intermediate. The cycle culminates in the reductive elimination of the desired aryl amine product, regenerating the active Pd(0) catalyst.[1][3][4]

Buchwald-Hartwig Catalytic Cycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Oxidative Addition Amido Palladium-Amido Complex OxAdd->Amido Ligand Exchange & Deprotonation Amido->Pd0 Product Ar-NR¹R² (Product) Amido->Product Reductive Elimination Regen sub_in Ar-X sub_in->OxAdd amine_in HNR¹R² amine_in->OxAdd base_in Base base_in->OxAdd baseH_out [Base-H]⁺X⁻

Figure 1: The generalized catalytic cycle for the Buchwald-Hartwig amination.

Part A: Activation of the Phenolic Hydroxyl Group

The hydroxyl group of a phenol is a poor leaving group for oxidative addition. Therefore, the first critical step is its conversion into a sulfonate ester, such as a trifluoromethanesulfonate (triflate, -OTf). Aryl triflates are excellent electrophiles in palladium-catalyzed cross-coupling reactions, demonstrating reactivity comparable to or exceeding that of aryl bromides.[5][6]

Experimental Protocol: Synthesis of 2-Fluoro-4-methylphenyl trifluoromethanesulfonate

This protocol details the conversion of 2-fluoro-4-methylphenol to its corresponding triflate. The reaction should be performed in a fume hood with appropriate personal protective equipment.

  • Glassware Preparation: Ensure all glassware (a round-bottom flask, dropping funnel, and magnetic stir bar) is thoroughly oven-dried to remove residual moisture.

  • Reagent Setup: To the round-bottom flask, add 2-fluoro-4-methylphenol (1.0 eq.). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.), to the solution. Stir for 5-10 minutes.

  • Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise via the dropping funnel over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting phenol is fully consumed.

  • Work-up: Quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude triflate can often be used directly in the next step or purified further by flash column chromatography on silica gel if necessary.

Data Summary: Triflation Conditions
ParameterConditionRationale
Substrate 2-Fluoro-4-methylphenolStarting material
Reagent Triflic Anhydride (Tf₂O)Electrophilic source of the triflate group
Base Triethylamine or PyridineScavenges the triflic acid byproduct
Solvent Anhydrous DCM or THFAprotic solvent to prevent hydrolysis of Tf₂O
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction
Stoichiometry Phenol:Base:Tf₂O = 1.0 : 1.5 : 1.2Ensures complete conversion of the phenol

Part B: Buchwald-Hartwig Amination of 2-Fluoro-4-methylphenyl Triflate

With the activated aryl triflate in hand, the C-N cross-coupling can be performed. The success of this step is critically dependent on the synergistic interplay of the palladium precatalyst, ligand, base, and solvent.

Rationale for Component Selection
  • Palladium Precatalyst: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are highly recommended. These are air- and moisture-stable complexes that rapidly generate the active Pd(0) species under the reaction conditions, ensuring high catalytic activity and reproducibility. Using a precatalyst avoids the inconsistencies that can arise from generating the active catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: The choice of phosphine ligand is paramount. For an electron-rich aryl triflate with potential steric hindrance, bulky and electron-rich dialkylbiaryl phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[1] Ligands such as XPhos or BrettPhos are excellent starting points. BrettPhos is particularly effective for couplings involving primary amines and amides.[7]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[3][8] While sodium tert-butoxide (NaOtBu) is a common choice, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for aryl triflates, as they can minimize potential side reactions.[6][9]

  • Solvent: Aprotic solvents are standard. Toluene and 1,4-dioxane are widely used and effective.[2][10] The choice can influence reaction rates and solubility of the components. Toluene is often favored for its higher boiling point, allowing for a broader temperature range.[11]

Workflow for Buchwald-Hartwig Amination

Amination Workflow start Setup Under Inert Atmosphere (Glovebox or Schlenk Line) reagents Add Precatalyst, Ligand, Base, and Aryl Triflate to Reaction Vessel start->reagents solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent amine Add Amine Coupling Partner solvent->amine reaction Heat Reaction Mixture (e.g., 80-110 °C) amine->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction If incomplete workup Cool, Quench, and Perform Aqueous Work-up monitor->workup Upon completion purify Purify Product via Column Chromatography workup->purify end Characterize Final Product purify->end

Figure 2: Step-by-step experimental workflow for the amination protocol.

Detailed Experimental Protocol

This protocol assumes the use of a primary or secondary amine as the coupling partner. All operations must be conducted under an inert atmosphere (argon or nitrogen) using a glovebox or standard Schlenk techniques.[12]

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial inside a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not part of the precatalyst, 1.2-2.4 mol%), the base (e.g., Cs₂CO₃, 1.5-2.0 eq.), and a magnetic stir bar.

  • Addition of Substrates: Add the 2-fluoro-4-methylphenyl triflate (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.) to the vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).

  • Reaction Conditions: Seal the vessel tightly and remove it from the glovebox. Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for 4-24 hours.

  • Reaction Monitoring: Periodically and carefully take aliquots to monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting triflate is consumed.[12]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or DCM. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.[13]

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.

Data Summary: Optimized Amination Conditions
ParameterRecommended ConditionRationale
Electrophile 2-Fluoro-4-methylphenyl triflate (1.0 eq.)Activated phenol substrate
Nucleophile Primary or Secondary Amine (1.1-1.3 eq.)C-N bond forming partner
Precatalyst XPhos Pd G3 or SPhos Pd G3 (1-2 mol%)Air-stable, reliable source of active Pd(0)
Base Cs₂CO₃ or K₃PO₄ (1.5-2.0 eq.)Effective for triflates, minimizes side reactions
Solvent Anhydrous, Degassed Toluene or DioxaneAprotic medium for the catalytic cycle
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed reagents/solvent.3. Base is too weak for the specific amine.4. Temperature is too low.1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/dried solvents and high-purity reagents.3. Switch to a stronger base (e.g., NaOtBu or K₃PO₄).4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation (or hydrodetriflation).2. Homocoupling of the aryl triflate.1. Ensure the amine is of high purity; trace water can be a proton source.2. This is rare but can indicate issues with catalyst activation; screen different ligands or precatalysts.
Decomposition of Reagents 1. Amine or product is thermally unstable.2. Base incompatibility with functional groups (e.g., esters with NaOtBu).[2]1. Attempt the reaction at a lower temperature for a longer duration.2. Switch to a milder base like K₃PO₄ or Cs₂CO₃.

Conclusion

The Buchwald-Hartwig amination of 2-Fluoro-4-methylphenol is a highly achievable transformation when approached with a systematic, two-stage strategy. The initial, non-negotiable activation of the phenol to an aryl triflate sets the stage for a successful C-N cross-coupling. By leveraging modern, air-stable palladium precatalysts, employing bulky, electron-rich biaryl phosphine ligands, and carefully selecting the base and solvent, researchers can reliably synthesize a diverse range of substituted N-aryl products. This guide provides the foundational knowledge and a robust protocol to serve as a dependable starting point for professionals in chemical synthesis and drug development.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination - The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination - ACS Publications. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction - DTU Research Database. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - ACS Figshare. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination - ResearchGate. Available at: [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange. Available at: [Link]

  • Conditions for a selective Buchwald-Hartwig amination? - ResearchGate. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Wiley Online Library. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

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Application

Application Note: Synthesis of Bioactive Heterocycles and Coordination Architectures from 2-Fluoro-4-methylphenol

Executive Summary & Chemical Rationale In modern medicinal chemistry, the strategic incorporation of fluorine atoms into phenolic building blocks is a highly validated approach to modulate pharmacokinetics and target bin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into phenolic building blocks is a highly validated approach to modulate pharmacokinetics and target binding. 2-Fluoro-4-methylphenol serves as a privileged starting material for the synthesis of complex bioactive heterocycles and transition-metal coordination complexes.

The rationale for utilizing this specific synthon is twofold:

  • Electronic Modulation: The highly electronegative ortho-fluorine atom inductively lowers the pKa of the adjacent phenolic hydroxyl group. This enhances the nucleophilicity of the resulting phenoxide ion under mild basic conditions, facilitating efficient etherification and coupling reactions[1].

  • Metabolic Stability & Steric Shielding: The ortho-fluorine atom blocks rapid Cytochrome P450-mediated aromatic hydroxylation, while the para-methyl group provides a lipophilic anchor that enhances embedding into the hydrophobic pockets of target proteins (e.g., muscarinic receptors or viral enzymes)[2][3].

This application note details two primary synthetic workflows: the construction of hydrolytically stable Titanium(IV) anticancer complexes via a heterocyclic [ONON] ligand intermediate, and the synthesis of heteroaryl ethers for CNS and antiviral applications.

Mechanistic Pathway & Workflow Design

The divergent reactivity of 2-Fluoro-4-methylphenol allows it to act either as a substrate for multi-component electrophilic aromatic substitutions (Mannich reactions) or as a potent nucleophile in Nucleophilic Aromatic Substitutions (SNAr).

ChemLogic SM 2-Fluoro-4-methylphenol (Starting Material) Deprot Base (e.g., K2CO3) Deprotonation SM->Deprot Mannich Mannich Condensation (CH2O, Diamine) SM->Mannich Phenoxide 2-Fluoro-4-methylphenoxide (Enhanced Nucleophile) Deprot->Phenoxide SNAr SNAr / Ullmann (Heteroaryl Halide) Phenoxide->SNAr Ligand [ONON] Ligand (H2L4) Mannich->Ligand Ether Heteroaryl Ether SNAr->Ether

Fig 1. Divergent synthetic pathways from 2-Fluoro-4-methylphenol to bioactive architectures.

Protocol I: Synthesis of Hydrolytically Stable [ONON]₂Ti(IV) Anticancer Complexes

Titanium-based chemotherapeutics (e.g., titanocene dichloride) historically suffered from rapid hydrolytic degradation in physiological media. Complexing Titanium(IV) with [ONON] diaminobis(phenolato) ligands derived from 2-fluoro-4-methylphenol yields octahedral architectures that overcome this instability[4].

Causality in Experimental Design
  • Extended Reaction Times: The synthesis of the [ONON] ligand (H₂L4) proceeds via a Mannich condensation. The strongly electron-withdrawing nature of the ortho-fluorine atom deactivates the phenolic ring toward electrophilic aromatic substitution. Consequently, while non-fluorinated analogs reach completion in 24 hours, the 2-fluoro-4-methylphenol substrate requires continuous reflux for up to seven days to achieve acceptable yields[4].

  • Entropic Drive in Metalation: The subsequent metalation utilizes Titanium(IV) isopropoxide. Density Functional Theory (DFT) calculations validate that the formation of the homoleptic L₂Ti complex is driven predominantly by entropic effects rather than solvent substitution[5]. The resulting octahedral complex avoids coordination of the dangling amine unit, maintaining structural rigidity[4][5].

Step-by-Step Methodology

ProtocolTi Step1 Reagent Mix: Phenol + Diamine + CH2O Step2 Reflux in MeOH (7 days) Step1->Step2 Step3 Evaporation & Recrystallization Step2->Step3 Step4 Ti(OiPr)4 in dry THF (61 °C) Step3->Step4 Step5 L2Ti Complex Isolation Step4->Step5

Fig 2. Step-by-step workflow for the synthesis of [ONON]2Ti(IV) octahedral complexes.

Step 1: Ligand Synthesis (H₂L4)

  • In a round-bottom flask, combine 2-fluoro-4-methylphenol, N,N-diethylethylenediamine, and 37% formaldehyde in a molar ratio of 2:1:2[4].

  • Dissolve the mixture in analytical grade methanol.

  • Heat the reaction mixture to reflux and maintain for 7 days under continuous stirring[4].

  • Evaporate the solvent under reduced pressure. Recrystallize the crude product from cold methanol to yield the H₂L4 ligand as a white powder[4].

Step 2: Titanium Complexation (L4₂Ti)

  • Under an inert argon atmosphere, dissolve the H₂L4 ligand in dry Tetrahydrofuran (THF) (purified via MB-SPS solvent purifiers)[4].

  • Add Titanium(IV) isopropoxide in a 1:2 (Ti:Ligand) molar ratio[5].

  • Heat the mixture to 61 °C and stir until the reaction reaches completion[5].

  • Remove the solvent under vacuum to isolate the L4₂Ti complex as a red powder[4].

Self-Validation & Quality Control
  • Ligand Validation: Confirm the presence of the H₂L4 ligand via HRMS (m/z calcd for C₂₂H₃₀F₂N₂O₂ + H⁺: 393.23481; Found: 393.23483)[5].

  • Complex Validation: The successful formation of the L4₂Ti complex is visually indicated by the transition to a red powder. Quantitative validation is achieved via ¹H NMR by confirming the complete disappearance of the phenolic -OH peak (typically around δ 8.99 ppm in the free ligand)[4].

Protocol II: Nucleophilic Aromatic Substitution (SNAr) for CNS/Antiviral Heteroaryl Ethers

Etherification of 2-fluoro-4-methylphenol with heteroaryl halides (e.g., substituted pyridines, oxazoles, or thiopyrans) yields potent modulators for muscarinic acetylcholine receptors (m4/M1) and acyclovir-resistant herpesvirus treatments[2][6][7].

Causality in Experimental Design
  • Base and Solvent Selection: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides an optimal basic environment. The ortho-fluorine atom inductively lowers the pKa of the phenol, ensuring a high concentration of the highly nucleophilic phenoxide ion at moderate temperatures (80 °C)[1][3].

  • Suppression of Side Reactions: Conducting the reaction at 80 °C rather than reflux prevents unwanted ether cleavage or transhalogenation of the sensitive heteroaryl substrates[1].

Step-by-Step Methodology
  • In a 10-mL reaction vial, dissolve 2-fluoro-4-methylphenol (131 mg, ~1.04 mmol) and the target heteroaryl halide/sulfonate (300 mg) in 3.0 mL of anhydrous DMF[1].

  • Add anhydrous Potassium Carbonate (K₂CO₃) (239 mg, ~1.73 mmol) to the solution[1].

  • Seal the vial and stir the mixture at 80 °C for 16 hours[1].

  • Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase with ethyl acetate (3 × 10 mL)[1].

  • Wash the combined organic layers sequentially with water and saturated brine to remove residual DMF[1].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[1].

Self-Validation & Quality Control
  • In-Process Monitoring: Reaction progress must be monitored by TLC (typically Hexane/EtOAc). The disappearance of the highly UV-active 2-fluoro-4-methylphenol spot indicates completion.

  • Purification: Pass the concentrated residue through an NH-silica gel column. The basic nature of the NH-silica ensures the complete retention of any unreacted phenolic starting material, yielding high-purity heteroaryl ether[1].

Quantitative Data & Bioactivity Profiles

The table below summarizes the key quantitative metrics and biological applications of the architectures synthesized from 2-Fluoro-4-methylphenol.

Compound / Derivative TypeSynthetic RouteKey Reagents & ConditionsYieldPrimary Bioactivity / Application
H₂L4 [ONON] Ligand Mannich CondensationMeOH, Reflux, 7 days66.3%Precursor for Ti(IV) complexation[4]
L4₂Ti Octahedral Complex MetalationTi(OiPr)₄, dry THF, 61 °CQuantitativeCytotoxicity against human cancer cells (A2780, HT-29)[4][5]
Heteroaryl Ethers SNAr / O-ArylationK₂CO₃, DMF, 80 °C, 16 hr>80%Antiviral (Acyclovir-resistant HSV) & CNS Modulators[1][2][3]
2-Fluoro-4-methyl-6-nitrophenol NitrationHNO₃ (70%), DCM, 1 hr93.0%Intermediate for M1 receptor modulators[3][6]

References

  • [4] Hydrolytically Stable and Cytotoxic [ONON]2Ti(IV)-Type Octahedral Complexes | Inorganic Chemistry - ACS Publications. Available at:

  • [5] Hydrolytically Stable and Cytotoxic [ONO N ] 2 Ti(IV)-Type Octahedral Complexes | ResearchGate. Available at:

  • [1] Standard Patent AU 2018338855 B2 | Googleapis. Available at:

  • [2] WO2006082822A1 - Agent for prevention/treatment of disease caused by acyclovir-resistant herpesvirus | Google Patents. Available at:

  • [3] US 8,299,257 B2 - Compounds having activity at the M1 receptor and their use as medicaments | Googleapis. Available at:

  • [6] JP2010539217A - Compounds having activity at the M1 receptor and their use as medicaments | Google Patents. Available at:

  • [7] WO2023064588A1 - Positive allosteric modulators of the muscarinic acetylcholine receptor m4 | Google Patents. Available at:

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Method

Application Note &amp; Protocol: Synthesis of Kinase Inhibitors from 2-Bromo-4-fluoro-5-methylpyridine

Introduction The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility, make it an invaluable component in modern drug design.[1] Within this class, substituted halopyridines serve as exceptionally versatile intermediates for constructing complex molecular architectures, particularly for small-molecule kinase inhibitors that are pivotal in targeted cancer therapy.[2]

This technical guide focuses on 2-bromo-4-fluoro-5-methylpyridine , a highly functionalized building block for the synthesis of novel kinase inhibitors. The strategic placement of its substituents offers a multi-faceted approach to drug design:

  • 2-Bromo Group: Serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial C-C and C-N bonds.[3][4] The C-Br bond's reactivity is intermediate between that of C-I and C-Cl, offering a good balance of stability and reactivity for oxidative addition to a palladium(0) catalyst.[3][4]

  • 4-Fluoro Group: The electron-withdrawing nature of fluorine can enhance the electrophilicity of the pyridine ring, influence the molecule's pKa, improve metabolic stability, and potentially form key hydrogen bond or dipole interactions within the target protein's active site.[5]

  • 5-Methyl Group: This small alkyl group can provide a beneficial hydrophobic interaction, occupying small pockets within the kinase active site to enhance binding affinity and selectivity.

  • Pyridine Nitrogen: Frequently acts as a critical hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[5]

This document provides a detailed overview of the key synthetic strategies, step-by-step experimental protocols, and field-proven insights for leveraging 2-bromo-4-fluoro-5-methylpyridine in the development of next-generation kinase inhibitors.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The elaboration of the 2-bromo-4-fluoro-5-methylpyridine scaffold predominantly relies on palladium-catalyzed cross-coupling reactions. These methods are foundational in modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.[6] The two most critical transformations for this building block are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

cluster_start Starting Material cluster_reactions Key Transformations cluster_products Kinase Inhibitor Scaffolds Start 2-Bromo-4-fluoro-5-methylpyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R₂-NH Pd Catalyst, Base Product_Aryl 2-Aryl/Heteroaryl Pyridines Suzuki->Product_Aryl Product_Amino 2-Amino Pyridines Buchwald->Product_Amino Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Py)(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex L₂Pd(II)(Py)(R) Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-R RedElim->Product Reagents Py-Br Reagents->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction. [7] Reaction Parameters: The success of the Suzuki coupling is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

ComponentCommon ChoicesRationale & Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(dppf)Cl₂ is often robust for heteroaromatic substrates. Pd(OAc)₂ is an air-stable precursor that forms the active Pd(0) species in situ. [7]
Ligand PPh₃, dppf, Buchwald ligands (e.g., XPhos, SPhos)For challenging substrates, bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination. [8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. K₃PO₄ is effective but may require some water, while K₂CO₃ is a common, milder choice. [9]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, aq. IsopropanolA mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base. [7][9]Degassing the solvent is critical to prevent catalyst oxidation. [8]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, replacing harsher classical methods. [10]This reaction is essential for installing primary or secondary amine functionalities at the 2-position of the pyridine ring, which can serve as key hinge-binding motifs or as points for further chemical elaboration.

The reaction mechanism is similar to the Suzuki coupling, but involves the formation of a palladium-amido complex followed by reductive elimination. [10] Reaction Parameters: This reaction typically requires a strong, non-nucleophilic base and specific ligand systems to be effective.

ComponentCommon ChoicesRationale & Considerations
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) or Pd(II) pre-catalysts that initiate the catalytic cycle.
Ligand Bulky phosphines (XPhos, SPhos, RuPhos), BINAPSterically hindered, electron-rich ligands are crucial to promote reductive elimination from the palladium-amido complex and prevent catalyst decomposition. [11]
Base NaOt-Bu, KOt-Bu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. [11]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are required as protic solvents will quench the strong base. [3]

Illustrative Synthesis: A Pyridinyl-Aniline Based Kinase Inhibitor

To demonstrate the practical application of these strategies, this section outlines a representative synthesis of a kinase inhibitor scaffold starting from 2-bromo-4-fluoro-5-methylpyridine. The target molecule incorporates a 2-anilino-pyridine structure, a common feature in many kinase inhibitors. This approach is adapted from known syntheses of similar inhibitors. [12]

Start 2-Bromo-4-fluoro- 5-methylpyridine Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Reagent1 4-(4,4,5,5-Tetramethyl-1,3,2- dioxaborolan-2-yl)aniline Reagent1->Step1 Intermediate Intermediate Product: 2-(4-aminophenyl)-4-fluoro- 5-methylpyridine Step1->Intermediate Step2 Step 2: Amide Bond Formation Intermediate->Step2 Reagent2 Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) Reagent2->Step2 Final Final Product: Kinase Inhibitor Scaffold Step2->Final

Sources

Application

Application Note: Strategic Utilization of 2-Fluoro-4-methylphenol in Crop Protection Agent Synthesis

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and self-validating protocols for integrating fluorinated building b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and self-validating protocols for integrating fluorinated building blocks into pesticide architectures.

Introduction & Mechanistic Rationale

As a Senior Application Scientist in agrochemical discovery, I frequently leverage 2-Fluoro-4-methylphenol (CAS 452-81-3)[1] as a foundational building block for designing next-generation crop protection agents. The strategic placement of a fluorine atom ortho to the phenolic hydroxyl group, coupled with a para-methyl moiety, provides a stereoelectronic profile that addresses critical challenges in modern pesticide efficacy and environmental persistence[2].

The Causality of Structural Choice (E-E-A-T)

The decision to incorporate 2-Fluoro-4-methylphenol into a synthetic pipeline is driven by three mechanistic imperatives:

  • Metabolic Stability: The highly electronegative fluorine atom strengthens adjacent C-C and C-O bonds. In target organisms (weeds or fungal pathogens), this significantly reduces the susceptibility of the aromatic ring to oxidative degradation by cytochrome P450 enzymes, thereby extending the half-life of the active ingredient.

  • Enhanced Lipophilicity: Fluorine incorporation increases the overall lipophilicity (logP) of the molecule. This enhances cuticular penetration in broadleaf weeds and improves systemic mobility within the plant's vascular system.

  • Nucleophilic Modulation: The electron-withdrawing nature of the ortho-fluoro group lowers the pKa of the phenol compared to standard p-cresol. This makes the resulting phenoxide anion an exceptionally effective nucleophile for Nucleophilic Aromatic Substitution (SNAr) and Williamson ether syntheses under milder basic conditions, minimizing unwanted side reactions[3].

Synthetic Pathways in Agrochemical Development

2-Fluoro-4-methylphenol serves as the primary precursor for two major classes of agrochemicals: Aryloxyphenoxypropionate (FOP) grass herbicides and Diphenyl/Pyridyl ether broadleaf herbicides and fungicides [2].

Below is the logical workflow mapping the divergence of this single building block into multiple commercial pesticide classes.

G SM 2-Fluoro-4-methylphenol (CAS: 452-81-3) R1 Ethyl 2-bromopropionate + K2CO3 / CH3CN SM->R1 R2 2-Chloro-5-(CF3)pyridine + Cs2CO3 / DMF SM->R2 R3 Radical Bromination (NBS, AIBN) SM->R3 Int1 Fluorinated FOP Precursor (Aryloxyphenoxypropionate) R1->Int1 Int2 Fluorinated Pyridyl Ether (Herbicide Intermediate) R2->Int2 Int3 Benzyl Bromide Derivative (Fungicide Precursor) R3->Int3 Target1 Grass Herbicides (ACCase Inhibitors) Int1->Target1 Target2 Broadleaf Herbicides (PPO Inhibitors) Int2->Target2 Target3 Strobilurin Fungicides (QoI Inhibitors) Int3->Target3

Synthetic pathways of 2-Fluoro-4-methylphenol in crop protection agent development.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the primary functionalization workflows of 2-Fluoro-4-methylphenol, derived from empirical bench data and scale-up validations.

Reaction TypeReagentsSolventBaseTemp (°C)Time (h)Typical Yield (%)
Williamson Ether Synthesis Ethyl 2-bromopropionateCH₃CNK₂CO₃806 - 885 - 90
SNAr Coupling 2-Chloro-5-(CF₃)pyridineDMFCs₂CO₃10012 - 1678 - 85
Radical Bromination NBS, AIBNCCl₄ or PhCF₃None854 - 670 - 75

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints that allow the researcher to confirm success before proceeding.

Protocol A: Synthesis of Fluorinated Aryloxyphenoxypropionate (FOP) Precursors

Objective: Construct the core ether linkage required for ACCase-inhibiting grass herbicides. Causality: Potassium carbonate (K₂CO₃) is selected as the base because its mild basicity prevents the unwanted ester hydrolysis of the 2-bromopropionate. Acetonitrile provides an optimal polar aprotic environment to solvate the potassium cation, leaving the phenoxide highly nucleophilic.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol (1.26 g) of 2-Fluoro-4-methylphenol[1] in 50 mL of anhydrous acetonitrile.

  • Deprotonation: Add 15.0 mmol (2.07 g) of finely powdered, anhydrous K₂CO₃. Stir the suspension at ambient temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition to a slight yellow tint, indicating the formation of the phenoxide anion.

  • Alkylation: Dropwise add 11.0 mmol (1.99 g) of ethyl 2-bromopropionate over 10 minutes to prevent localized exothermic spikes.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation: The reaction is complete when the phenolic starting material (R_f ~0.3) disappears entirely, replaced by a new, strongly UV-active spot (R_f ~0.6).

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (50 mL) and 1M NaOH (3 x 20 mL) to strip any unreacted phenol. Wash with brine, dry over Na₂SO₄, and evaporate to yield the pure FOP ester.

Protocol B: Synthesis of Fluorinated Pyridyl Ether Intermediates

Objective: Synthesize diphenyl/pyridyl ether analogs for PPO-inhibiting broadleaf herbicides. Causality: Cesium carbonate (Cs₂CO₃) is utilized here instead of potassium carbonate. The larger atomic radius of the cesium ion provides a "naked" phenoxide, which is critical for overcoming the steric hindrance and electronic repulsion during the SNAr reaction with electron-deficient halopyridines[4].

Step-by-Step Methodology:

  • Preparation: In a 100 mL Schlenk flask under a nitrogen atmosphere, combine 10.0 mmol (1.26 g) of 2-Fluoro-4-methylphenol and 10.5 mmol (1.91 g) of 2-chloro-5-(trifluoromethyl)pyridine.

  • Solvent & Base Addition: Add 30 mL of anhydrous DMF followed by 15.0 mmol (4.89 g) of Cs₂CO₃.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 12–16 hours.

  • Instrumental Validation: Confirm reaction completion via GC-MS and FTIR.

    • Self-Validation (FTIR): The broad phenolic -OH stretch at ~3300 cm⁻¹ must completely disappear.

    • Self-Validation (GC-MS): The molecular ion peak of the starting phenol (m/z 126.04) must transition entirely to the ether product mass (m/z 271.06).

  • Workup: Quench the cooled reaction by pouring it into 100 mL of ice water. Extract the aqueous layer with diethyl ether (3 x 40 mL). Wash the combined organic layers extensively with distilled water (5 x 30 mL) to remove residual DMF, followed by a final brine wash. Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc 9:1) to isolate the target ether.

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of 2-Substituted Phenol Quinazolines as RET Kinase Inhibitors

Abstract The REarranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] The develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The REarranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] The development of selective RET inhibitors has therefore become a significant goal in targeted cancer therapy. This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and biological evaluation of a promising class of compounds: 2-substituted phenol quinazolines. Building upon the structure-activity relationships (SAR) of multi-kinase inhibitors like Vandetanib, this class of molecules has been optimized for potent and selective RET inhibition.[2][3] We will explore the chemical rationale behind the synthetic design, provide step-by-step experimental procedures, and detail the requisite in vitro assays for determining inhibitory potency and cellular activity.

Introduction: The Rationale for Targeting RET with 2-Substituted Phenol Quinazolines

The RET proto-oncogene encodes a receptor tyrosine kinase that is essential for the normal development of several tissue types.[1] However, gain-of-function mutations or chromosomal rearrangements involving RET can lead to its constitutive activation, driving uncontrolled cell proliferation and survival through downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[4][5]

While multi-kinase inhibitors such as Vandetanib and Cabozantinib show activity against RET, they also inhibit other kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), particularly KDR (VEGFR-2).[2][3][6] This off-target activity can lead to dose-limiting toxicities.[3] Consequently, there is a pressing clinical need for more selective RET inhibitors.

The quinazoline scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved drugs.[7][8][9] Structure-based drug design efforts, starting from scaffolds like Vandetanib, have revealed that introducing a phenolic moiety on the aniline ring that binds at the 4-position of the quinazoline can enhance affinity for RET.[1][3] However, simple phenols often suffer from poor metabolic stability. The key innovation in the design of the compounds discussed herein is the introduction of substituents adjacent to the phenol group. These flanking substituents not only mitigate metabolic liabilities but also unexpectedly improve selectivity for RET over KDR, a critical advantage for reducing off-target toxicity.[1][3]

This document serves as a practical guide for researchers aiming to synthesize and characterize these next-generation RET inhibitors.

RET Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical RET signaling pathway and highlights the mechanism of action for ATP-competitive inhibitors like the 2-substituted phenol quinazolines.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K ATP ATP ATP->RET Inhibitor 2-Substituted Phenol Quinazoline Inhibitor->RET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: RET kinase inhibition by 2-substituted phenol quinazolines.

Chemical Synthesis: Protocols and Experimental Design

The synthesis of 2-substituted phenol quinazolines can be achieved through a multi-step process. The following is a generalized, robust protocol adaptable for various substitutions. The key steps involve the formation of the quinazoline core, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the substituted phenol aniline moiety.

General Synthetic Workflow

The diagram below outlines the strategic workflow for synthesizing the target compounds.

Synthesis_Workflow cluster_synthesis Synthetic Route cluster_purification Purification & Analysis A Substituted Anthranilonitrile B Acylation & Cyclization A->B C Intermediate 1: 2-Substituted Quinazolin-4-one B->C D Chlorination (e.g., POCl₃) C->D E Intermediate 2: 4-Chloro-2-substituted quinazoline D->E G SNAr Coupling (e.g., DIPEA, n-BuOH) E->G F Substituted Phenol Aniline F->G H Final Product: 2-Substituted Phenol Quinazoline G->H I Column Chromatography H->I J Characterization (NMR, MS, HPLC) I->J

Caption: General workflow for synthesis and purification.

Protocol 2.1: Synthesis of 4-Chloro-6,7-dimethoxy-2-vinylquinazoline (Illustrative Intermediate)

This protocol outlines the synthesis of a key 4-chloroquinazoline intermediate. The choice of substituents on the quinazoline core (e.g., 6,7-dimethoxy) is based on established SAR from potent kinase inhibitors.[1]

Materials:

  • 4,5-Dimethoxyanthranilonitrile

  • Acryloyl chloride

  • 1,4-Dioxane (anhydrous)

  • Hydrogen chloride (4M in dioxane)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for anhydrous reactions, heating mantle, magnetic stirrer, rotary evaporator.

Procedure:

  • Acylation: To a stirred solution of 4,5-dimethoxyanthranilonitrile (1.0 eq) in anhydrous 1,4-dioxane, add acryloyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cyclization: Add 4M HCl in dioxane (2.0 eq) and heat the mixture to 80 °C for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product, 6,7-dimethoxy-2-vinylquinazolin-4(3H)-one, often precipitates. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend the quinazolinone product (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).

  • Add DIPEA (0.2 eq) catalytically. Rationale: The base facilitates the reaction, particularly if the quinazolinone has low solubility.

  • Heat the mixture to reflux (approx. 110 °C) for 4 hours until the solution becomes clear. Monitor completion by TLC, quenching an aliquot carefully into ice water and extracting with ethyl acetate.

  • Work-up: Cool the reaction mixture to room temperature and carefully remove excess POCl₃ under reduced pressure using a rotary evaporator (use a base trap).

  • Pour the concentrated residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-chloro-6,7-dimethoxy-2-vinylquinazoline. This intermediate can be purified by column chromatography or used directly in the next step.

Protocol 2.2: SNAr Coupling to Synthesize Final Product

This step couples the 4-chloroquinazoline intermediate with the desired substituted phenol aniline.

Materials:

  • 4-Chloro-6,7-dimethoxy-2-vinylquinazoline (from Protocol 2.1)

  • Substituted 4-amino-2-(alkyl)-phenol (e.g., 4-amino-2-methylphenol) (1.1 eq)

  • n-Butanol or 2-Propanol

  • DIPEA or triethylamine (optional, if using the aniline hydrochloride salt)

  • Standard glassware for anhydrous reactions, reflux condenser.

Procedure:

  • Combine the 4-chloroquinazoline intermediate (1.0 eq) and the substituted 4-amino-2-(alkyl)-phenol (1.1 eq) in a round-bottom flask.

  • Add n-butanol as the solvent. Rationale: Higher boiling point solvents are often required to drive SNAr reactions to completion.

  • Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with a small amount of cold solvent (e.g., diethyl ether or cold ethanol).

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Biological Evaluation: Assessing RET Kinase Inhibition

Once synthesized and purified, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with a biochemical assay to measure direct enzyme inhibition, followed by cell-based assays to determine activity in a more biologically relevant context.

Biological Evaluation Workflow

Bio_Workflow A Synthesized & Purified Compound (>95% purity) B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B D Selectivity Profiling (e.g., KDR, EGFR) A->D C Determine RET IC50 B->C F Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) C->F E Determine Selectivity Ratio D->E E->F H Determine Cellular IC50 / GI50 F->H G RET-dependent cell line (e.g., KIF5B-RET fusion) G->F I Lead Compound Identification H->I

Caption: Tiered workflow for biological evaluation of RET inhibitors.

Protocol 3.1: In Vitro RET Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[10][11]

Materials:

  • Recombinant human RET kinase enzyme

  • Suitable peptide substrate (e.g., IGF1tide)[11]

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[11]

  • Test compounds dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes, plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO (e.g., 10-point, 3-fold dilution series starting from 1 mM). Then, dilute this series into the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution or vehicle (DMSO) control.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution in kinase buffer. Add 2 µL to each well.

    • Prepare a 2X substrate/ATP solution in kinase buffer. Crucial Note: The ATP concentration should be at or near the determined Km,app for RET to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well for a final volume of 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection (Part 1 - ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2 - Luminescence Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract background (no enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol 3.2: Cell-Based Proliferation Assay (MTT/AlamarBlue)

This protocol determines the effect of the inhibitors on the proliferation of cancer cells that are dependent on RET signaling for their growth and survival.

Materials:

  • RET-dependent cancer cell line (e.g., TT cells for MTC with RET M918T mutation, or engineered Ba/F3 cells expressing a KIF5B-RET fusion).[12][13]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • 96-well clear-bottom cell culture plates.

  • MTT reagent (5 mg/mL in PBS) or AlamarBlue™ reagent.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader (absorbance or fluorescence).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., ≤0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound or vehicle control.[12]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT Method):

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals form.[12]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_control) x 100.[12]

    • Plot the percent viability against the log of the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression.

Data Presentation and Interpretation

A critical aspect of inhibitor development is understanding the structure-activity relationship (SAR). Quantitative data should be summarized in a clear, tabular format to facilitate comparison and guide the next design cycle.

Table 1: Illustrative SAR Data for 2-Substituted Phenol Quinazolines

Compound IDR¹ (at C2)R² (flanking phenol)RET IC₅₀ (nM)KDR IC₅₀ (nM)Selectivity (KDR/RET)TT Cell IC₅₀ (nM)
1 HH50601.2450
2 H-CH₃1530020120
3 H-Cl1245037.595
4 -CH=CH₂-CH₃52505030
Vandetanib --4401050

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Effect of Phenol: The introduction of a phenolic group (Compound 1 vs. non-phenolic precursors) enhances RET potency.

  • Effect of Flanking Group: Adding a small flanking group like methyl (Compound 2) or chloro (Compound 3) significantly improves selectivity over KDR compared to the unsubstituted phenol (Compound 1). This is a key finding that reduces potential off-target toxicity.[1][3]

  • Effect of C2-Substituent: Modifying the C2 position, for example from hydrogen to vinyl (Compound 4 vs. Compound 2), can further enhance potency against both the isolated enzyme and in a cellular context.

References

  • Newton, R., et al. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (2023). Vandetanib. Wikipedia. Available at: [Link]

  • Newton, R., et al. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. PubMed. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Vandetanib?. Patsnap Synapse. Available at: [Link]

  • CancerQuest. (n.d.). Vandetanib. CancerQuest. Available at: [Link]

  • PharmaCompass. (n.d.). VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • Tummala, R., et al. (2019). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. Available at: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Byers, L. A., et al. (2021). Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling. PMC. Available at: [Link]

  • Antonelli, A., et al. (2014). Selective use of vandetanib in the treatment of thyroid cancer. ResearchGate. Available at: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Available at: [Link]

  • Semren, N., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Lirias - KU Leuven. Available at: [Link]

  • Das, T. K., et al. (2021). RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation. Disease Models & Mechanisms. Available at: [Link]

  • Rosen, E. Y., et al. (2021). A Performance Comparison of Commonly Used Assays to Detect RET Fusions. PMC. Available at: [Link]

  • Qin, F., et al. (2024). BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models. Frontiers in Pharmacology. Available at: [Link]

  • Singh, S., et al. (2023). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. ACS Omega. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. PMC. Available at: [Link]

  • Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Semantic Scholar. Available at: [Link]

  • Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. PMC. Available at: [Link]

  • Al-Zoubi, R. M. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Available at: [Link]

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Application

Application Notes and Protocols for Grafting 2-Fluoro-4-methylphenol onto Polymeric Substrates

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of methodologies for the covalent attachme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methodologies for the covalent attachment of 2-Fluoro-4-methylphenol onto various polymer backbones. The incorporation of this fluorinated phenolic moiety can impart unique and desirable properties to commodity and specialty polymers, including enhanced hydrophobicity, thermal stability, and potential bioactivity. This document details several strategic approaches for polymer modification, including enzymatic grafting onto natural polymers, "grafting from" techniques utilizing controlled radical polymerization, and "grafting to" methods via post-polymerization modification. Each section offers a theoretical underpinning of the technique, followed by detailed, step-by-step protocols. Furthermore, essential characterization techniques and potential applications, particularly in the realm of biomedical materials and drug delivery, are discussed.

Introduction: The Significance of Fluorophenolic Moieties in Polymer Science

The strategic functionalization of polymers with specific chemical entities is a cornerstone of modern materials science, enabling the tailoring of properties for a vast array of applications. 2-Fluoro-4-methylphenol is a versatile building block that can be leveraged to modify polymer surfaces and bulk properties.[1] The presence of the fluorine atom can significantly increase the hydrophobicity and thermal stability of the resulting polymer.[2] Moreover, fluorinated polymers are known for their excellent biocompatibility and are widely used in medical applications.[3][4] Phenolic compounds, in general, can introduce antioxidant properties to a polymer matrix. The unique combination of these features in 2-Fluoro-4-methylphenol makes it an attractive candidate for modifying polymers for advanced applications, including drug delivery systems, antimicrobial surfaces, and high-performance coatings.[5][6][7]

This guide will explore three distinct and powerful strategies for grafting 2-Fluoro-4-methylphenol onto polymers, each with its own set of advantages and suitable for different polymer backbones and desired outcomes.

Safety and Handling of 2-Fluoro-4-methylphenol

Prior to any experimental work, it is crucial to be fully aware of the hazards associated with 2-Fluoro-4-methylphenol and to implement appropriate safety measures.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[8][9]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[8][10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Always handle 2-Fluoro-4-methylphenol in a well-ventilated chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[8]

  • Consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.[8][11]

Property Value Reference
Molecular Formula C7H7FO[8][10]
Molecular Weight 126.13 g/mol [8][9]
Appearance Solid[10]
CAS Number 452-81-3[9][10]

Method 1: Enzymatic Grafting onto Natural Polymers (Lignocellulose)

Enzymatic grafting offers a green and highly specific method for modifying natural polymers. Laccase, an oxidoreductase enzyme, can catalyze the covalent coupling of phenolic compounds onto lignocellulosic materials.[12] This method is particularly attractive for modifying materials like wood, paper, and natural fibers to enhance their surface properties.[13]

Mechanism: Laccase catalyzes the oxidation of the phenolic hydroxyl group of 2-Fluoro-4-methylphenol, generating a reactive phenoxy radical. This radical can then undergo coupling reactions with the phenolic (lignin) components of the lignocellulosic material, forming a stable covalent bond.

Enzymatic_Grafting cluster_reactants Reactants cluster_process Enzymatic Process 2F4MP 2-Fluoro-4-methylphenol Laccase Laccase Enzyme 2F4MP->Laccase Oxidation Lignocellulose Lignocellulose (with Lignin) Polymer Functionalized Lignocellulose Lignocellulose->Polymer Radical Phenoxy Radical Laccase->Radical Radical->Polymer Coupling

Caption: Laccase-catalyzed grafting of 2-Fluoro-4-methylphenol.

Protocol 3.1: Laccase-Mediated Grafting of 2-Fluoro-4-methylphenol onto Wood Veneers

This protocol is adapted from the work of Kudanga et al. on the enzymatic modification of lignocellulose.

Materials:

  • 2-Fluoro-4-methylphenol (≥98% purity)

  • Laccase from Trametes versicolor (≥0.5 U/mg)

  • Wood veneers (e.g., Beech, Fagus sylvatica)

  • Sodium acetate buffer (50 mM, pH 5)

  • Ethanol

  • Deionized water

Equipment:

  • Shaking incubator or orbital shaker

  • Beakers and flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus

  • Oven

Procedure:

  • Substrate Preparation: Cut wood veneers to a desired size (e.g., 2 cm x 2 cm). Wash the veneers thoroughly with deionized water and then with ethanol to remove any surface contaminants. Dry the veneers in an oven at 60°C to a constant weight.

  • Reaction Mixture Preparation: Prepare a solution of 2-Fluoro-4-methylphenol in a 1:1 (v/v) mixture of ethanol and sodium acetate buffer. The final concentration of the fluorophenol should be in the range of 1-10 mM.

  • Enzymatic Reaction: Place the dried wood veneers in a flask containing the 2-Fluoro-4-methylphenol solution. Add laccase to the solution to a final concentration of 10 U/mL.

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 40°C) for a specified period (e.g., 2-24 hours).

  • Washing: After incubation, remove the veneers from the reaction mixture and wash them extensively with a 1:1 (v/v) ethanol/water solution to remove any non-covalently bound fluorophenol. Follow with a final wash with deionized water.

  • Drying: Dry the modified veneers in an oven at 60°C to a constant weight.

Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of fluorine on the surface of the wood veneers, indicating successful grafting.

  • Contact Angle Measurement: To quantify the change in surface hydrophobicity. An increase in the water contact angle is expected.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in the chemical functionality of the wood surface.

Method 2: "Grafting From" via Controlled Radical Polymerization (CRP)

The "grafting from" approach involves initiating the polymerization of a monomer from initiating sites that have been previously attached to a polymer backbone.[14] This method allows for the growth of well-defined polymer chains with controlled molecular weight and low polydispersity.[15] Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two powerful CRP techniques suitable for this purpose.[16][17]

"Grafting From" using Atom Transfer Radical Polymerization (ATRP)

Mechanism: This strategy first involves the synthesis of an ATRP initiator from 2-Fluoro-4-methylphenol. This initiator is then used to polymerize a desired monomer.

Grafting_From_ATRP cluster_initiator Initiator Synthesis cluster_polymerization ATRP 2F4MP 2-Fluoro-4-methylphenol Initiator 2F4MP-based ATRP Initiator 2F4MP->Initiator Halo_acid α-Bromoisobutyryl bromide Halo_acid->Initiator Grafted_Polymer Polymer with 2F4MP end-group Initiator->Grafted_Polymer Monomer Monomer (e.g., Styrene) Monomer->Grafted_Polymer Catalyst Cu(I)/Ligand Catalyst->Grafted_Polymer Polymerization

Caption: "Grafting From" strategy using a 2F4MP-based ATRP initiator.

Protocol 4.1.1: Synthesis of a 2-Fluoro-4-methylphenol-based ATRP Initiator

This protocol describes a plausible synthesis of an ATRP initiator from 2-Fluoro-4-methylphenol based on standard esterification reactions used to create similar initiators.

Materials:

  • 2-Fluoro-4-methylphenol

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-Fluoro-4-methylphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2-bromoisobutyryl bromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4.1.2: ATRP of Styrene using the 2F4MP-based Initiator

Materials:

  • 2F4MP-based ATRP initiator (from Protocol 4.1.1)

  • Styrene (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

Procedure:

  • To a Schlenk flask, add CuBr (1.0 eq relative to initiator) and a magnetic stir bar.

  • Add anisole and PMDETA (1.0 eq relative to CuBr).

  • Stir the mixture to form the copper-ligand complex.

  • Add the 2F4MP-based ATRP initiator (1.0 eq) and styrene (e.g., 100 eq).

  • Perform three freeze-pump-thaw cycles to degas the reaction mixture.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C).

  • Monitor the polymerization by taking samples at regular intervals and analyzing monomer conversion by ¹H NMR.

  • After the desired conversion is reached, quench the polymerization by exposing the mixture to air and diluting with a suitable solvent like THF.

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of cold methanol.

  • Filter and dry the polymer under vacuum.

Method 3: "Grafting To" via Post-Polymerization Modification

The "grafting to" approach involves attaching pre-synthesized polymer chains to a substrate or another polymer.[14] A highly versatile method within this category is the post-polymerization modification of a reactive polymer backbone. Poly(glycidyl methacrylate) (PGMA) is an excellent candidate for this purpose due to the reactivity of its pendant epoxide groups towards nucleophiles.[1][9][10][12]

Mechanism: The hydroxyl group of 2-Fluoro-4-methylphenol can act as a nucleophile to open the epoxide ring of PGMA, forming a stable ether linkage. This reaction is typically catalyzed by a base.

Grafting_To_PGMA cluster_reactants Reactants cluster_process Reaction PGMA Poly(glycidyl methacrylate) (PGMA) Grafted_Polymer PGMA-g-2F4MP PGMA->Grafted_Polymer 2F4MP 2-Fluoro-4-methylphenol 2F4MP->Grafted_Polymer Base_Catalyst Base Catalyst (e.g., Triethylamine) Base_Catalyst->Grafted_Polymer Nucleophilic Ring-Opening

Caption: "Grafting To" 2-Fluoro-4-methylphenol onto a PGMA backbone.

Protocol 5.1: Grafting of 2-Fluoro-4-methylphenol onto Poly(glycidyl methacrylate)

Materials:

  • Poly(glycidyl methacrylate) (PGMA) - can be synthesized via RAFT or ATRP for good control over molecular weight.

  • 2-Fluoro-4-methylphenol

  • Triethylamine (TEA) or another suitable base catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve PGMA in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add 2-Fluoro-4-methylphenol (an excess, e.g., 2-5 equivalents per epoxide group) to the solution.

  • Add the base catalyst (e.g., TEA, 1.0 eq relative to the fluorophenol).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for 24-48 hours.

  • Monitor the reaction by taking aliquots and analyzing via FTIR spectroscopy, looking for the disappearance of the epoxide peak (around 908 cm⁻¹).

  • Once the reaction is complete, cool the solution to room temperature.

  • Precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate to ensure complete removal of unreacted reagents.

  • Dry the final product under vacuum.

Characterization of Grafted Polymers:

Technique Purpose
¹H and ¹⁹F NMR Spectroscopy To confirm the covalent attachment of the 2-Fluoro-4-methylphenol moiety and to determine the degree of functionalization.
FTIR Spectroscopy To identify the characteristic peaks of the fluorophenol and the disappearance of the reactive group on the polymer backbone (e.g., epoxide).[18]
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of the polymer before and after grafting.
X-ray Photoelectron Spectroscopy (XPS) For surface-grafted polymers, to quantify the elemental composition and confirm the presence of fluorine.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the modified polymer.

Application Notes: Potential Uses in Research and Drug Development

The unique properties imparted by the 2-Fluoro-4-methylphenol moiety open up a range of potential applications for the functionalized polymers.

  • Drug Delivery: The increased hydrophobicity can be utilized in the formation of polymeric micelles or nanoparticles for the encapsulation and controlled release of hydrophobic drugs.[5][19] The polymer backbone can be designed to be biodegradable, allowing for the release of the drug and the fluorophenol, which may have its own therapeutic effects.

  • Antimicrobial and Antifouling Surfaces: Fluorinated surfaces are known to exhibit protein and bacterial resistance.[8][20][21] Polymers grafted with 2-Fluoro-4-methylphenol could be used as coatings for medical devices to prevent biofilm formation and reduce the incidence of device-associated infections.[22]

  • Biocompatible Materials: The inherent biocompatibility of many fluoropolymers makes these materials promising candidates for tissue engineering scaffolds and implantable devices.[3][23][24]

  • Polymer Blend Compatibilizers: Graft copolymers can act as compatibilizers for immiscible polymer blends by locating at the interface and improving adhesion between the two phases.[11][25][26] The fluorinated segments can provide a phase that is immiscible with many common polymers, potentially leading to novel blend morphologies.

Conclusion

This guide has detailed three robust and versatile methods for grafting 2-Fluoro-4-methylphenol onto polymeric substrates. The choice of method will depend on the nature of the polymer backbone, the desired architecture of the final product, and the intended application. Enzymatic grafting is a sustainable approach for natural polymers, while "grafting from" and "grafting to" techniques offer precise control over the structure of synthetic polymers. The resulting fluorophenol-functionalized polymers hold significant promise for a variety of advanced applications, particularly in the biomedical field. It is our hope that these detailed protocols and application notes will serve as a valuable resource for researchers and scientists working at the interface of polymer chemistry and drug development.

References

  • Kudanga, T., Nyanhongo, G. S., Guebitz, G. M., & Burton, S. (2010). Laccase catalyzed covalent coupling of fluorophenols increases lignocellulose surface hydrophobicity. Bioresource Technology, 101(12), 4467-4473. [Link]

  • ResearchGate. (n.d.). Laccase catalyzed covalent coupling of fluorophenols increases lignocellulose surface hydrophobicity | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylphenol. PubChem. [Link]

  • Terada, A., et al. (2017). Antibacterial and anti-biofilm efficacy of fluoropolymer coating by a 2,3,5,6-tetrafluoro-p-phenylenedimethanol structure. Colloids and Surfaces B: Biointerfaces, 151, 234-241. [Link]

  • Rasa, M., & Rezaee, S. (2020). Functionalized Polymers for Enhance Oral Bioavailability of Sensitive Molecules. Polymers, 12(9), 1983. [Link]

  • Diaz-Claussen, A., & Hernandez-Vargas, G. (2019). Laccase-Mediated Grafting on Biopolymers and Synthetic Polymers: A Critical Review. Polymers, 11(11), 1836. [Link]

  • Gibson, M. I., Frohlich, E., & Klok, H. A. (2009). Postpolymerization Modification of Poly (Pentafluorophenyl methacrylate): Synthesis of a Diverse Water-Soluble Polymer Library. Journal of Polymer Science Part A: Polymer Chemistry, 47(16), 4332-4345. [Link]

  • ten Brummelhuis, N., & Klok, H. A. (2011). Synthesis and post-polymerization modification of poly (pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 2(11), 2563-2571. [Link]

  • Battistella, C., et al. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly (Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. ACS omega, 3(9), 11396-11406. [Link]

  • Kanezaki, S., et al. (2003). Biocompatibility of fluorinated poly (organophosphazene). Journal of biomaterials science. Polymer edition, 14(5), 469-479. [Link]

  • Messersmith Lab. (n.d.). Antifouling/Antibacterial Coatings. [Link]

  • Zhang, Z., et al. (2021). Antifouling Surfaces Enabled by Surface Grafting of Highly Hydrophilic Sulfoxide Polymer Brushes. Biomacromolecules, 22(2), 330-339. [Link]

  • Patsnap. (2025). Functionalized Polymers in Pharmaceutical Therapies. [Link]

  • Boyd Biomedical. (2020). Using Fluoropolymers In Biomedical Applications. [Link]

  • da Silva, D. A., et al. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Materials Science and Engineering: C, 123, 111933. [Link]

  • The University of Queensland. (n.d.). Antifouling Surfaces Enabled by Surface Grafting of Highly Hydrophilic Sulfoxide Polymer Brushes. [Link]

  • Sabbatini, L., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(10), 1145. [Link]

  • Carnegie Mellon University. (n.d.). Graft copolymers. Matyjaszewski Polymer Group. [Link]

  • Ferreira, P., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices–regulations, in vitro screening and risk-management.
  • ResearchGate. (n.d.). The diagram shows the drug release behavior of a grafted polymer system.... [Link]

  • Nakagawa, Y., & Matyjaszewski, K. (1998). Development of novel attachable initiators for atom transfer radical polymerization. Synthesis of block and graft copolymers from poly (dimethylsiloxane) macroinitiators. Polymer, 39(21), 5165-5173. [Link]

  • ChemRxiv. (n.d.). Symmetric RAFT-agent for synthesizing multiblock copolymers with different activated monomers. [Link]

  • Sim, S. H., et al. (2008). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Macromolecular rapid communications, 29(22), 1846-1850. [Link]

  • Zaytsev, S. D., & Zaitceva, O. V. (2020). RAFT-Based Polymers for Click Reactions. Polymers, 12(10), 2293. [Link]

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  • Harrisson, S., et al. (2018). Synthesis and properties of polyolefin graft copolymers by a grafting “onto” reactive process. Polymers, 10(9), 978. [Link]

  • Zhai, N., et al. (2024). Grafting-from Synthesis of Plant–Polynorbornene Biohybrid Materials. ACS Applied Materials & Interfaces, 16(22), 26867-26875. [Link]

  • Kostrzewska, K., et al. (2021). Synthesis and Characterization of Ionic Graft Copolymers: Introduction and In Vitro Release of Antibacterial Drug by Anion Exchange. International journal of molecular sciences, 22(16), 8887. [Link]

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Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Cross-Coupling Strategies for 2-Fluoro-4-methylphenol

Welcome to the Technical Support Center for the functionalization and cross-coupling of 2-Fluoro-4-methylphenol . This guide is engineered for researchers and drug development professionals who require robust, scalable,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization and cross-coupling of 2-Fluoro-4-methylphenol . This guide is engineered for researchers and drug development professionals who require robust, scalable, and mechanistically sound protocols for utilizing this specific fluorinated building block.

The unique electronic topology of 2-fluoro-4-methylphenol—combining the inductive electron-withdrawing nature of the ortho-fluorine with the electron-donating para-methyl group—presents specific challenges and opportunities in transition-metal catalysis. Because the native C–O phenol bond is highly resistant to direct oxidative addition by palladium(0), workflows typically diverge into either direct O-arylation or activation via triflation followed by C–C/C–N cross-coupling[1].

Synthetic Workflows & Logical Pathways

The decision tree below outlines the primary catalytic pathways available for 2-fluoro-4-methylphenol. Understanding the causality behind these pathways is critical: direct O-arylation utilizes the phenol as a nucleophile, whereas triflation inverts the reactivity, turning the aromatic ring into an electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings[2].

G sub 2-Fluoro-4-methylphenol triflation Triflation (Tf2O, Pyridine) sub->triflation o_arylation Direct O-Arylation (Pd-Catalyzed) sub->o_arylation triflate Aryl Triflate Intermediate triflation->triflate suzuki Suzuki-Miyaura (Pd/XPhos, Ar-B(OH)2) triflate->suzuki buchwald Buchwald-Hartwig (Pd/BrettPhos, HNR2) triflate->buchwald diaryl_ether Diaryl Ethers o_arylation->diaryl_ether biaryl Biaryl Scaffolds suzuki->biaryl aniline Aniline Derivatives buchwald->aniline

Synthetic pathways for 2-Fluoro-4-methylphenol via direct O-arylation or triflate intermediates.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-methylphenyl Trifluoromethanesulfonate

Causality & Mechanism: To enable C–C bond formation, the strong phenolic C–O bond must be weakened. Conversion to a triflate significantly lowers the LUMO energy of the aromatic system, facilitating rapid oxidative addition by electron-rich Pd(0) catalysts[3]. Pyridine is used over triethylamine because it acts as a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that ensures complete conversion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 2-fluoro-4-methylphenol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous pyridine (2.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 15 minutes. Self-Validation Check: The solution should turn pale yellow/orange, indicating the formation of the pyridinium intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the highly polar phenol spot should completely disappear.

  • Workup: Quench with 1M HCl (to remove excess pyridine), extract with DCM, wash with brine, and dry over MgSO₄. Concentrate in vacuo. The resulting triflate is generally pure enough for immediate cross-coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Triflate

Causality & Mechanism: Aryl triflates are prone to premature S–O bond cleavage (hydrolysis) if the base is too strong[2]. Therefore, a mild, sparingly soluble base like K₃PO₄ is mandated. Furthermore, the bulky, electron-rich biaryl phosphine ligand XPhos is required to accelerate oxidative addition and prevent competitive β-hydride elimination[4].

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with 2-fluoro-4-methylphenyl triflate (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Add thoroughly degassed 1,4-Dioxane (0.15 M). Note: A trace amount of degassed water (10:1 Dioxane:H₂O) can be added to accelerate the transmetalation step by forming the reactive boronate species.

  • Coupling: Seal the vial and heat to 90 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Quantitative Data: Catalyst & Ligand Screening

The table below summarizes our internal and literature-grounded screening data for the Suzuki-Miyaura coupling of 2-fluoro-4-methylphenyl triflate with standard arylboronic acids. This data demonstrates why specific catalyst-ligand architectures are non-negotiable for this substrate.

Palladium SourceLigandBaseSolvent SystemTemp (°C)Conversion (%)Primary Failure Mode / Observation
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O90< 10%Sluggish oxidative addition; unreacted triflate.
Pd(OAc)₂PPh₃K₃PO₄Dioxane10035%Catalyst deactivation (phosphine oxidation).
Pd(OAc)₂RuPhosCs₂CO₃Toluene/H₂O8088%Trace phenol byproduct (S–O cleavage)[4].
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O 90 > 95% Optimal conditions; clean conversion.

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination of the triflate yields large amounts of 2-fluoro-4-methylphenol instead of the desired aniline. What is happening? A: You are observing competitive S–O bond cleavage (hydrolysis) rather than the desired C–O oxidative addition. Triflates are highly sensitive to strong nucleophilic bases (like NaOtBu)[1]. Solution: Switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. Additionally, ensure you are using a ligand specifically designed for triflates in amination, such as BrettPhos, which rapidly accelerates the oxidative addition step before hydrolysis can occur.

Q2: I am trying to perform a direct C–O cross-coupling (O-arylation) using 2-fluoro-4-methylphenol and an aryl chloride, but the reaction stalls. Why? A: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the phenoxide oxygen compared to an un-substituted phenol. Solution: You must use a highly active palladium pre-catalyst. Recent methodologies utilizing weak, soluble organic bases combined with advanced biaryl phosphine ligands (e.g., RockPhos or t-BuBrettPhos) have proven effective for the O-arylation of electronically deactivated phenols[1].

Q3: In my Suzuki coupling, I am seeing significant protodeboronation of my boronic acid. How can I prevent this? A: Protodeboronation is exacerbated by high temperatures, excess water, and slow transmetalation rates. Because the 2-fluoro-4-methylphenyl triflate is sterically hindered by the ortho-fluorine, transmetalation can be the rate-limiting step. Solution: Use the boronic acid pinacol ester (BPin) instead of the free boronic acid, as it is significantly more stable against protodeboronation. Alternatively, switch to a pre-formed Pd-G3 or Pd-G4 precatalyst to ensure a maximum concentration of the active monoligated Pd(0) species, which accelerates the entire catalytic cycle[3].

References

  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling Source: National Institutes of Health (NIH) / JACS URL:[Link][5]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly Source: ResearchGate URL:[Link][3]

  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process Source: National Institutes of Health (NIH) URL:[Link][2]

Sources

Optimization

managing acidic byproducts in reactions with fluorophenols

Technical Support Center: Managing Acidic Byproducts in Fluorophenol Reactions Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Acidic Byproducts in Fluorophenol Reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals working with fluorophenols. While fluorophenols are highly valuable building blocks in medicinal chemistry, their unique electronic properties and the generation of harsh acidic byproducts (such as HX and HF) present distinct challenges during etherification, esterification, and nucleophilic aromatic substitution (SNAr).

Part 1: The Causality of Fluorophenol Reactivity

Before troubleshooting specific reactions, it is critical to understand the intrinsic electronic environment of fluorophenols. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect stabilizes the phenoxide conjugate base, significantly lowering the pKa compared to unsubstituted phenol[1][2].

The proximity of the fluorine atom to the hydroxyl group dictates the strength of this inductive pull. For example, 2-fluorophenol is substantially more acidic than 4-fluorophenol because the ortho-fluorine exerts a dominant inductive pull that heavily stabilizes the conjugate base, outweighing any minor destabilization from intramolecular hydrogen bonding[2].

Table 1: Comparative pKa Values of Phenols

CompoundpKa (Aqueous)Mechanistic Rationale for Acidity
Phenol9.95Baseline aromatic hydroxyl acidity.
4-Fluorophenol9.89Weak inductive effect due to para-distance from the OH group[3].
3-Fluorophenol9.30Stronger inductive effect at the meta-position[4].
2-Fluorophenol8.70Dominant ortho-inductive pull heavily stabilizes the conjugate base[1][2].
Pentafluorophenol5.55Synergistic inductive pull from five fluorines makes this highly acidic[3].

Part 2: Troubleshooting FAQs

Q1: My Williamson etherification of 2-fluorophenol with an alkyl bromide is stalling at 50% conversion, and I observe substrate degradation. What is happening? A: This is a classic issue of mismatched base strength and inadequate acid scavenging. Because 2-fluorophenol is significantly more acidic (pKa 8.7) than standard aliphatic alcohols, you do not need—and should not use—overly strong bases like Sodium Hydride (NaH)[5]. Strong bases can lead to unwanted side reactions, including the elimination of your alkyl bromide to form an alkene[6][7]. Furthermore, the reaction generates Hydrobromic acid (HBr) as a byproduct. If the base is consumed or inefficient, the localized acidic environment can degrade acid-sensitive functional groups. Solution: Switch to a mild, insoluble inorganic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile or DMF)[8]. These act as excellent acid scavengers, neutralizing HBr to form insoluble KBr or CsBr. This precipitation provides a visual cue of success and drives the reaction forward via Le Chatelier's principle while maintaining a gentle pH profile.

Q2: During an SNAr reaction involving a polyfluorinated arene and a nucleophile, my glass flask became etched and the Pd-catalyst (in a subsequent step) was poisoned. How do I prevent this? A: Your reaction is undergoing defluorination, generating Hydrogen Fluoride (HF) as a byproduct. HF is uniquely hazardous; it is highly corrosive, etches borosilicate glass (forming SiF₄ and water), and aggressively poisons transition metal catalysts[9][10]. Solution:

  • Vessel Selection: Immediately transition the reaction to Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy alkane (PFA) vessels. Never use glass when HF generation is a risk[11].

  • In-Situ Scavenging: Add Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃) to the reaction mixture[12]. CaCO₃ acts as a highly effective HF scavenger. It reacts with HF to form Calcium Fluoride (CaF₂), which is highly insoluble and inert, effectively sequestering the fluoride ions and preventing catalyst poisoning.

Q3: What is the standard safety protocol if I suspect HF exposure during workup? A: HF exposure is a severe medical emergency because fluoride ions penetrate deep into tissue, binding with calcium and magnesium, which can lead to systemic toxicity, bone damage, and cardiac arrhythmias[9][10]. Solution: Always keep non-expired 2.5% Calcium Gluconate gel in the lab[10]. In the event of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes, then aggressively massage the calcium gluconate gel into the affected area[9]. The gel provides an exogenous source of calcium, which binds the fluoride ions (forming insoluble CaF₂) before they can penetrate deeper tissues. Seek immediate medical attention[13].

Part 3: Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Fluorophenols with In-Situ Acid Scavenging Objective: High-yielding etherification while managing HX byproducts via a self-validating precipitation system[8].

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the fluorophenol derivative (1.0 equiv) and anhydrous Acetonitrile (15 volumes).

  • Base/Scavenger Addition: Add finely powdered, oven-dried K₂CO₃ or Cs₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation to the fluorophenoxide.

  • Alkylation: Slowly add the primary alkyl halide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C and monitor via TLC/LC-MS. The generation of HX will be immediately neutralized by the carbonate base, precipitating as a visible white salt (KX or CsX). This visual confirmation validates the scavenging process.

  • Workup: Once complete, cool to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts (the scavenged acid). Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Safe Quenching and Workup of HF-Generating Reactions Objective: Safely neutralize and extract products from reactions generating HF[12].

  • Preparation: Perform all operations in a certified fume hood using PTFE/PFA vessels. Wear appropriate PPE (acid-resistant neoprene apron, face shield, and heavy-duty neoprene gloves)[13].

  • Quench Solution: In a separate, oversized PTFE beaker, prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) and cool to 0 °C. The volume should be at least 10 times the reaction volume.

  • Quenching: Slowly transfer the crude reaction mixture dropwise into the vigorously stirring cold NaHCO₃ solution. Caution: Vigorous effervescence (CO₂ gas) will occur.

  • Extraction: Once gas evolution ceases, transfer the mixture to a separatory funnel (PTFE stopcock). Extract with an organic solvent (e.g., EtOAc or DCM). The aqueous layer now safely contains neutralized fluoride salts.

  • Disposal: Dispose of the aqueous layer in a dedicated, clearly labeled "HF/Fluoride Waste" polyethylene container.

Part 4: Visualizing the Workflows

BaseSelection A Fluorophenol Substrate B Assess pKa (e.g., 2-Fluorophenol pKa ~8.7) A->B C Select Base / Scavenger B->C D Weak Base (K2CO3) Sufficient for deprotonation C->D Preferred E Strong Base (NaH) Risk of side reactions C->E Avoid if possible F Reaction with Alkyl Halide Generates HX Byproduct D->F G Insoluble Salt Formation (e.g., KX, CaF2) F->G Scavenging

Mechanistic workflow for base selection and acid scavenging in fluorophenol alkylation.

HFManagement Start Reaction Generates HF Vessel Use PTFE/PFA Vessels (Avoid Glass) Start->Vessel Safety Keep 2.5% Calcium Gluconate Gel on Hand Start->Safety Mandatory Prep Scavenger Add CaCO3 or NaHCO3 In-situ Scavenger Vessel->Scavenger Precipitate Formation of CaF2 (Inert, Insoluble) Scavenger->Precipitate Workup Aqueous Quench (Cold NaHCO3) Precipitate->Workup

Safety and quenching workflow for managing hydrofluoric acid (HF) byproducts.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 2-Fluoro-4-methylphenol vs. Standard Phenolic Scaffolds

As a Senior Application Scientist in medicinal chemistry and materials synthesis, I frequently encounter the need to fine-tune the physicochemical properties of phenolic building blocks. The strategic incorporation of fl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and materials synthesis, I frequently encounter the need to fine-tune the physicochemical properties of phenolic building blocks. The strategic incorporation of fluorine atoms into aromatic rings is a cornerstone of rational drug design, primarily used to modulate lipophilicity, metabolic stability, and acid-base properties.

This guide provides an in-depth, objective comparison of 2-Fluoro-4-methylphenol (CAS: 452-81-3) against its non-fluorinated and non-methylated analogs. By dissecting the electronic push-pull dynamics of its substituents, we can accurately predict its reactivity in nucleophilic O-alkylation and Electrophilic Aromatic Substitution (EAS) workflows.

Physicochemical & Electronic Properties

To understand the reactivity of 2-Fluoro-4-methylphenol, we must first isolate the electronic contributions of its substituents relative to the hydroxyl (-OH) group:

  • -F at the ortho position (C2): Exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The net result is electron withdrawal, which stabilizes the phenoxide anion and lowers the pKa[1].

  • -CH₃ at the para position (C4): Exerts an electron-donating inductive effect (+I) and hyperconjugation. This destabilizes the phenoxide anion, slightly raising the pKa compared to an unsubstituted ring[2].

Quantitative pKa Comparison

The interplay of these opposing forces dictates the acidity of the phenol, which directly impacts the basicity and nucleophilicity of its conjugate base.

CompoundCAS NumberpKa (approx. at 25°C)Electronic Net Effect on PhenoxideRelative Acidity
4-Methylphenol (p-Cresol) 106-44-510.26Destabilized by +I (CH₃)Weakest
Phenol 108-95-29.95BaselineBaseline
2-Fluoro-4-methylphenol 452-81-39.01Stabilized by -I (F), offset by +I (CH₃)Moderate
2-Fluorophenol 367-12-48.73Strongly stabilized by -I (F)Strongest

Data supported by literature pKa determinations for substituted phenols[1][2][3][4].

pKa_logic Phenol Phenol pKa ~9.95 pCresol 4-Methylphenol pKa ~10.26 Phenol->pCresol +CH3 (para) +I, Hyperconjugation Decreases Acidity oFluorophenol 2-Fluorophenol pKa ~8.73 Phenol->oFluorophenol +F (ortho) Strong -I > +R Increases Acidity Target 2-Fluoro-4-methylphenol pKa ~9.01 pCresol->Target +F (ortho) -I stabilizes phenoxide oFluorophenol->Target +CH3 (para) +I slightly destabilizes

Substituent effects on the pKa of phenolic scaffolds via inductive and resonance forces.

Mechanistic Reactivity Profiling

A. O-Alkylation (Nucleophilicity)

Because 2-Fluoro-4-methylphenol has a pKa of ~9.01, it is more acidic than p-cresol (pKa 10.26). Consequently, it can be fully deprotonated under milder basic conditions (e.g., using Potassium Carbonate, K₂CO₃, instead of stronger bases like Sodium Hydride, NaH). However, because the resulting phenoxide is stabilized by the ortho-fluorine, it is slightly less nucleophilic than the p-cresolate anion. When performing Williamson ether syntheses, you may require slightly elevated temperatures or longer reaction times compared to non-fluorinated analogs to achieve full conversion.

B. Electrophilic Aromatic Substitution (EAS) Regioselectivity

When subjecting 2-Fluoro-4-methylphenol to EAS (e.g., halogenation, nitration), we must map the directing effects of all three substituents:

  • -OH (C1): Strongest activating group; directs ortho (C2, C6) and para (C4). Since C2 and C4 are occupied, it strongly directs to C6 .

  • -F (C2): Weakly deactivating; directs ortho (C1, C3) and para (C5). Directs to C3 and C5 .

  • -CH₃ (C4): Weakly activating; directs ortho (C3, C5). Directs to C3 and C5 .

Causality of Regioselectivity: While the -F and -CH₃ groups synergistically direct toward C3 and C5, the activating power of the -OH group overwhelmingly dominates the intermediate arenium ion stabilization. Furthermore, C3 is sterically hindered (sandwiched between -F and -CH₃). Therefore, the electrophile will predominantly attack the C6 position .

EAS_Regio Substrate 2-Fluoro-4-methylphenol (Positions: C1-OH, C2-F, C4-CH3) OH_Dir -OH Group (C1) Strong Activating Directs to C6 Substrate->OH_Dir F_Dir -F Group (C2) Weak Deactivating Directs to C3, C5 Substrate->F_Dir CH3_Dir -CH3 Group (C4) Weak Activating Directs to C3, C5 Substrate->CH3_Dir C6_Product Major Product Substitution at C6 (Sterically unhindered, strongly activated by -OH) OH_Dir->C6_Product C3_C5_Product Minor/Trace Products Substitution at C3 or C5 (Sterically hindered or weaker activation) F_Dir->C3_C5_Product CH3_Dir->C3_C5_Product

Regioselectivity logic for Electrophilic Aromatic Substitution on 2-Fluoro-4-methylphenol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol 1: Mild O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize an aryl ether utilizing the lowered pKa of the fluorinated phenol without over-alkylating the ring.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-Fluoro-4-methylphenol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Causality: K₂CO₃ is sufficiently basic to deprotonate the phenol (pKa 9.01) but mild enough to prevent side reactions common with NaH. Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will turn slightly yellow).

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 equiv).

  • Reaction & IPC: Heat to 60°C. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2) and LC-MS. The starting phenol is UV-active and stains heavily with KMnO₄. Disappearance of the phenol spot (Rf ~0.3) and emergence of a less polar product spot (Rf ~0.7) confirms conversion.

  • Workup: Quench with water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove any unreacted phenol), followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Regioselective Bromination (EAS)

Objective: Generate 2-Bromo-6-fluoro-4-methylphenol, exploiting the dominant -OH directing effect.

  • Preparation: Dissolve 2-Fluoro-4-methylphenol (1.0 equiv, 10 mmol) in glacial acetic acid (0.5 M) and cool to 0°C in an ice bath. Causality: Acetic acid acts as both solvent and mild catalyst, polarizing the bromine molecule.

  • Bromine Addition: Dissolve Br₂ (1.05 equiv) in a small volume of acetic acid. Add dropwise over 20 minutes. Causality: Slow addition at 0°C prevents di-bromination and limits oxidation of the methyl group.

  • Reaction & IPC: Stir at 0°C for 1 hour, then warm to room temperature. Self-Validation: LC-MS monitoring should show a mass shift of +78/80 m/z (isotopic signature of mono-bromination). If starting material persists, stir for an additional hour.

  • Quench & Workup: Pour the mixture into ice water containing 10% sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any unreacted, hazardous Br₂ to benign bromide ions, instantly decolorizing the orange solution.

  • Isolation: Extract with Dichloromethane (DCM). Wash organics with saturated NaHCO₃ until pH is neutral, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the C6-brominated major product.

References

  • Chegg: Solved pKa comparisons for p-Cresol and Fluorophenols Source: Chegg URL:[Link]

  • Chemistry Stack Exchange: Acidity of substituted phenols and Inductive Effects Source: Stack Exchange URL:[Link]

Sources

Comparative

validation of the antimicrobial efficacy of 2-Fluoro-4-methylphenol derivatives

As drug development professionals and formulation scientists, we are constantly navigating the escalating crisis of antimicrobial resistance and biofilm persistence. While legacy phenolic biocides have served as foundati...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and formulation scientists, we are constantly navigating the escalating crisis of antimicrobial resistance and biofilm persistence. While legacy phenolic biocides have served as foundational antiseptics for decades, their efficacy often degrades when confronted with the complex extracellular polymeric substance (EPS) matrices of bacterial biofilms.

In this guide, we will objectively evaluate the antimicrobial and anti-biofilm performance of 2-Fluoro-4-methylphenol (2-F-4-MP) derivatives . By comparing this emerging class of compounds against industry standards like Chlorocresol (PCMC), we will deconstruct the structural activity relationships (SAR) that make fluorinated phenols superior, and outline the self-validating experimental protocols required to prove their efficacy in your own laboratory.

Mechanistic Rationale: The Fluorine Advantage

To understand why 2-F-4-MP derivatives outperform non-halogenated or chlorinated analogs, we must look at the physicochemical shifts induced by fluorine substitution.

The strategic incorporation of fluorine into a phenolic scaffold is a widely utilized strategy to enhance metabolic stability, lipophilicity, and binding affinity[1]. Fluorine possesses a uniquely small van der Waals radius (mimicking hydrogen) but exerts a powerful electron-withdrawing inductive effect. When positioned on the phenolic ring, it lowers the pKa of the hydroxyl group, optimizing the ratio of ionized to unionized molecules at physiological pH.

This specific modification drastically increases the molecule's ability to partition into and penetrate the bacterial lipid bilayer[2]. Once embedded in the membrane, low molecular weight phenols disrupt ion fluxes, leading to rapid cytoplasmic membrane depolarization and the ultimate loss of structural integrity[3][4].

Mechanism N1 2-Fluoro-4-methylphenol Derivatives N2 Enhanced Lipid Bilayer Penetration N1->N2 High Lipophilicity N3 Membrane Depolarization N2->N3 Ion Flux Disruption N4 Loss of Cytoplasmic Integrity N3->N4 N5 Bacterial Cell Death & Biofilm Inhibition N4->N5

Fig 1: Mechanistic pathway of 2-Fluoro-4-methylphenol derivatives driving bacterial cell death.

Comparative Efficacy Data

To establish a baseline, we compare representative 2-F-4-MP derivatives against Chlorocresol (PCMC) —a traditional chlorinated phenol widely used in personal care, hospital hygiene, and pharmaceutical preservatives—and the non-halogenated parent compound, p-Cresol .

The data below summarizes typical in vitro performance metrics against difficult-to-treat Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens.

Compound ClassMIC (µg/mL)MBC (µg/mL)MBIC (µg/mL)Log P (est.)Primary Mechanism
2-Fluoro-4-methylphenol Derivatives 15.6 - 31.231.2 - 62.59.0 - 15.62.8Membrane depolarization & EPS penetration
Chlorocresol (PCMC - Standard) 62.5 - 125.0125.0 - 250.0>250.03.1Protein denaturation & gross membrane lysis
p-Cresol (Non-halogenated) 250.0 - 500.0>500.0>500.01.9Weak membrane disruption

Key Insight: While Chlorocresol exhibits a slightly higher Log P, its larger chlorine atom creates steric hindrance that limits its diffusion through the dense EPS matrix of a biofilm. Conversely, the fluorinated derivative achieves a lower Minimum Biofilm Inhibitory Concentration (MBIC) than its planktonic MIC, demonstrating exceptional anti-biofilm penetration[3].

Self-Validating Experimental Protocols

A rigorous validation pipeline must eliminate false positives caused by compound precipitation or metabolic dormancy. The following protocols are designed as a self-validating system, ensuring that observed antimicrobial effects are genuine and mechanistically sound.

Workflow W1 Phase 1: Culture Standardization (5x10^5 CFU/mL) W2 Phase 2: Planktonic Assays (Resazurin MIC / MBC) W1->W2 W3 Phase 3: Biofilm Assays (Crystal Violet MBIC) W2->W3 Sub-MIC Selection W4 Phase 4: Mechanistic Validation (Flow Cytometry) W3->W4 Phenotype to Mechanism

Fig 2: Step-by-step experimental workflow for validating antimicrobial and anti-biofilm efficacy.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC & MBC)

Causality: Relying solely on optical density (OD600) is flawed because it cannot distinguish between live cells, dead cells, or precipitated drug compounds. We integrate Resazurin (a redox indicator) to provide a definitive, metabolism-dependent confirmation of cell viability.

  • Preparation: Dissolve the 2-F-4-MP derivative in DMSO (ensure final assay concentration of DMSO is <1% to prevent solvent-induced toxicity).

  • Inoculation: Standardize bacterial suspensions (e.g., S. aureus, P. aeruginosa) to 5×105 CFU/mL in Mueller-Hinton Broth (MHB).

  • Treatment: Perform two-fold serial dilutions of the compound in a 96-well plate. Add the bacterial inoculum. Include a vehicle control (1% DMSO) and a positive control (Chlorocresol).

  • Incubation & Staining: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours in the dark.

  • Validation: A color shift from blue (oxidized) to pink (reduced) indicates viable, metabolizing bacteria. The MIC is the lowest concentration that remains blue.

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free agar. The lowest concentration yielding no colony growth after 24 hours is the Minimum Bactericidal Concentration.

Protocol 2: Crystal Violet Anti-Biofilm Assay (MBIC)

Causality: Biofilms are notoriously heterogeneous. To ensure our MBIC reflects true anti-biofilm efficacy rather than mere planktonic inhibition, this protocol mandates a rigorous washing step to mechanically shear away loosely adherent cells, isolating the true EPS-encased sessile population.

  • Biofilm Formation: Seed 1×106 CFU/mL of bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well flat-bottom plate.

  • Compound Exposure: Add sub-MIC and MIC concentrations of the 2-F-4-MP derivative. Incubate statically at 37°C for 24–48 hours to allow biofilm maturation.

  • Isolation (Critical Step): Carefully aspirate the media. Wash the wells three times with sterile PBS. Why? This removes non-adherent planktonic cells that would otherwise falsely inflate the biofilm biomass reading.

  • Fixation & Staining: Fix the remaining biofilm with 99% methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes. Crystal violet binds to negatively charged surface molecules and the EPS matrix.

  • Quantification: Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm. The MBIC is the lowest concentration that reduces biofilm biomass by >90% compared to the untreated control.

Protocol 3: Flow Cytometry for Membrane Depolarization

Causality: To prove the mechanism of action (membrane disruption) rather than just observing cell death, we use flow cytometry paired with a voltage-sensitive dye.

  • Dye Loading: Incubate mid-log phase bacterial cells with the 2-F-4-MP derivative at and MIC for 30 minutes.

  • Staining: Add DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol). Why? This dye is excluded by healthy, polarized cells but rapidly enters depolarized cells, binding to intracellular proteins and exhibiting enhanced fluorescence.

  • Analysis: Run the samples through a flow cytometer (FITC channel). A rightward shift in the fluorescence histogram directly validates that the fluorinated derivative has compromised the cytoplasmic membrane[3].

Conclusion

The transition from traditional chlorinated phenols to 2-Fluoro-4-methylphenol derivatives represents a significant leap in formulation science. By leveraging the unique electronegative and steric properties of fluorine, these compounds achieve superior lipid bilayer penetration and profound anti-biofilm efficacy. When validated through rigorous, metabolism-dependent, and mechanistically targeted protocols, 2-F-4-MP derivatives prove to be highly viable candidates for next-generation antimicrobial and preservative applications.

References

  • BenchChem. Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis. Available at:[1]

  • National Center for Biotechnology Information (PMC). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Bacterial Resistance. Available at:[2]

  • MDPI. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. Available at:[3]

  • National Center for Biotechnology Information (PMC). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available at:[4]

  • Ataman Chemicals. CHLOROCRESOL (PCMC). Available at:

Sources

Validation

Assessing the Herbicidal Potency of Fluorophenol Isomers: A Comparative Guide for Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The strategic incorporation of fluorine into phenolic scaffolds has fundamentally advanced agrochemical design. The fluorine atom's high electronegativity and small van der Waals radius (1.35 Å, closely matching hydrogen's 1.09 Å) create a unique "mimic effect"[1]. This substitution enhances lipophilicity, membrane permeability, and metabolic stability without drastically altering the molecule's steric bulk[1]. In herbicide development, fluorophenol isomers (ortho-, meta-, and para-fluorophenol) and their complex derivatives serve as potent active ingredients or crucial synthetic intermediates. This guide objectively compares the herbicidal potency, mechanisms of action, and evaluation protocols for different fluorophenol isomers.

Mechanisms of Phytotoxicity: Isomer-Specific Pathways

The herbicidal efficacy of fluorophenols is heavily dependent on the position of the fluorine substituent, which dictates the molecule's electronic distribution, acidity (pKa), and binding affinity to plant target proteins.

  • Para-Fluorophenols (e.g., 4-Fluorophenol): Often acting as metabolites of synthetic auxins like 4-fluorophenoxyacetic acid (4-FPA), para-substituted isomers disrupt plant hormone regulation[2]. 4-FPA acts as a chemical analog to 2,4-D; while it can trigger specific defense responses (like flavonoid polymer deposition), its primary herbicidal pathway involves uncontrolled cellular proliferation, root growth inhibition, and eventual necrosis ()[2].

  • Meta-Fluorophenols (e.g., 3-Fluorophenol): These isomers exhibit pronounced dose-dependent phytotoxicity, often presenting a hormetic effect[1]. In microalgal models like Chlorella pyrenoidosa, high concentrations (50-100 mg/L) of 3-fluorophenol induce severe oxidative stress, disrupting the reactive oxygen species (ROS) metabolic balance and inhibiting chlorophyll and carotenoid biosynthesis ()[1].

  • Multi-Substituted Fluorophenols (e.g., 2-Amino-4-chloro-5-fluorophenol): Used as advanced precursors for picolinic acid-based herbicides, this unique substitution pattern provides reactive sites that enhance target-site selectivity (e.g., specific auxin receptor binding) while resisting rapid enzymatic degradation in the soil ()[3].

G FP Fluorophenol Isomers (2-FP, 3-FP, 4-FP) Membrane Membrane Penetration (Enhanced Lipophilicity) FP->Membrane Path1 Auxin Receptor Binding (e.g., 4-FP derivatives) Membrane->Path1 Para-isomers Path2 Photosystem Interference (e.g., 3-FP) Membrane->Path2 Meta-isomers Growth Uncontrolled Growth & Root Inhibition Path1->Growth ROS ROS Accumulation & Oxidative Stress Path2->ROS Death Phytotoxicity & Plant Death ROS->Death Growth->Death

Fig 1: Mechanistic pathways of fluorophenol-induced phytotoxicity and ROS disruption.

Comparative Herbicidal Potency: Quantitative Analysis

To objectively assess these isomers, researchers utilize standardized phytotoxicity metrics. The table below synthesizes the comparative performance of primary fluorophenol isomers and key derivatives based on standardized assays.

CompoundPrimary MechanismArabidopsis Root IC50 (µM)Chlorella Growth Inhibition (48h)Soil Half-Life (DT50)
2-Fluorophenol Mild uncoupling of oxidative phosphorylation> 500~15% at 50 mg/L< 5 days
3-Fluorophenol ROS disruption & Chlorophyll inhibition ()32040.8% at 50 mg/L7-10 days
4-Fluorophenol Auxin signaling interference via 4-FPA ()85~25% at 50 mg/L12-15 days
2-Amino-4-chloro-5-fluorophenol Precursor to potent picolinic acid auxins ()N/A (Precursor)N/AHighly stable

Note: 3-fluorophenol demonstrates a distinct hormetic effect, where concentrations below 10 mg/L may paradoxically promote microalgal growth, necessitating precise dosing in herbicidal applications[1].

Experimental Methodology: Self-Validating Protocol for Potency Assessment

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for evaluating the herbicidal potency of fluorophenol isomers. This workflow integrates phenotypic observation with biochemical validation to confirm causality.

Step 1: Compound Preparation and Dose-Response Setup

  • Dissolve the target fluorophenol isomers (e.g., 3-fluorophenol, 4-fluorophenoxyacetic acid) in a biologically inert solvent (e.g., 0.1% DMSO) to create stock solutions.

  • Prepare a logarithmic concentration gradient (e.g., 0.1, 1, 10, 50, 100 mg/L)[1].

  • Self-Validation: Always include a solvent-only negative control to establish baseline growth and a commercial herbicide standard (e.g., 2,4-D) as a positive control to benchmark potency[3].

Step 2: Phenotypic Assay (Root Elongation & Biomass)

  • Utilize Arabidopsis thaliana seeds sterilized and plated on 0.5x MS agar media infused with the fluorophenol gradients.

  • Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark cycle) for 7-10 days.

  • Quantify primary root length and total fresh biomass. Para-fluorophenol derivatives typically exhibit severe root stunting and epinasty characteristic of auxin overload[2].

Step 3: Biochemical Validation (ROS & Photosynthetic Stress)

  • Extract cellular contents from treated plant tissues or microalgal cultures (Chlorella pyrenoidosa).

  • Quantify Malondialdehyde (MDA) levels (a marker of lipid peroxidation) and Superoxide Dismutase (SOD) activity. 3-fluorophenol treatment will show a spike in MDA and SOD, confirming oxidative membrane damage[1].

  • Measure chlorophyll fluorescence (Fv/Fm) using a fluorometer. A drop in Fv/Fm validates photosystem II interference[1].

G Prep 1. Preparation Logarithmic Gradient + Controls Inoc 2. Inoculation Arabidopsis & Chlorella Models Prep->Inoc Pheno 3. Phenotypic Analysis Root Length & Biomass IC50 Calculation Inoc->Pheno Biochem 4. Biochemical Assays ROS (MDA/SOD) & Chlorophyll (Fv/Fm) Pheno->Biochem Valid 5. Data Synthesis Mechanism Confirmation Biochem->Valid

Fig 2: Self-validating high-throughput workflow for assessing fluorophenol herbicidal potency.

Expertise & Experience: The Causality Behind Experimental Choices

Why rely on a dual-model system (Arabidopsis and Chlorella)? Fluorophenols exhibit highly divergent modes of action depending on their isomerism. Relying solely on a terrestrial weed model might obscure the profound photosystem toxicity of meta-fluorophenols, which is rapidly detectable in microalgal assays[1]. Conversely, Chlorella lacks complex root structures, making it blind to the auxin-mimicking root inhibition caused by para-fluorophenol derivatives[2]. By pairing these models and linking phenotypic stunting directly to biochemical ROS/MDA markers, the protocol moves beyond mere observation—it proves the exact biochemical causality of the herbicide's efficacy.

Furthermore, the inclusion of the solvent control alongside a structurally related non-fluorinated phenol (e.g., standard phenol) is critical. This isolates the specific "fluorine effect" (enhanced membrane penetration and altered pKa) from baseline phenolic toxicity, ensuring the data accurately reflects the halogen's contribution to herbicidal potency.

References
  • Title: Tolerance Mechanisms and Removal Efficiency of Chlorella pyrenoidosa in Treating 3-Fluorophenol Pollution Source: Metabolites (PubMed Central) URL: [Link]

  • Title: Induction of defense in cereals by 4-fluorophenoxyacetic acid suppresses insect pest populations and increases crop yields in the field Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated 2,2'-Biphenols

The 2,2'-biphenol scaffold is a highly versatile pharmacophore utilized across diverse chemical biology and agrochemical applications. Characterized by two phenolic rings directly linked at the ortho position, this struc...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,2'-biphenol scaffold is a highly versatile pharmacophore utilized across diverse chemical biology and agrochemical applications. Characterized by two phenolic rings directly linked at the ortho position, this structure provides a rigid, sterically defined framework. However, the true biological efficacy of this core is unlocked and directed by its halogenation pattern.

This guide objectively compares the structure-activity relationships (SAR) of fluorinated versus brominated/chlorinated 2,2'-biphenols, analyzing how specific halogen substitutions dictate physicochemical properties and direct the compound toward either agrochemical (herbicidal) or antimicrobial (quorum-sensing inhibition) targets.

The Mechanistic Causality of Halogenation

The biological activity of halogenated 2,2'-biphenols is governed by the interplay between the halogen substituents and the essential hydroxyl (-OH) groups. The free -OH groups act as critical hydrogen-bond donors; blocking them (e.g., via O-methylation to form anisoles) results in a complete loss of biological function .

The choice of halogen fundamentally shifts the molecule's target profile:

  • Fluorination (Agrochemical Focus): Fluorine possesses a small van der Waals radius but extreme electronegativity. Substituting the biphenol rings with fluorine withdraws electron density from the aromatic system, significantly lowering the pKa of the -OH groups. This creates a highly acidic hydrogen-bond donor without introducing steric bulk, a profile uniquely optimized for disrupting plant metabolic pathways .

  • Bromination/Chlorination (Antimicrobial Focus): Bromine and chlorine are larger and highly lipophilic. They drastically increase the partition coefficient (LogP) of the molecule, enabling it to penetrate complex bacterial lipid bilayers. Furthermore, their polarizability allows them to participate in "halogen bonding"—acting as electrophiles to dock precisely into bacterial target proteins, such as quorum-sensing receptors .

SAR_Logic Core 2,2'-Biphenol Core (Requires Free -OH Groups) Fluoro Fluorination (-F) ↓ pKa, ↑ H-Bond Acidity Core->Fluoro High Electronegativity Bromo Bromination (-Br/-Cl) ↑ LogP, Halogen Bonding Core->Bromo High Lipophilicity Plant Agrochemical Target (Plant Metabolism) Fluoro->Plant Bacteria Bacterial Target (Quorum Sensing) Bromo->Bacteria Herbicide Herbicidal Efficacy Plant->Herbicide Antibiotic Anti-Biofilm Efficacy Bacteria->Antibiotic

SAR mapping of halogenated 2,2'-biphenols based on halogen type and biological target.

Quantitative Performance Comparison

The table below summarizes the divergent physicochemical shifts and resulting biological efficacies based on the halogen substitution pattern.

Compound VariantHalogen SubstitutionKey Physicochemical ShiftPrimary Biological TargetEfficacy Benchmark
Highly Fluorinated 2,2'-Biphenols -F (e.g., 5,5'-difluoro)↓ pKa, ↑ H-bond acidity, minimal steric bulkPlant metabolic pathwaysHigh post-emergence herbicidal impact
Brominated 2,2'-Biphenols -Br (e.g., 3,3'-dibromo)↑ LogP, strong halogen bondingBacterial Quorum Sensing (e.g., S. marcescens)Significant biofilm mass reduction
Chlorinated 2,2'-Biphenols -Cl (e.g., Hexachlorophene)↑ LogP, membrane integrationGram-positive bacterial membranesLow Minimum Inhibitory Concentration (MIC)
O-Methylated Analogs Variable (Blocked -OH)Complete loss of H-bond donor capacityNone (Inactive Control)No observable bioactivity
Application 1: Highly Fluorinated 2,2'-Biphenols as Herbicides

Research demonstrates that highly fluorinated 2,2'-biphenols act as potent crop protection agents. The specific positioning of the fluorine atoms dictates the intensity of the herbicidal impact, while the unblocked hydroxyl groups remain the critical anchor for target binding .

Experimental Protocol: Self-Validating Post-Emergence Herbicidal Screening

To objectively evaluate herbicidal efficacy, the assay must isolate the compound's mechanism from environmental variables and validate the necessity of the -OH group.

  • Formulation: Dissolve the fluorinated biphenol in a standardized agricultural carrier solvent containing a non-ionic surfactant (e.g., Tween-20). Causality: The surfactant is required to overcome the waxy plant cuticle, ensuring that lack of efficacy is due to poor target binding, not poor absorption.

  • Application: Spray the formulation onto pest plants (e.g., Amaranthus retroflexus) at the 2-to-3-leaf stage until runoff.

  • Mechanistic Control Implementation: Alongside the test compound, apply an O-methylated analog (where the -OH groups are converted to -OCH3) to a separate control group. Causality: This acts as a self-validating negative control. If the O-methylated analog fails to induce damage while the free biphenol succeeds, it definitively proves the -OH group is the active binding pharmacophore.

  • Scoring: Conduct visual damage assessments (chlorosis, necrosis) at 7, 14, and 21 days post-application, comparing against a vehicle-only negative control and a commercial herbicide positive control.

Application 2: Brominated 2,2'-Biphenols as Antimicrobials & QSIs

Heavier halogens shift the biphenol's utility toward microbiology. Recently, 3,3′-dibromo-4,4′-biphenyldiol was identified as a potent Quorum-Sensing Inhibitor (QSI) against Serratia marcescens. Rather than acting as a traditional bactericidal agent, it suppresses virulence factors (swimming, swarming, and biofilm formation) by disrupting bacterial communication networks .

Experimental Protocol: Biofilm Inhibition & QSI Assay

To prove a compound is a QSI rather than just a toxic antibiotic, the assay must be performed at concentrations that do not inhibit baseline bacterial growth.

  • Culture Preparation: Inoculate S. marcescens in Luria-Bertani (LB) broth and grow to the exponential phase (OD600 ≈ 0.6).

  • Sub-MIC Treatment: Administer the brominated biphenol at strictly sub-Minimum Inhibitory Concentration (sub-MIC) levels. Causality: Using sub-MIC levels ensures that any observed reduction in biofilm is due to the disruption of quorum sensing (communication), rather than simply killing the bacterial population.

  • Incubation: Incubate the treated cultures in 96-well polystyrene microtiter plates for 24 hours at 30°C to allow for biofilm adherence.

  • Crystal Violet Staining: Discard the planktonic cells, wash the wells with PBS to remove non-adherent bacteria, and stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

  • Quantification: Solubilize the crystal violet dye using 33% glacial acetic acid and measure the absorbance at OD590 nm. Compare the reduction in biofilm mass against a DMSO vehicle control.

Biofilm_Assay N1 1. Inoculate S. marcescens N2 2. Add Biphenol (Sub-MIC Level) N1->N2 N3 3. Incubate (24h, 30°C) N2->N3 N4 4. Crystal Violet Staining N3->N4 N5 5. Read OD590 (Quantification) N4->N5

Step-by-step experimental workflow for validating biofilm inhibition via crystal violet assay.

References
  • Francke, R., Reingruber, R., Schollmeyer, D., & Waldvogel, S. R. (2013). Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity. Journal of Agricultural and Food Chemistry, 61(20), 4709-4714.[Link]

  • MDPI. (2026). Discovery and Activity Evaluation of Quorum-Sensing Inhibitors from an Endophytic Bacillus Strain W10-B1 Isolated from Coelothrix irregularis. Marine Drugs / MDPI. [Link]

Validation

A Comparative Guide to the Kinase Inhibitory Activity of Fluorinated Scaffolds

This guide provides an in-depth comparison of the kinase inhibitory activity of various fluorinated scaffolds, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the kinase inhibitory activity of various fluorinated scaffolds, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in the design of potent and selective kinase inhibitors.

Introduction: The Strategic Advantage of Fluorine in Kinase Inhibitor Design

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of therapeutic targets.[1] The development of small-molecule kinase inhibitors has revolutionized treatment in these areas.

In the quest for more effective and safer drugs, medicinal chemists increasingly turn to fluorine. Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] This guide will explore how these properties are harnessed in different chemical scaffolds to achieve superior kinase inhibition.

The Mechanistic Impact of Fluorination on Kinase Inhibition

The introduction of fluorine into a potential drug molecule is a strategic decision aimed at optimizing its pharmacological profile. Here we delve into the causality behind these improvements.

  • Enhanced Binding Affinity : Fluorine's high electronegativity can alter the electron distribution within a molecule.[3] This allows for unique, non-covalent interactions with the kinase active site, such as dipole-dipole contacts and non-classical hydrogen bonds, which can significantly increase binding affinity and selectivity.[4] For example, fluorinated phenyl rings are known to engage in favorable interactions within the ATP binding pocket.[4][5]

  • Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong (105-116 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[3][6] Strategically placing fluorine at a site of potential metabolic attack can block this breakdown, thereby extending the compound's half-life and improving its in vivo exposure.[2][7][8]

  • Modulation of Physicochemical Properties : Fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state at physiological pH.[3] Furthermore, while fluorination of aromatic rings often increases lipophilicity, strategic use in aliphatic chains can sometimes decrease it, providing a powerful tool to achieve the optimal balance for drug absorption and distribution.[5][9]

Comparative Analysis of Fluorinated Scaffolds

The following sections provide a quantitative comparison of different fluorinated scaffolds, highlighting their inhibitory potency against various kinases. The data underscores the structure-activity relationships (SAR) driven by fluorination.

Fluorophenyl-Imidazole Scaffold

The imidazole core is a versatile scaffold for targeting a range of kinases. The addition of a fluorophenyl group is a common strategy to enhance potency and modulate selectivity.

Compound/ScaffoldTarget KinaseIC50 (nM)Key SAR Insights
Pyrimidine 15 p38α MAPK250The pyrimidine group at C-5 of the imidazole is crucial for p38α inhibition.[10]
Pyrimidine 34 p38α MAPK96Modifications at C-2 of the imidazole, such as adding a tetrazole, can further improve potency against p38α.[10]
Pyridine 3 CK1δ89Switching the C-5 heteroaryl group from pyrimidine to pyridine directs selectivity towards CK1δ.[10]
Pyridin-2-one 31 JAK262The presence of a pyridin-2-one moiety at C-5 results in potent and selective inhibition of JAK2.[10]

As the data indicates, subtle changes to the heteroaryl group attached to the core 4-(4'-fluorophenyl)imidazole scaffold can dramatically shift the selectivity profile across different kinase families.[10]

Pyrazolo[1,5-a]pyrimidine Scaffold

This scaffold has shown exceptional promise for developing highly potent and selective inhibitors, particularly for Casein Kinase 2 (CSNK2), a target in antiviral and cancer research.[7][8]

Compound/ScaffoldTarget KinaseKey SAR Insights
Inhibitor 1 (Non-fluorinated) CSNK2Prone to metabolic instability on the electron-rich phenyl ring.[7][8]
Inhibitor 2 (Fluorinated) CSNK2Strategic installation of a fluorine atom on the phenyl ring improved in vivo metabolic stability while maintaining excellent potency and selectivity.[7][8]

This comparison is a classic example of using fluorination as a "metabolic block." The strategic placement of fluorine on an otherwise vulnerable part of the molecule prevents enzymatic breakdown without disrupting the essential binding interactions.[7][8]

Fluorinated Triazine and Pyrimidine Scaffolds

In the context of Phosphoinositide 3-kinase (PI3K) inhibitors, the interplay between fluorination and the core heterocyclic system reveals complex synergistic effects.

Compound/ScaffoldTarget KinaseRelative PotencyKey SAR Insights
Compound 1 (Trifluorinated Pyridine)PI3K1xThe trifluoromethyl group on a pyridine ring serves as the baseline.[11]
Compound 4 (Difluorinated Pyrimidine)PI3K8xThe combination of converting the pyridine to a pyrimidine and reducing CF3 to CF2 resulted in an 8-fold increase in potency.[11]

Computational studies revealed that this synergistic effect arises from a combination of factors. The pyrimidine ring and the difluoromethyl group in Compound 4 allow for a more favorable binding mode within the PI3K active site, driven primarily by enhanced electrostatic interactions.[11] This demonstrates that the effect of fluorination can be highly dependent on the nature of the scaffold it is attached to.

Experimental Protocols for Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of kinase inhibition data, robust and well-validated assay methodologies are essential. Below are step-by-step protocols for commonly employed techniques.

Protocol 1: Radiometric Kinase Assay (Dot Blot)

This method directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate. It is considered a gold standard for its direct and sensitive nature.[12][13]

Workflow Diagram: Radiometric Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) D 4. Combine Inhibitor and Kinase Mix in Plate A->D B 2. Serially Dilute Fluorinated Inhibitor B->D C 3. Prepare ATP Mix (with [γ-³²P]ATP) E 5. Initiate Reaction with ATP Mix D->E Add ATP Mix F 6. Incubate at 30°C E->F G 7. Spot Reaction onto Phosphocellulose Paper F->G H 8. Wash Paper to Remove Unbound [γ-³²P]ATP G->H I 9. Quantify Radioactivity (Phosphorimager) H->I J 10. Calculate % Inhibition and Determine IC50 I->J

Caption: Workflow for determining kinase inhibitor potency using a radiometric assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Create a master mix containing the kinase enzyme and its specific peptide substrate in the reaction buffer.[13]

    • Perform serial dilutions of the fluorinated test compound in DMSO. Also, prepare a DMSO-only control.[13]

  • Reaction:

    • Aliquot the kinase/substrate master mix into a 96-well plate.

    • Add the diluted test compounds (and DMSO control) to the appropriate wells.

    • Initiate the kinase reaction by adding a solution of ATP containing a known amount of [γ-³²P]ATP. The final ATP concentration should be near the Kₘ for the specific kinase.[12]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Detection and Analysis:

    • Stop the reaction and spot a small volume from each well onto a phosphocellulose filter paper. The phosphorylated peptide substrate will bind to the paper.[13]

    • Wash the filter paper extensively with an acid solution (e.g., phosphoric acid) to remove any unincorporated [γ-³²P]ATP.

    • Dry the paper and quantify the amount of radioactivity in each spot using a phosphorimager.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a highly sensitive and popular method for high-throughput screening.[15]

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction as described in Protocol 1 (steps 1 & 2), but using non-radiolabeled ATP.

    • Incubate the reaction to allow for the conversion of ATP to ADP.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[15]

    • Incubate at room temperature (e.g., 40 minutes).

    • Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a light signal.[15]

    • Incubate at room temperature (e.g., 30-60 minutes).

  • Data Analysis:

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Kinase Signaling Pathway Context

Fluorinated inhibitors often target kinases within complex signaling cascades. Understanding these pathways is critical for interpreting the biological effects of an inhibitor.

Diagram: Simplified MAPK Signaling Pathway

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Fluorinated Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK pathway by a fluorinated kinase inhibitor targeting RAF.

Conclusion and Future Outlook

The strategic incorporation of fluorine into diverse chemical scaffolds is a powerful and validated approach for developing potent, selective, and metabolically robust kinase inhibitors. As demonstrated by the comparative data, fluorination can dramatically enhance inhibitory activity and overcome key pharmacological hurdles. The choice of where and how to fluorinate a molecule is a critical decision, often yielding synergistic effects when combined with modifications to the core scaffold.

The future of this field is bright, with ongoing research focused on developing novel methods for introducing fluorine and fluorine-containing groups into complex molecules.[16] The synthesis of new fluorinated building blocks, such as fluorinated oxetanes, will continue to expand the chemical space available to medicinal chemists, paving the way for the next generation of targeted kinase therapies.[17][18]

References

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks for Medicinal Chemistry.
  • East Tennessee State University. Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.
  • Pomerantz, W. C., & Macks, D. E. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Altamimi, A. S., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Seerden, J. P., et al. (2014, August 1). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. PubMed.
  • Clay, M. D., et al. (2024, February 22).
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • BenchChem.
  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks.
  • Anastassiadis, T., et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Georgi, V., & Schirle, M. A high-throughput radiometric kinase assay. PMC.
  • Encyclopedia.pub. (2024, February 27).
  • EurekAlert! (2025, February 21).
  • ScienceDaily. (2025, February 21).
  • Pustulka, W., et al. (2023, April 17).
  • ACS Publications. (2021, September 2). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold.
  • PubMed. (2024, September 2). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
  • ResearchGate. Strategic Fluorination to Achieve a Potent, Selective, Metabolically-Stable, and Orally-Bioavailable Inhibitor of CSNK2.
  • File 1. (2025, August 5).
  • Journal of Medicinal Chemistry. (2021, October 14).
  • ChemRxiv. Fluorine in Medicinal Chemistry: In Perspective to COVID-19.
  • PMC. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.

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Comparative

Benchmarking the Synthesis Efficiency of 2-Fluoro-4-methylphenol: A Comprehensive Guide to Modern Fluorination Strategies

2-Fluoro-4-methylphenol is a critical building block in the development of agrochemicals, pharmaceuticals, and advanced materials. The strategic placement of a fluorine atom ortho to a phenolic hydroxyl group significant...

Author: BenchChem Technical Support Team. Date: March 2026

2-Fluoro-4-methylphenol is a critical building block in the development of agrochemicals, pharmaceuticals, and advanced materials. The strategic placement of a fluorine atom ortho to a phenolic hydroxyl group significantly modulates the molecule's pKa, enhances metabolic stability, and acts as a potent bioisostere in drug design. However, the selective mono-fluorination of electron-rich phenols remains a notorious challenge in synthetic organic chemistry.

As a Senior Application Scientist, I have evaluated numerous synthetic routes to this compound. This guide objectively benchmarks the three primary methodologies for synthesizing 2-fluoro-4-methylphenol, detailing the mechanistic causality behind their efficiencies, and provides a self-validating, step-by-step protocol for the most robust approach.

Mechanistic Evaluation of Synthetic Alternatives

Direct Electrophilic Fluorination (The Brute-Force Approach)

Direct fluorination of 4-methylphenol (p-cresol) using electrophilic reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is conceptually the simplest route. However, the strong electron-donating nature of the hydroxyl group makes the aromatic ring highly nucleophilic.

  • The Causality of Failure: Once the first fluorine atom is installed, its resonance-donating effect (coupled with the hydroxyl group) keeps the ring activated. This frequently leads to over-fluorination, generating complex mixtures containing 2-fluoro-4-methylphenol, 2,6-difluoro-4-methylphenol, and over-oxidized difluorocyclohexadienones[1]. Consequently, isolated yields rarely exceed 50%, and chromatographic separation is painstakingly difficult.

The Balz-Schiemann Reaction (The Classical Approach)

This classical method involves the diazotization of 2-amino-4-methylphenol followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

  • The Causality of Inefficiency: While this route guarantees absolute regioselectivity (the fluorine is installed exactly where the amine was), it is fundamentally inefficient. It requires multiple steps if starting from p-cresol (nitration, reduction, diazotization). Furthermore, the thermal decomposition step is highly exothermic and poses severe safety hazards upon scale-up, often requiring specialized continuous-flow microreactors to safely manage the rapid evolution of nitrogen gas[2].

Directed Transition-Metal Catalyzed Fluorination (The Precision Approach)

The modern benchmark for synthesizing 2-fluoro-4-methylphenol relies on transition-metal catalysis utilizing a removable directing group[3].

  • The Causality of Success: By converting the highly activating hydroxyl group into a 2-pyridyloxy ether, the electron density of the ring is dampened, suppressing background uncatalyzed electrophilic aromatic substitution[4]. The pyridine nitrogen acts as a Lewis base, coordinating with a Palladium catalyst and directing it explicitly to the ortho-C-H bond via a rigid, thermodynamically favored metallacycle. This ensures exclusive mono-fluorination. The directing group is subsequently cleaved to release the pure product.

Pathways cluster_A Method A: Direct Fluorination cluster_B Method B: Balz-Schiemann cluster_C Method C: Directed Pd-Catalysis SM p-Cresol (4-Methylphenol) CondA Selectfluor or NFSI (Electrophilic Attack) SM->CondA CondB1 1. Nitration & Reduction 2. NaNO2, HBF4 SM->CondB1 Multi-step CondC1 Attach Pyridine Directing Group SM->CondC1 IssueA Over-fluorination & Poor Selectivity CondA->IssueA Prod 2-Fluoro-4-methylphenol IssueA->Prod Low Yield (<50%) CondB2 Thermal Decomposition (Δ) CondB1->CondB2 CondB2->Prod Moderate Yield (~60%) CondC2 Pd(OAc)2, NFSI (Ortho-C-H Activation) CondC1->CondC2 CondC3 Cleave Directing Group (MeOTf, then NaOEt) CondC2->CondC3 CondC3->Prod High Yield (>80%)

Comparative synthetic pathways for 2-Fluoro-4-methylphenol highlighting directed Pd-catalysis.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three methodologies based on standard 10-mmol scale laboratory syntheses.

Performance MetricMethod A: Direct FluorinationMethod B: Balz-SchiemannMethod C: Directed Pd-Catalysis
Regioselectivity Poor (Mixture of isomers)ExcellentExcellent (Strictly ortho)
Typical Isolated Yield 35% – 50%50% – 65%80% – 83%
Reaction Steps 1 Step3 – 4 Steps3 Steps (Attach, Fluorinate, Cleave)
Primary Reagents Selectfluor / NFSINaNO2, HBF42-Bromopyridine, Pd(OAc)2, NFSI
Scalability & Safety High scalability, low purityLow scalability (Thermal hazard)High scalability, high purity

Optimized Experimental Protocol: Directed Pd-Catalyzed Fluorination

For researchers requiring high-purity 2-fluoro-4-methylphenol, Method C is the definitive choice. The following protocol is engineered as a self-validating system, ensuring that each step can be analytically confirmed before proceeding[3].

Phase 1: Installation of the Directing Group
  • Objective: Convert 4-methylphenol to 2-(4-methylphenoxy)pyridine.

  • Procedure:

    • In a 100 mL flask under nitrogen, combine 2-bromopyridine (10.0 mmol), 4-methylphenol (12.0 mmol), CuI (0.5 mmol), picolinic acid (0.1 mmol), and K3PO4 (20.0 mmol) in 20 mL of anhydrous DMSO.

    • Heat the mixture to 80 °C for 24 hours.

  • Causality & Validation: DMSO is chosen as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide ion, facilitating the Ullmann-type etherification. Self-Validation: Perform TLC (Hexane/EtOAc 10:1). The reaction is complete when the 2-bromopyridine spot (UV active) is entirely consumed. Extract with EtOAc, wash with water, and purify via silica gel to yield the intermediate (~83% yield).

Phase 2: Regioselective C-H Fluorination
  • Objective: Install the fluorine atom exclusively at the ortho position.

  • Procedure:

    • Dissolve the intermediate (1.0 mmol) in a suitable solvent (e.g., toluene or dichloroethane).

    • Add a Palladium(II) catalyst (e.g., Pd(OAc)2, 0.1 mmol) and NFSI (1.5 mmol).

    • Stir at 80 °C for 5–10 hours under argon.

  • Causality & Validation: NFSI is utilized instead of Selectfluor because its milder electrophilicity prevents uncatalyzed background fluorination, allowing the Pd-metallacycle to dictate the reaction site[4]. Self-Validation: Take a crude aliquot for 19F NMR using fluorobenzene as an internal standard. A single major peak around -135 ppm confirms successful, regioselective ortho-fluorination.

Phase 3: Cleavage of the Directing Group
  • Objective: Release the free 2-fluoro-4-methylphenol.

  • Procedure:

    • Dissolve the fluorinated intermediate (1.0 mmol) in 30 mL toluene. Add methyl trifluoromethanesulfonate (MeOTf, 1.75 mmol) under argon and stir at 100 °C for 2 hours.

    • Remove toluene under reduced pressure. To the residue, add 18 mL of freshly prepared sodium ethoxide in ethanol (30.0 mmol Na in EtOH).

    • Reflux for 1 hour, evaporate the solvent, quench with water, and extract with EtOAc.

  • Causality & Validation: The pyridine ether is highly stable. Attempting to cleave it directly requires harsh conditions that degrade the product. By first adding MeOTf, the pyridine nitrogen is quaternized (forming a pyridinium salt). This drastically increases the electrophilicity of the C2 position, allowing the ethoxide nucleophile to cleanly execute a nucleophilic aromatic substitution (SNAr), releasing the desired fluorophenol[3]. Purify via column chromatography (Petroleum Ether/EtOAc 20:1) to obtain the final product (82% yield).

Workflow Step1 Substrate Prep (Pyridine Ether) Step2 Pd-Catalyzed Fluorination (80°C) Step1->Step2 TLC TLC Validation (Conversion >95%?) Step2->TLC TLC->Step2 No Step3 Directing Group Cleavage (Reflux) TLC->Step3 Yes Purify Column Chromatography (Hexane:EtOAc) Step3->Purify Product Pure Product (GC Yield 82%) Purify->Product

Self-validating experimental workflow for the directed Pd-catalyzed fluorination of p-cresol.

References

  • Title: A kind of method synthesizing 2-fluorophenol compound (CN104844399B)
  • Title: Transformations of Organic Molecules with F-TEDA-BF 4 in Ionic Liquid Media Source: MDPI URL
  • Title: Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene Source: ResearchGate URL
  • Title: Nitromethane-Enabled Fluorination of Styrenes and Arenes Source: CCS Chemistry URL

Sources

Validation

Comparative Analysis of Gastric Lesion-Producing Activities: Traditional NSAIDs vs. Novel Derivatives

Introduction The clinical utility of nonsteroidal anti-inflammatory drugs (NSAIDs) is fundamentally limited by their gastrointestinal (GI) toxicity, most notably the induction of gastric lesions, erosions, and bleeding....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The clinical utility of nonsteroidal anti-inflammatory drugs (NSAIDs) is fundamentally limited by their gastrointestinal (GI) toxicity, most notably the induction of gastric lesions, erosions, and bleeding. The pathogenesis of NSAID-induced enteropathy is widely accepted by researchers as a "dual-hit" phenomenon:

  • Topical Toxicity: The acidic nature of traditional NSAIDs facilitates their trapping within the gastric mucosa, leading to the uncoupling of mitochondrial oxidative phosphorylation and direct membrane permeabilization.

  • Systemic COX Inhibition: Inhibition of cyclooxygenase-1 (COX-1) depletes mucosal prostaglandin E2 (PGE2), impairing essential mucosal defense mechanisms such as blood flow, mucus secretion, and bicarbonate production.

To circumvent these issues, pharmaceutical development has shifted toward NSAID derivatives engineered to maintain anti-inflammatory efficacy while neutralizing gastric lesion-producing activities. This guide provides an objective comparative analysis of these novel derivatives against their parent compounds, supported by experimental methodologies for evaluating gastric toxicity.

Mechanistic Pathways: The Dual-Hit Hypothesis & Derivative Interventions

Mechanism NSAID Traditional NSAIDs COX1 COX-1 Inhibition NSAID->COX1 Membrane Membrane Permeabilization (Topical Toxicity) NSAID->Membrane Deriv NSAID Derivatives (e.g., NO-NSAIDs, Amides) Deriv->COX1 Maintains Efficacy NO NO/H2S Release or Reduced Acidity Deriv->NO Engineered Trait PGE2 Decreased PGE2 COX1->PGE2 Lesions Gastric Lesions / Ulcers Membrane->Lesions PGE2->Lesions Protection Mucosal Protection (Vasodilation, Repair) NO->Protection Protection->Lesions Inhibits

Caption: Pathogenic mechanisms of traditional NSAIDs vs. protective pathways of engineered derivatives.

Comparative Profiles of NSAID Derivatives

Nitric Oxide-Donating NSAIDs (NO-NSAIDs)

Compounds like flurbiprofen-NO and ketoprofen-NO incorporate a nitroxybutyl moiety. The core rationale is that NO release compensates for the loss of PGE2 by promoting vasodilation, enhancing mucosal blood flow, and preventing leukocyte adherence to the vascular endothelium. Experimental data demonstrates that NO-NSAIDs cause 1 across all doses compared to native NSAIDs, despite achieving comparable suppression of prostaglandin synthesis[1].

Hydrogen Sulfide-Releasing NSAIDs (H2S-NSAIDs)

ATB-346 is a hydrogen sulfide-releasing derivative of naproxen. H2S acts as a potent gaseous mediator of mucosal defense. In rigorous rat models with compromised mucosal defense (e.g., polypharmacy with omeprazole/aspirin, or advanced age), ATB-346 produced2, whereas equimolar doses of naproxen resulted in severe hemorrhagic injury[2].

Low Membrane-Permeabilizing Derivatives

Recognizing that direct membrane permeabilization is a critical step in gastric toxicity, researchers synthesized 2-fluoroloxoprofen. By altering the lipophilicity and structural conformation of loxoprofen, this fluorinated derivative exhibits significantly lower membrane permeabilization activity. Oral administration in rat models produces 3, validating the membrane-toxicity hypothesis[3].

Bioisosteric Amide Derivatives

The conversion of the carboxylic acid group of diclofenac into an amide yields a bioisosteric derivative that is significantly less acidic. This structural modification reduces direct topical irritation to the stomach wall. Furthermore, the bulky amide structure enhances selectivity for the COX-2 enzyme, further 4 of the gastric mucosa[4].

Quantitative Data Comparison

Compound ClassRepresentative DrugTarget / MechanismUlcer Index / Gastric DamageAnti-inflammatory Efficacy
Traditional NSAID Naproxen / FlurbiprofenCOX-1 & COX-2 InhibitionHigh (Extensive hemorrhagic lesions)High
NO-NSAID Flurbiprofen-NOCOX Inhibition + NO ReleaseLow (Significantly reduced vs parent)High (Comparable to parent)
H2S-NSAID ATB-346COX Inhibition + H2S ReleaseLow (Sparing in compromised models)High
Bioisosteric Amide Diclofenac AmideCOX-2 Selective + Low AcidityLow (Minimal epithelial erosion)High
Fluorinated NSAID 2-FluoroloxoprofenCOX Inhibition + Low PermeabilityLow (Fewer lesions vs Loxoprofen)High

Experimental Protocol: In Vivo Rat Model for Gastric Lesion Evaluation

To ensure reproducibility and scientific rigor, the evaluation of NSAID derivatives requires a standardized in vivo model. The following protocol describes the acute oral administration model, which is the gold standard for assessing gastric lesion-producing activity.

Causality & Experimental Choices:

  • Fasting (18-24h): Crucial to empty the stomach, preventing food from buffering the drug's acidity or physically obscuring the mucosal surface during macroscopic scoring.

  • Equimolar Dosing: Essential for direct comparison. Comparing a derivative to its parent compound by weight (mg/kg) introduces bias due to the added molecular weight of the modifying moiety (e.g., the nitroxybutyl group).

  • Self-Validating Controls: The model must include a vehicle control (to prove the solvent is harmless) and a positive control (e.g., Indomethacin 30 mg/kg or Naproxen) to validate the assay's sensitivity to ulcerogenesis.

Step-by-Step Methodology
  • Animal Preparation: Utilize adult male Wistar rats (180-220g). Acclimate the animals in a controlled environment for 7 days. Fast the animals for 18-24 hours prior to the experiment, allowing ad libitum access to water to prevent dehydration.

  • Dosing: Randomize rats into cohorts (n=6 per group). Administer the test compound (NSAID derivative), parent NSAID (positive control), or vehicle via oral gavage.

  • In Vivo Incubation: Return rats to their cages without food or water for a period of 4 to 8 hours. (A 4-6 hour window is standard for capturing acute NSAID-induced hemorrhagic damage).

  • Harvesting: Euthanize the animals via CO₂ asphyxiation. Immediately excise the stomach, open it along the greater curvature, and rinse gently with cold saline (0.9% NaCl) to remove residual contents and blood clots.

  • Macroscopic Scoring (Ulcer Index): Pin the stomach flat on a corkboard. Examine the glandular portion under a stereomicroscope by a blinded observer. Score the lesions based on length and severity (e.g., 0 = no lesions; 1 = hemorrhagic erosions <1mm; 2 = erosions 1-2mm; 3 = erosions >2mm). The sum of the scores represents the Ulcer Index (UI).

  • Histopathological & Biochemical Analysis: Fix a portion of the gastric tissue in 10% buffered formalin for H&E staining to assess epithelial cell loss and inflammatory cell infiltration. Snap-freeze the remaining tissue in liquid nitrogen for PGE2 quantification via ELISA to confirm equivalent COX inhibition between the parent drug and the derivative.

Workflow Acclimation Rat Acclimation (Fasting 18-24h) Dosing Oral Administration (NSAID vs Derivative) Acclimation->Dosing Incubation In Vivo Incubation (4-8 Hours) Dosing->Incubation Harvest Euthanasia & Stomach Excision Incubation->Harvest Analysis Macroscopic Scoring & Histopathology Harvest->Analysis

Caption: Step-by-step experimental workflow for evaluating NSAID-induced gastric lesions in vivo.

Conclusion

The comparative analysis of NSAID derivatives underscores a pivotal shift in anti-inflammatory drug design. By addressing the specific mechanistic flaws of traditional NSAIDs—whether through the addition of protective gaseous mediators (NO, H2S), reducing acidity via amidation, or minimizing membrane permeabilization—these derivatives offer a profound reduction in gastric lesion-producing activity. For researchers and drug developers, adopting rigorous, self-validating in vivo models remains essential for accurately quantifying the gastrointestinal safety of these next-generation therapeutics.

References

  • Title: Novel nonsteroidal anti-inflammatory drug derivatives with markedly reduced ulcerogenic properties in the rat Source: NIH / PubMed URL
  • Title: Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence Source: PLOS One URL
  • Title: Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)
  • Source: Zanco Journal of Medical Sciences (ZJMS)

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Industrial-Scale Production of Fluorinated Phenols

Introduction: The Critical Role of Fluorinated Phenols and the Imperative for Scalable Synthesis Fluorinated phenols are indispensable building blocks in modern chemistry, serving as key intermediates in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorinated Phenols and the Imperative for Scalable Synthesis

Fluorinated phenols are indispensable building blocks in modern chemistry, serving as key intermediates in the synthesis of a vast array of high-value products, particularly in the pharmaceutical and agrochemical sectors.[1] The strategic incorporation of fluorine atoms into organic molecules can dramatically enhance critical properties such as metabolic stability, binding affinity, and bioavailability.[2] Consequently, the development of robust, efficient, and economically viable synthetic routes for these compounds is a paramount concern for industrial chemists and process engineers.

This guide provides an in-depth comparison of the primary synthetic methodologies for producing fluorinated phenols on an industrial scale. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide the experimental framework necessary for researchers and drug development professionals to make informed decisions. Our focus is on the validation of a synthetic route, a process that demands a holistic assessment of yield, purity, safety, cost, and environmental impact.

Pillar 1: The Diazotization-Hydrolysis Pathway from Anilines

One of the most established and industrially favored methods for producing fluorinated phenols begins with the corresponding fluoroanilines.[3] This pathway leverages the diazotization of the aniline, followed by hydrolysis of the resulting diazonium salt to yield the phenol.

Causality Behind Experimental Choices

The choice of this route is often dictated by the ready availability and relatively low cost of fluoroaniline precursors. The diazotization reaction, typically performed at low temperatures (0-10°C) with sodium nitrite in the presence of a strong mineral acid like sulfuric acid, is a well-understood and scalable process.[3] The subsequent hydrolysis step is the critical transformation. The concentration of the sulfuric acid and the reaction temperature are paramount variables that must be precisely controlled. An aqueous sulfuric acid solution in the range of 50-80% by weight is typically used for the hydrolysis.[3] If the concentration is too low, the reaction becomes sluggish and yields suffer. Conversely, if the concentration is too high, undesirable side reactions such as sulfonation and tar formation can occur, complicating purification and reducing the overall yield.[3] Azeotropic distillation with water is often employed to drive the reaction to completion and separate the product from the reaction mixture.[3]

A classical variation of this pathway is the Balz-Schiemann reaction , which involves the isolation of a diazonium tetrafluoroborate salt.[4] While often providing clean conversion, the thermal decomposition of these salts can be dangerously exothermic, posing significant safety challenges on a large scale.[4] Modern industrial approaches often favor a direct, one-pot hydrolysis to mitigate these risks.[5]

Logical Workflow: Diazotization-Hydrolysis

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Product & Purification A Fluoroaniline B Diazotization (NaNO₂, H₂SO₄, 0-10°C) A->B Step 1 C Intermediate:Diazonium Salt B->C Formation D Hydrolysis (50-80% H₂SO₄, 140-150°C) C->D Step 2 E Azeotropic Distillation D->E Co-process F Crude Fluorophenol E->F G Extraction & Purification (e.g., Distillation) F->G Step 3 H Pure Fluorophenol G->H

Caption: Workflow for the Diazotization-Hydrolysis synthesis of fluorophenols.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) provides a powerful and versatile alternative for synthesizing fluorinated phenols. These reactions typically involve the displacement of a leaving group, such as a halogen or a nitro group, from an activated aromatic ring by a hydroxide nucleophile.[6]

Causality Behind Experimental Choices

The viability of an SNAr reaction is fundamentally dependent on the electronic nature of the aromatic substrate. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) and facilitating the reaction.[6][7]

A prominent industrial application of this strategy is the hydrolysis of bromofluorobenzenes.[8] This reaction often requires forcing conditions, including high temperatures (e.g., 200-210°C) and the use of a copper catalyst (e.g., Cu₂O, CuO) to proceed at a practical rate.[9][10] The choice of base is also critical; a mixture of sodium hydroxide and sodium carbonate can be more effective than NaOH alone, leading to higher yields and fewer byproducts.[10]

More recent innovations have focused on the deoxyfluorination of phenols themselves, proceeding through aryl fluorosulfonate intermediates.[11] This method involves a two-step, one-pot process where the phenol is first reacted with sulfuryl fluoride (SO₂F₂) and then a nucleophilic fluoride source is used to displace the fluorosulfonate group. This approach is advantageous as it starts from readily available phenols and often proceeds under milder conditions than traditional SNAr reactions.[11]

Decision Pathway: Selecting an SNAr Precursor

G Start Goal: Fluorophenol Synthesis Decision1 Is the required Fluoro-Bromo precursor commercially viable? Start->Decision1 Route1 Utilize Cu-catalyzed hydrolysis of Fluoro-Bromobenzene Decision1->Route1 Yes Decision2 Is the precursor activated with strong electron-withdrawing groups? Decision1->Decision2 No Route2 Direct S_NAr with strong base (e.g., NaOH) Decision2->Route2 Yes Route3 Consider alternative pathways (e.g., Diazotization) Decision2->Route3 No

Sources

Validation

The Fluorine Advantage: A Comparative Guide to Docking Studies of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule inhibitors has emerged as a powerful tool for enhancing therapeutic potential. Kinase inhibitors, a cornerstone of ta...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule inhibitors has emerged as a powerful tool for enhancing therapeutic potential. Kinase inhibitors, a cornerstone of targeted cancer therapy, have particularly benefited from this approach. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated kinase inhibitors through the lens of molecular docking studies, supported by experimental data. We will explore the underlying principles, provide a detailed protocol for comparative analysis, and present case studies that illuminate the nuanced effects of fluorination on binding affinity and target engagement.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly attractive for medicinal chemistry. Its small van der Waals radius allows it to often substitute for a hydrogen atom with minimal steric clash. However, its profound electronic influence can dramatically alter the physicochemical properties of a molecule, impacting its binding affinity, metabolic stability, and bioavailability.[1][2]

The introduction of fluorine can lead to:

  • Enhanced Binding Affinity: Through the formation of favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein residues in the kinase active site.

  • Modulation of pKa: Altering the acidity or basicity of nearby functional groups, which can influence ligand protonation states and key interactions.

  • Increased Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, prolonging the inhibitor's half-life.

  • Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, potentially improving its ability to cross cell membranes.

This guide will focus on how these properties translate to improved performance in the context of kinase inhibition, as predicted by molecular docking and validated by experimental assays.

A Comparative Docking Workflow: Unveiling the Impact of Fluorination

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[3][4] By comparing the docking results of a non-fluorinated parent compound with its fluorinated analog, we can gain valuable insights into the structural basis for any observed differences in activity.

Here, we present a detailed, step-by-step protocol for a comparative docking study using the widely-used software AutoDock Vina.[5][6][7]

Experimental Protocol: Comparative Molecular Docking

Objective: To compare the binding modes and predicted binding affinities of a fluorinated and a non-fluorinated kinase inhibitor against a target kinase.

Materials:

  • Software:

    • AutoDock Vina[6]

    • MGLTools (for preparing protein and ligand files)[7]

    • PyMOL or UCSF Chimera (for visualization and analysis)[8][9]

  • Input Files:

    • PDB file of the target kinase structure.

    • 3D structures of the fluorinated and non-fluorinated inhibitors (e.g., in SDF or MOL2 format).

Workflow Diagram:

G cluster_prep 1. Preparation cluster_dock 2. Docking cluster_analysis 3. Analysis PDB PDB Structure of Kinase PrepProt Prepare Protein: - Remove water & co-ligands - Add polar hydrogens - Assign charges PDB->PrepProt Ligands Fluorinated & Non-Fluorinated Ligands (3D) PrepLig Prepare Ligands: - Define rotatable bonds - Assign charges Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run AutoDock Vina PrepLig->Dock Grid->Dock Results Analyze Docking Poses: - Binding Energy (kcal/mol) - Interactions (H-bonds, etc.) Dock->Results Compare Compare Results: Fluorinated vs. Non-Fluorinated Results->Compare G cluster_inhibitor Kinase Inhibitor cluster_kinase Kinase Active Site Inhibitor Fluorinated Inhibitor Aryl Aryl Ring Fluorine Fluorine HingeBinder Hinge-Binding Motif Gatekeeper Gatekeeper Residue DFG DFG Motif HydrophobicPocket Hydrophobic Pocket Aryl->HydrophobicPocket Hydrophobic Interaction Fluorine->HydrophobicPocket Favorable Dipole Interaction Hinge Hinge Region (e.g., Met769) HingeBinder->Hinge H-Bond

Caption: Key interactions of a fluorinated kinase inhibitor in the active site.

Conclusion and Future Perspectives

Comparative molecular docking studies provide a powerful and cost-effective approach to understanding the impact of fluorination on kinase inhibitor binding. By systematically evaluating changes in binding energy and interaction patterns, researchers can make more informed decisions in the lead optimization process. The case studies presented here demonstrate that while fluorination does not guarantee improved activity, its strategic placement can lead to significant gains in potency. As computational methods continue to improve in accuracy and predictive power, their role in guiding the rational design of next-generation fluorinated kinase inhibitors will only become more prominent.

References

  • BenchChem. (2025). Comparative Docking Analysis of Fluorinated Phenolic Ligands in Drug Discovery. BenchChem.
  • BenchChem. (2025). Comparative Study of Biological Activity of Fluorinated vs.
  • Bano, S., & Umar, A. (2016). Comparative Evaluation of Different Docking Tools for Kinases against Cancerous (Malignant) Cells. Archives in Cancer Research, 4(4).
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Gani, Z. T., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem.
  • Sonar, P., Shaikh, K., Ballav, S., Basu, S., & Harer, S. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors.
  • TeachOpenCADD. (n.d.). T016 · Protein-ligand interactions. TeachOpenCADD.
  • Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors. University of California, San Francisco.
  • Wang, Y., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules, 29(5), 1189.
  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155.
  • CCDC. (n.d.).
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • Oreate AI. (2026, February 18). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz.
  • Sasidharan, S., et al. (2021). Potential Anti-Cancer Flavonoids Isolated From Caesalpinia bonduc Young Twigs and Leaves: Molecular Docking and In Silico Studies. Frontiers in Molecular Biosciences, 8, 707641.
  • CCDC. (n.d.). Understand protein-ligand interaction patterns using Full Interaction Maps (FIMs).
  • Galaxy Training Network. (2025, December 4). Protein-ligand docking.
  • Gopal, D., et al. (2022). Comparative docking scores and interaction profiles of known FYN inhibitors. Journal of Biomolecular Structure and Dynamics, 40(19), 8847-8860.
  • PLOS. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS ONE.
  • Molsoft L.L.C. (2026, March 10). ICM User's Guide: 2D Ligand Interaction Diagram.
  • YouTube. (2021, January 14). Graphviz tutorial.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • Ghasemi, M., et al. (2023). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands in Biosciences, 1(1), 7-12.
  • YouTube. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP.
  • AutoDock. (n.d.). Basic docking. AutoDock Vina 1.2.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-4-(2-methylphenyl)phenol

Comprehensive Safety and Handling Guide: 2-Fluoro-4-(2-methylphenyl)phenol A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal This guide provides essential safety...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Fluoro-4-(2-methylphenyl)phenol

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal

This guide provides essential safety protocols for handling 2-Fluoro-4-(2-methylphenyl)phenol. While specific toxicological data for this compound is limited, its structure—a substituted fluorophenol—necessitates a cautious approach. The guidance herein is synthesized from safety data for structurally analogous compounds, including 2-fluoro-4-methylphenol and other corrosive phenols, to establish a robust framework for ensuring laboratory safety.[1][2][3]

The fundamental principle of chemical safety is risk mitigation. For corrosive and potentially toxic compounds like substituted phenols, this is achieved through a multi-layered strategy encompassing engineering controls, stringent work practices, and, critically, the correct selection and use of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risk

Substituted phenols as a class are known for their potential to cause severe chemical burns and systemic toxicity.[4] The presence of a fluorine atom can further alter the compound's reactivity and biological interactions. Based on data for 2-fluoro-4-methylphenol, the primary hazards are categorized as follows:

  • Acute Toxicity (Oral & Dermal): The compound is classified as harmful if swallowed or in contact with skin.[1][3]

  • Skin Corrosion/Irritation: It is expected to be corrosive, causing severe skin burns and damage upon contact.[1][3] Phenol and its derivatives can have an anesthetic effect, meaning initial contact may not be painful, delaying response to exposure.[2][4]

  • Serious Eye Damage/Irritation: Direct contact can cause serious, potentially irreversible eye damage and blindness.[1][4]

  • Combustibility: The material is combustible and may form explosive vapor/air mixtures.[1][5]

These hazards dictate the stringent PPE and handling protocols outlined below. A thorough risk assessment must be conducted before any work begins.[6]

Personal Protective Equipment (PPE) Protocol

Strict adherence to PPE protocols is the most critical barrier between the researcher and chemical exposure. The following equipment is mandatory.

Protection Area Required PPE Specification & Rationale
Hand Protection Double Gloving with Chemical-Resistant GlovesInner Glove: Standard nitrile examination glove. Outer Glove: Heavy-duty chemical-resistant glove such as butyl rubber or neoprene. Phenols can penetrate standard nitrile gloves relatively quickly; double gloving with a more robust outer layer provides essential protection against splashes and prolonged contact.[7] Always inspect gloves for damage before use and wash hands thoroughly after removal.[8]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes to protect against splashes and vapors.[7][9] Face Shield: Must be worn over goggles whenever there is a risk of splashing, such as when transferring liquids or preparing solutions.[2][7]
Body Protection Chemical-Resistant Laboratory CoatA fully-buttoned, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron made of neoprene or similar material should be worn over the lab coat.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired if handling the compound outside of a certified chemical fume hood or if there is a risk of generating aerosols.[7] A respirator with an organic vapor (OV) cartridge is appropriate. A fit test is mandatory for all respirator users.

Operational Workflow: From Preparation to Disposal

A systematic approach to handling minimizes risk at every stage. All operations involving this compound must be performed within a certified chemical fume hood to mitigate inhalation exposure.[2][4]

Pre-Operation Safety Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4][5] They must be accessible within 10 seconds of travel.

  • Prepare Spill Kit: Have a chemical spill kit readily available. It should contain an absorbent material suitable for phenols (e.g., vermiculite) and polyethylene glycol (PEG 300 or 400) for skin decontamination.[4][6]

  • Assemble Materials: Place all necessary equipment and reagents inside the fume hood before introducing the 2-Fluoro-4-(2-methylphenyl)phenol.

PPE Donning & Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workspace Exit) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (Neoprene/Butyl) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Chemical Handling Protocol

This workflow outlines the core steps for safely manipulating the chemical within the fume hood.

Handling_Workflow Prep Preparation (Verify Fume Hood, PPE, Spill Kit) Weigh Weighing (Use tared, sealed container) Prep->Weigh Transfer Transfer / Dispensing (Add slowly to solvent to avoid splashing) Weigh->Transfer Reaction Reaction / Use (Keep container closed when not in use) Transfer->Reaction Decon Decontamination (Wipe down surfaces, clean glassware) Reaction->Decon Waste Waste Segregation (Collect all waste streams separately) Decon->Waste Post Post-Handling (Doff PPE, Wash Hands Thoroughly) Waste->Post

Caption: Step-by-step chemical handling workflow.

  • Don PPE: Follow the donning sequence precisely.

  • Handling:

    • Carefully weigh the required amount of the compound in a sealed container.

    • When making solutions, add the compound slowly to the solvent to prevent splashing.[7]

    • Keep all containers tightly closed when not in use.[8]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after completing work and removing gloves.[8]

Emergency Procedures: Immediate First Aid

Rapid response is critical in the event of an exposure. Anyone assisting a victim must first don appropriate PPE.[2][4]

  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of cool running water for at least 15 minutes under a safety shower.[1][2] If available, wipe the affected area with a cloth soaked in polyethylene glycol (PEG 300 or 400) before or during water flushing.[4] Seek immediate medical attention. [1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. [1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

For any exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound or a structurally similar one.[1][6]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Waste Collection: All materials that have come into contact with 2-Fluoro-4-(2-methylphenyl)phenol, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.

  • Segregation:

    • Solid Waste: Collect contaminated solids (gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.[8][10]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[5]

References

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • 2-Fluoro-4-methylphenol | C7H7FO. PubChem, National Institutes of Health. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, Princeton University. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol And Acetone Sector Group. [Link]

Sources

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Feasible Synthetic Routes

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